molecular formula C6H3Br2F B075295 1,3-Dibromo-5-fluorobenzene CAS No. 1435-51-4

1,3-Dibromo-5-fluorobenzene

Numéro de catalogue: B075295
Numéro CAS: 1435-51-4
Poids moléculaire: 253.89 g/mol
Clé InChI: ASWYHZXKFSLNLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dibromo-5-fluorobenzene is a versatile and highly valuable halogenated aromatic building block extensively employed in advanced organic synthesis and materials science research. Its distinct substitution pattern, featuring two bromine atoms and one fluorine atom in a meta-relationship, creates a unique electronic structure that facilitates selective functionalization via cross-coupling reactions. The bromine atoms serve as excellent leaving groups in metal-catalyzed processes such as Suzuki, Negishi, and Kumada couplings, enabling the construction of complex biaryl systems and π-conjugated molecular scaffolds. Concurrently, the fluorine atom, a powerful electron-withdrawing substituent, significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a critical precursor in the development of pharmaceuticals, agrochemicals, and liquid crystals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3-dibromo-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWYHZXKFSLNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162445
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-51-4
Record name 1,3-Dibromo-5-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-5-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Halogenated Building Block

1,3-Dibromo-5-fluorobenzene, identified by the CAS number 1435-51-4 , is a significant aryl fluorinated building block in modern organic synthesis.[1] Its strategic placement of two bromine atoms and one fluorine atom on the benzene ring imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis. The fluorine atom, in particular, can influence the electronic properties of the final molecule, which is a critical consideration in designing new drug candidates and advanced materials.

Core Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory.

PropertyValueSource(s)
CAS Number 1435-51-4[1][2][3]
Molecular Formula C₆H₃Br₂F[1][2][3]
Molecular Weight 253.89 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[3][4]
Boiling Point 204-206 °C at 768 mmHg[1][3][5]
Density 2.018 g/mL at 25 °C[1][3][5]
Refractive Index (n20/D) 1.577[1][3][5]
InChI Key ASWYHZXKFSLNLN-UHFFFAOYSA-N[4][5]
SMILES Fc1cc(Br)cc(Br)c1[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is a key tool for structural verification.[6]

  • ¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic distribution characteristic of a dibrominated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F and C-Br stretching frequencies.

Synthesis and Reactivity: A Chemist's Gateway to Complexity

The synthetic utility of this compound lies in its capacity to undergo selective cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization.

This compound is a common substrate in several named reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Stille Coupling: Reaction with organostannanes.[1][5][7]

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Negishi Coupling: Reaction with organozinc reagents.

The diagram below illustrates the general reactivity of this compound in these pivotal cross-coupling reactions.

G cluster_0 This compound cluster_1 Cross-Coupling Partners cluster_2 Resulting Structures A This compound (CAS: 1435-51-4) F Functionalized Fluorobenzene Derivatives A->F Pd-catalyzed Cross-Coupling B Organoboron (Suzuki) B->F C Organostannane (Stille) C->F D Alkene (Heck) D->F E Alkyne (Sonogashira) E->F

Caption: Reactivity of this compound in cross-coupling reactions.

Key Applications in Research and Development

The versatility of this compound makes it a critical component in several areas of chemical innovation.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents. Its structure allows for the precise introduction of functional groups necessary for biological activity.

  • Agrochemicals: This compound is instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.

  • Materials Science: It is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.

  • Medicinal Chemistry: It aids in structure-activity relationship (SAR) studies, helping scientists understand how molecular modifications affect a compound's therapeutic properties.

  • Isotope Labeling: The deuterated form, this compound-d3, is used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[8][9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following table summarizes its GHS hazard information.

GHS InformationDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[10]
Signal Word Warning[10][11][12]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10][11][12]
Precautionary Statements P261: Avoid breathing fumes/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12]

Handling Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Avoid contact with skin and eyes.[13]

  • Store in a tightly closed container in a cool, dry place.[13]

Experimental Protocol: Stille Coupling for Ligand Synthesis

An exemplary application of this compound is in the synthesis of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene via a Stille reaction.[1][5][7]

Objective: To synthesize 5-fluoro-1,3-di(2-pyridyl)benzene from this compound and 2-(tri-n-butylstannyl)pyridine.

Materials:

  • This compound

  • 2-(tri-n-butylstannyl)pyridine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Reagent Addition: Add 2-(tri-n-butylstannyl)pyridine (2.2 equivalents) to the solution.

  • Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

  • Purification: Purify the crude product by column chromatography to isolate the desired 5-fluoro-1,3-di(2-pyridyl)benzene.

The following diagram outlines this experimental workflow.

G A 1. Setup Flask under N2 B 2. Add Reagents This compound 2-(tri-n-butylstannyl)pyridine Solvent A->B C 3. Add Catalyst Pd(PPh3)4 B->C D 4. Heat to Reflux Monitor by TLC/GC-MS C->D E 5. Aqueous Work-up D->E F 6. Purification Column Chromatography E->F G 7. Product Isolation 5-fluoro-1,3-di(2-pyridyl)benzene F->G

Caption: Workflow for the synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dibromo-5-fluorobenzene (CAS No: 1435-51-4) is a pivotal fluorinated aryl building block in modern organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms and one fluorine atom, provides multiple, distinct reactive sites for sequential, regioselective functionalization. This strategic arrangement makes it an exceptionally valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic methodology for this compound, details a step-by-step experimental protocol, and outlines a full suite of characterization techniques to validate the product's identity and purity. The insights herein are grounded in established chemical principles to empower researchers in leveraging this versatile compound for applications in pharmaceuticals, agrochemicals, and materials science.[2]

Strategic Importance and Applications

The utility of this compound stems from the differential reactivity of its halogen substituents. The bromine atoms are excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, conversely, is relatively inert to these conditions but significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of the molecule and the biological activity of its derivatives.

Key application areas include:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex drug candidates and ligands, such as 5-fluoro-1,3-di(2-pyridyl)benzene.[1][2]

  • Agrochemical Synthesis: It is instrumental in creating advanced pesticides and herbicides with tailored modes of action.

  • Materials Science: The compound is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.

Synthesis Methodology: A Regioselective Approach

While several synthetic routes could be envisioned, direct electrophilic bromination of fluorobenzene is not ideal for producing the 1,3-dibromo-5-fluoro isomer with high selectivity. Fluorine is a strong para-director in electrophilic aromatic substitution, meaning substitution is overwhelmingly favored at the position opposite the fluorine atom.[3][4] Achieving a 1,3-dibromo substitution pattern would be inefficient and result in a complex mixture of isomers requiring difficult separation.

A superior and more controlled strategy involves starting with a precursor that already contains the desired 1,3-disubstitution pattern and then introducing the fluorine atom. The Balz-Schiemann reaction , a variant of the Sandmeyer reaction, is the method of choice for this transformation.[5][6] This reaction facilitates the conversion of an aryl amine to an aryl fluoride via an intermediate diazonium tetrafluoroborate salt.

Our chosen synthetic route, therefore, begins with the commercially available 3,5-dibromoaniline. This approach provides absolute regiochemical control, ensuring the final product is the desired this compound isomer.

Synthesis_Workflow Start 3,5-Dibromoaniline Intermediate 3,5-Dibromobenzenediazonium Tetrafluoroborate Start->Intermediate 1. HCl, NaNO₂ (aq) 2. HBF₄, 0-5 °C Product This compound Intermediate->Product Thermal Decomposition (Δ) Mechanism cluster_0 Diazonium Salt Formation cluster_1 Balz-Schiemann Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, H⁺ Diazonium_BF4 Ar-N₂⁺ BF₄⁻ Diazonium->Diazonium_BF4 HBF₄ Product Ar-F Diazonium_BF4->Product Δ (Heat) Gases N₂ + BF₃

References

Spectroscopic Characterization of 1,3-Dibromo-5-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 1,3-Dibromo-5-fluorobenzene (CAS No. 1435-51-4).[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this key fluorinated building block. The guide integrates theoretical principles with practical experimental protocols and detailed spectral interpretation to facilitate a thorough understanding of the molecular structure and properties of this compound.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₂F and a molecular weight of 253.89 g/mol .[1][2] It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystal materials. The precise arrangement of the bromine and fluorine substituents on the benzene ring dictates its reactivity and physical properties, making unambiguous structural confirmation through spectroscopic methods essential. This guide will delve into the characteristic spectral signatures of this compound, providing a foundational understanding for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR all provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Ensure complete dissolution by gentle vortexing.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Acquire the ¹⁹F NMR spectrum. This may be done with or without proton decoupling.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to stabilize the magnetic field (locking).

  • Concentration: The sample concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding line broadening due to high viscosity.

  • Shimming: A homogeneous magnetic field across the sample is vital for obtaining sharp spectral lines and accurate coupling constant measurements.

Experimental Workflow for NMR Spectroscopy:

Caption: Workflow for acquiring NMR spectra of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4/H-6~7.45Triplet2HProtons ortho to Fluorine
H-2~7.19Triplet1HProton para to Fluorine

Interpretation:

The symmetry of the molecule results in the chemical equivalence of the two protons at positions 4 and 6. These protons are ortho to the fluorine atom and meta to the two bromine atoms. The proton at position 2 is situated between the two bromine atoms and is para to the fluorine atom.

The signals appear as triplets due to coupling with the neighboring fluorine and protons. The H-4/H-6 protons are coupled to the H-2 proton and the ¹⁹F nucleus. Similarly, the H-2 proton is coupled to the two equivalent H-4/H-6 protons and the ¹⁹F nucleus. The observed multiplicity arises from the similar magnitudes of the ortho H-F and meta H-H coupling constants.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals corresponding to the four unique carbon atoms in the molecule. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which can split the carbon signals into doublets or more complex multiplets.

CarbonPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Multiplicity (in ¹³C NMR)
C-5~162¹JCF ≈ 250Doublet
C-1/C-3~123²JCF ≈ 25Doublet
C-4/C-6~120³JCF ≈ 10Doublet
C-2~115⁴JCF ≈ 3Doublet

Interpretation:

  • C-5: The carbon directly attached to the highly electronegative fluorine atom (C-5) is significantly deshielded and appears at the lowest field. It will be split into a doublet with a large one-bond C-F coupling constant (¹JCF).

  • C-1/C-3: The two equivalent carbons bearing the bromine atoms are expected to appear at a similar chemical shift. They will be split into a doublet due to a two-bond coupling with the fluorine atom (²JCF).

  • C-4/C-6: The two equivalent carbons ortho to the fluorine will also appear as a doublet due to a three-bond coupling (³JCF).

  • C-2: The carbon para to the fluorine atom will show a smaller four-bond coupling (⁴JCF), appearing as a doublet.

The presence of these C-F couplings provides definitive evidence for the position of the fluorine atom on the benzene ring.

¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus.[3]

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹⁹F~ -110 to -120 (vs. CFCl₃)Triplet of Triplets

Interpretation:

The chemical shift of the fluorine atom in fluorinated benzenes is sensitive to the electronic environment created by the other substituents. The signal for the fluorine in this compound is expected to appear as a triplet of triplets. This arises from coupling to the two ortho protons (H-4 and H-6) and the one para proton (H-2). The magnitude of ortho H-F coupling is typically larger than the para H-F coupling, leading to the observed splitting pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a simple and rapid technique for liquid samples that requires minimal sample preparation and is non-destructive.

  • Background Scan: A background scan is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely due to the sample.

Experimental Workflow for ATR-FTIR Spectroscopy:

Caption: Workflow for acquiring an ATR-FTIR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorptions for a substituted aromatic ring.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100-3000Weak-MediumAromatic C-H Stretch
~1600-1400Medium-StrongAromatic C=C Ring Stretching
~1250-1000StrongC-F Stretch
~900-675StrongC-H Out-of-plane Bending
Below 800StrongC-Br Stretch

Interpretation:

  • Aromatic C-H Stretch: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of an aromatic ring.

  • Aromatic C=C Ring Stretching: The absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The pattern of these bands can sometimes give clues about the substitution pattern.

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F stretching vibration.

  • C-H Out-of-plane Bending: The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The specific positions of these bands are highly characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in this region.

  • C-Br Stretch: The C-Br stretching vibrations typically occur at lower frequencies, usually below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for the analysis of relatively small, volatile organic molecules like this compound.

Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern is like a "fingerprint" for the compound and is useful for structural elucidation.

  • 70 eV Electron Energy: This is a standard electron energy used in EI-MS to ensure that sufficient energy is transferred to the molecule to cause ionization and fragmentation, and to allow for comparison with standard mass spectral libraries.

Experimental Workflow for EI-Mass Spectrometry:

Caption: Workflow for acquiring an EI mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions.

m/zRelative IntensityAssignment
252/254/256High[M]⁺• (Molecular Ion)
173/175Medium[M - Br]⁺
94Medium[M - 2Br]⁺

Interpretation:

  • Molecular Ion (M⁺•): A prominent cluster of peaks for the molecular ion is expected around m/z 252, 254, and 256. This characteristic isotopic pattern is due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The peak at m/z 252 corresponds to the ion with two ⁷⁹Br atoms, the peak at m/z 254 corresponds to the ion with one ⁷⁹Br and one ⁸¹Br atom, and the peak at m/z 256 corresponds to the ion with two ⁸¹Br atoms. The expected relative intensities of these peaks are approximately 1:2:1.

  • Loss of a Bromine Atom ([M - Br]⁺): A common fragmentation pathway for brominated compounds is the loss of a bromine radical. This will result in a fragment ion cluster around m/z 173 and 175, corresponding to the loss of a ⁷⁹Br or ⁸¹Br radical, respectively.

  • Loss of Two Bromine Atoms ([M - 2Br]⁺): The subsequent loss of the second bromine atom will lead to a fragment ion at m/z 94.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy confirms the connectivity of the atoms and the substitution pattern on the aromatic ring. IR spectroscopy identifies the key functional groups, namely the aromatic C-H, C=C, C-F, and C-Br bonds. Mass spectrometry establishes the molecular weight and provides further structural confirmation through the characteristic fragmentation pattern and isotopic distribution of the bromine atoms. This detailed spectroscopic guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring its correct identification and facilitating its use in further research and synthesis.

References

A Comprehensive Technical Guide to the Solubility and Stability of 1,3-Dibromo-5-fluorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Utility of 1,3-Dibromo-5-fluorobenzene in Modern Synthesis

This compound is a key aryl fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and advanced materials.[1][2] Its trifunctional nature, possessing two bromine atoms and one fluorine atom on a benzene ring, offers a versatile platform for sequential and regioselective cross-coupling reactions. The distinct reactivity of the C-Br and C-F bonds allows for orthogonal synthetic strategies, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides an in-depth analysis of its solubility and stability in common organic solvents, critical parameters for its effective use in laboratory and industrial settings.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₆H₃Br₂F[1][2]
Molecular Weight 253.89 g/mol [1][2]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 204-206 °C at 768 mmHg[1][5]
Density 2.018 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.577[1][5]

Solubility Profile: Navigating the Data Gap

Currently, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. This data gap necessitates an empirical approach by the end-user to determine its solubility in specific solvent systems relevant to their applications.

Based on the principle of "like dissolves like," the nonpolar aromatic core of this compound suggests good solubility in common nonpolar and moderately polar organic solvents.[6] It is anticipated to be miscible or highly soluble in solvents such as:

  • Aprotic Polar Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Diethyl ether

  • Alkanes: Hexanes, Heptane (likely lower solubility)

Conversely, its solubility in highly polar, protic solvents like water is expected to be negligible due to its hydrophobic nature.

Experimental Protocol for Determining Solubility

To address the lack of specific solubility data, the following detailed protocol is provided for researchers to quantitatively determine the solubility of this compound in a solvent of interest.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (liquid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

  • Vials with screw caps

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Equilibrate the mixture at a constant temperature using a shaker or water bath for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed at the same temperature to allow any undissolved solute to settle.

    • For finely dispersed mixtures, centrifugation can be used to achieve clear separation of the saturated solution from the excess solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) and transfer it to a volumetric flask.

    • Dilute the sample with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Sample Analysis cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent. prep2 Equilibrate at constant temperature for 24h. prep1->prep2 sep1 Allow undissolved solute to settle. prep2->sep1 sep2 Centrifuge if necessary for clear separation. sep1->sep2 analysis1 Withdraw a known volume of the supernatant. sep2->analysis1 analysis2 Dilute the sample to a known concentration. analysis1->analysis2 analysis3 Analyze by calibrated GC or HPLC. analysis2->analysis3 calc1 Calculate the concentration in the original saturated solution. analysis3->calc1 calc2 Express solubility in g/100mL or mol/L. calc1->calc2

Caption: Workflow for the experimental determination of solubility.

Stability and Reactivity in Organic Solvents: A Guide for the Synthetic Chemist

This compound is a stable compound under standard laboratory conditions. However, its reactivity, characteristic of aryl halides, dictates its compatibility with certain reagents and conditions.

General Stability

Aryl halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the sp² C-X bond and steric hindrance from the aromatic ring.[7] this compound is stable in a wide range of common organic solvents such as hydrocarbons, ethers, and chlorinated solvents under neutral conditions.

Potential Degradation Pathways

While stable, there are several potential reaction pathways that could lead to the degradation or unintended transformation of this compound, particularly in the presence of certain reagents.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the electronegative fluorine atom and two bromine atoms activates the aromatic ring towards nucleophilic attack, although to a lesser extent than if strong electron-withdrawing groups like nitro groups were present.[8] Strong nucleophiles, such as alkoxides, thiolates, or amines, especially at elevated temperatures, can displace the halogen atoms. The general reactivity order for halogens in SNAr is F > Cl > Br > I, making the fluorine atom potentially the most susceptible to substitution under these conditions.[9][10]

  • Reductive Dehalogenation: The bromine atoms can be removed via catalytic hydrogenation.[11][12] This reaction is typically performed with a palladium catalyst (e.g., Pd/C) and a hydrogen source. It's noteworthy that C-Br bonds are generally reduced more readily than C-Cl bonds, and C-F bonds are typically stable to these conditions. This selective reactivity can be exploited synthetically.

  • Formation of Organometallic Reagents: this compound can react with strong bases or metals to form organometallic reagents. For instance, reaction with n-butyllithium can lead to lithium-halogen exchange, preferentially at the more reactive bromine positions, to form aryllithium species.[13] Similarly, Grignard reagents can be formed by reaction with magnesium metal.[8] These reactions are typically performed in ethereal solvents like THF or diethyl ether at low temperatures to avoid side reactions.

Experimental Protocol for Stability Assessment

This protocol allows for the assessment of the stability of this compound in the presence of a specific solvent or reagent over time.

Objective: To evaluate the stability of this compound under specific chemical and thermal conditions.

Materials:

  • This compound

  • Solvent and/or reagent of interest

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flasks or sealed vials

  • Thermostatically controlled heating block or oil bath

  • GC or HPLC for analysis

  • Internal standard (a non-reactive compound for accurate quantification)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, prepare a solution of this compound of known concentration in the solvent to be tested.

    • Add a known amount of a suitable internal standard.

    • If testing reactivity with a specific reagent, add the reagent at the desired stoichiometry.

  • Incubation and Sampling:

    • Maintain the reaction mixture at the desired temperature.

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a mild acid if a strong base is used).

  • Analysis:

    • Analyze each aliquot by GC or HPLC.

    • Quantify the peak area of this compound relative to the internal standard.

  • Data Interpretation:

    • Plot the concentration of this compound as a function of time.

    • A stable profile indicates no degradation under the tested conditions. A decrease in concentration suggests instability or reactivity.

    • Identify any new peaks that appear in the chromatogram to characterize potential degradation products.

G cluster_setup Reaction Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis cluster_interp Data Interpretation setup1 Prepare a solution of known concentration with an internal standard under inert atmosphere. setup2 Add reagent of interest, if applicable. setup1->setup2 inc1 Maintain at constant temperature. setup2->inc1 inc2 Withdraw aliquots at timed intervals. inc1->inc2 inc3 Quench the reaction if necessary. inc2->inc3 analysis1 Analyze each aliquot by GC or HPLC. inc3->analysis1 analysis2 Quantify the analyte relative to the internal standard. analysis1->analysis2 interp1 Plot concentration vs. time. analysis2->interp1 interp2 Assess stability based on the concentration profile. interp1->interp2 interp3 Identify any new peaks as potential degradation products. interp2->interp3

Caption: Workflow for the experimental assessment of stability.

Conclusion and Recommendations

This compound is a versatile and valuable building block for organic synthesis. While specific solubility data is limited, its chemical nature suggests good solubility in a range of common organic solvents. The provided experimental protocol will enable researchers to determine precise solubility parameters for their specific needs. Its stability is generally high, but chemists must be mindful of its potential reactivity with strong nucleophiles, bases, and reducing agents, especially at elevated temperatures. A thorough understanding of these properties is paramount to the successful application of this important synthetic intermediate.

References

An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene: Synthesis, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of halogenated aromatic scaffolds are paramount. 1,3-Dibromo-5-fluorobenzene has emerged as a pivotal building block, offering a unique combination of reactivity and structural features that are highly sought after in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of this compound, from its commercial availability and purity to its synthesis, analytical characterization, and key applications, with a focus on its role in facilitating complex molecular constructions. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and validated methodologies.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers, catering to both research and industrial-scale needs. The compound is typically offered in various purity grades, with the most common being 97% and 98+% as determined by Gas Chromatography (GC). For applications in drug development and other sensitive synthetic endeavors, higher purity grades are recommended to obviate the interference of impurities in downstream reactions.

Supplier CAS Number Molecular Formula Molecular Weight Common Purity Grades
Sigma-Aldrich1435-51-4C₆H₃Br₂F253.89 g/mol 97%
Thermo Scientific Chemicals1435-51-4C₆H₃Br₂F253.89 g/mol 98+%
TCI America1435-51-4C₆H₃Br₂F253.90 g/mol >97.0% (GC)
Santa Cruz Biotechnology1435-51-4C₆H₃Br₂F253.89 g/mol N/A
ChemicalBook1435-51-4C₆H₃Br₂F253.89 g/mol 98%

This table is a representative list and not exhaustive. Researchers should consult individual supplier specifications for detailed purity information and available quantities.

Synthesis and Purification

The most common and industrially scalable synthesis of this compound is achieved through a Sandmeyer-type reaction, starting from a readily available aniline derivative.[1][2][3] The choice of starting material is critical for the regiochemical outcome. While a direct, detailed protocol for the synthesis from 3,5-dibromoaniline is not readily found in publicly available literature, a highly analogous and well-documented procedure is the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[1][2] This established methodology can be adapted for the synthesis of this compound.

G start 3,5-Dibromoaniline diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium 3,5-Dibromobenzenediazonium Bromide (in situ) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr, heat) diazonium->sandmeyer product This compound sandmeyer->product

Figure 1: Synthetic pathway for this compound via a Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted)

This protocol is adapted from established procedures for similar Sandmeyer reactions.[1][2]

Materials:

  • 3,5-Dibromoaniline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution

Procedure:

  • Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dibromoaniline (1.0 eq) in 48% hydrobromic acid (2.5-3.0 eq).

  • Slowly add a solution of sodium nitrite (1.05 eq) in deionized water dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Gradually warm the reaction mixture to room temperature and then heat to facilitate the evolution of nitrogen gas and the formation of the product.

  • Work-up and Purification: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[4][5][6] A Vigreux column is typically sufficient for separating the product from any high-boiling impurities.[5] The column should be insulated to ensure a proper temperature gradient.[5][6] Collect the fraction that distills at the appropriate boiling point (Boiling point: 204-206 °C at 768 mmHg).

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

G sample This compound Sample gc Gas Chromatography (GC) sample->gc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (MS) sample->ms purity Purity Assessment gc->purity structure Structural Confirmation nmr->structure ms->structure

Figure 2: Quality control workflow for this compound.

Gas Chromatography (GC) for Purity Assessment

GC is the primary method for determining the purity of this compound. A typical method would involve a non-polar or medium-polarity capillary column.

Illustrative GC-FID Protocol:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes

  • Injection Volume: 1 µL (split injection)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two distinct types of protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display four signals, one for each unique carbon environment. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, and its chemical shift is characteristic of a fluorine atom on an aromatic ring.[7][8][9][10][11]

Expected NMR Spectral Data:

While specific spectral data can vary slightly based on the solvent and instrument, the following are representative assignments:

  • ¹H NMR (CDCl₃): δ ~7.4 ppm (t, 1H), δ ~7.2 ppm (d, 2H)

  • ¹³C NMR (CDCl₃): δ ~162 ppm (d, ¹JCF), ~125 ppm (d), ~123 ppm (d), ~116 ppm (d)

  • ¹⁹F NMR (CDCl₃): δ ~ -108 ppm (referenced to CFCl₃)[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms and the electronic influence of the fluorine atom.[4] It is a versatile substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[7][12][13][14][15][16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[9][13][14][15] this compound can undergo selective mono- or di-coupling reactions, depending on the reaction conditions and stoichiometry of the reagents.[13]

G cluster_0 Suzuki-Miyaura Coupling reactant1 This compound product Aryl-substituted Fluorobenzene reactant1->product Pd Catalyst, Base reactant2 Arylboronic Acid reactant2->product

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction with this compound.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, also catalyzed by a palladium complex.[7][8][16] This reaction is known for its tolerance of a wide range of functional groups.[7][16]

G cluster_0 Stille Coupling reactant1 This compound product Coupled Product reactant1->product Pd Catalyst reactant2 Organostannane reactant2->product

Figure 4: General scheme of a Stille coupling reaction with this compound.

Application in the Synthesis of Bioactive Molecules

While a direct role in the synthesis of Tapinarof was not confirmed in the available literature, the structural motif of 1,3-disubstituted-5-fluorobenzene is present in numerous developmental drug candidates and approved medicines. Its utility as a building block for complex stilbenes and other privileged structures in medicinal chemistry is well-established.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a combustible liquid and can cause skin and serious eye irritation.[17]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[18][19]

  • Avoid inhalation of vapors and contact with skin and eyes.[19][20]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[19]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

  • Keep away from heat, sparks, and open flames.

  • Store separately from strong oxidizing agents.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[12][17][19][20] Remove contaminated clothing.[19][20] Seek medical attention if irritation persists.[19][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][17][19][20] Seek immediate medical attention.[12][19][20]

  • Inhalation: Move the person to fresh air.[17][20] If not breathing, give artificial respiration.[17] Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[17] Seek immediate medical attention.[20]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its commercial availability, coupled with its predictable reactivity in key cross-coupling reactions, makes it an attractive starting material for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects, intended to serve as a valuable resource for scientists and researchers in the field.

References

electrophilic and nucleophilic substitution reactions of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Utility of 1,3-Dibromo-5-fluorobenzene

Abstract

This compound is a pivotal aryl fluorinated building block in modern organic synthesis, offering a unique combination of reactive sites that can be selectively functionalized.[1][2][3][4] Its chemical architecture, featuring two bromine atoms and a fluorine atom on a benzene ring, provides a versatile platform for constructing complex molecular frameworks essential for pharmaceutical intermediates, specialty polymers, and novel electronic materials. This guide provides an in-depth analysis of the electrophilic and nucleophilic substitution reactions of this compound. We will explore the mechanistic underpinnings, directing effects of the halogen substituents, and the causality behind experimental choices. Furthermore, this document details protocols for key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, which represent the most prevalent and powerful applications of this substrate in drug development and materials science.

Molecular Architecture and Electronic Profile

The reactivity of this compound is dictated by the interplay of the electronic effects of its three halogen substituents. Understanding these effects is critical for predicting regioselectivity in synthetic transformations.

  • Inductive Effect (-I): All three halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma framework. This effect deactivates the ring towards electrophilic attack. The inductive effect follows the order F > Cl > Br > I.

  • Resonance Effect (+M): The halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, and opposes the inductive effect. The resonance donation follows the order F > Cl > Br > I due to better orbital overlap between the carbon 2p and fluorine 2p orbitals.[5]

Critically, for halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for Electrophilic Aromatic Substitution (EAS).[6][7] However, the resonance effect is still responsible for directing incoming electrophiles to the ortho and para positions.[8][9] Fluorine is a notable case; its strong +M effect nearly cancels its strong -I effect, making it only a weak deactivator and sometimes even an activator at the para position.[5][10]

Electrophilic Aromatic Substitution (EAS)

The substitution of a hydrogen atom on the aromatic ring by an electrophile is a foundational reaction class. For this compound, the primary challenge is to predict the site of substitution.

Regioselectivity: A Consensus of Directing Effects

The three halogen substituents collectively determine the position of electrophilic attack.

  • Fluorine (at C5): Directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

  • Bromine (at C1): Directs to its ortho positions (C2, C6) and its para position (C4).

  • Bromine (at C3): Directs to its ortho positions (C2, C4) and its para position (C6).

As illustrated, all three substituents direct the reaction to the same three available positions: C2, C4, and C6. Due to symmetry, the C4 and C6 positions are chemically equivalent. Therefore, substitution will yield a mixture of C2 and C4/C6 substituted products.

However, the C2 position is sterically hindered, being flanked by two bromine atoms. Furthermore, it experiences strong inductive electron withdrawal from two adjacent bromines. In contrast, the C4/C6 positions are ortho to the least deactivating group (fluorine) and are sterically more accessible. Consequently, electrophilic substitution occurs preferentially at the C4 and C6 positions .

Mechanism of Electrophilic Aromatic Substitution

The EAS reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step.[8]

Caption: Mechanism of EAS on this compound at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

Traditional SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO2) to stabilize the negatively charged Meisenheimer complex intermediate.[11][12]

Reactivity of this compound in SNAr

This compound lacks strong activating groups and is therefore generally unreactive towards standard SNAr conditions . The halogen substituents are not sufficiently electron-withdrawing to stabilize the high-energy Meisenheimer intermediate effectively.[12]

However, it is important to consider the relative reactivity of the C-X bonds under forcing conditions or with specialized catalytic systems. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile.[13] The C-F bond is the most polarized and fluorine's high electronegativity is most effective at stabilizing the developing negative charge in the intermediate. This is why, for activated systems, fluoroarenes are often more reactive than other haloarenes, despite fluoride being a poor leaving group.[13]

Advanced methods, such as organic photoredox catalysis, have been developed to enable SNAr on unactivated fluoroarenes, but these are beyond the scope of classical SNAr and are not commonly applied to polybromoarenes where other reaction pathways dominate.[14]

Caption: Hypothetical SNAr mechanism, generally unfavorable for this substrate.

Metal-Mediated and Cross-Coupling Reactions: The Core Utility

The primary synthetic value of this compound lies in its application as a scaffold in metal-mediated transformations. The two bromine atoms serve as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds, while the C-F bond typically remains inert.

Lithium-Halogen Exchange

Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in a rapid and selective metal-halogen exchange. The exchange rate follows the trend I > Br > Cl >> F, ensuring that one of the bromine atoms is exchanged in preference to the fluorine.[15][16] This generates a potent 3-bromo-5-fluorophenyllithium nucleophile, which can be trapped with various electrophiles.

Table 1: Reactivity in Metal-Halogen Exchange

Halogen at Site Reagent Relative Rate Outcome
Bromine n-BuLi, -78 °C Fast Exchange to form Ar-Li

| Fluorine | n-BuLi, -78 °C | Very Slow/Inert | No reaction |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are cornerstones of modern drug discovery and materials science for their reliability and functional group tolerance. The Suzuki coupling, which pairs an organohalide with a boronic acid or ester, is particularly common.[17]

The differential reactivity between the C-Br and C-F bonds allows for selective, sequential functionalization. A Suzuki coupling can be performed at one or both bromine positions, leaving the C-F bond intact for potential downstream modification or to impart specific electronic properties to the final molecule.

Suzuki_Workflow cluster_catalyst Pd(0) Catalyst cluster_reactants Reactants pd0 Pd(0)L_n oa Oxidative Addition pd0->oa arbr Ar-Br (this compound) arbr->oa rbor R-B(OR')_2 (Boronic Ester) tm Transmetalation rbor->tm complex1 Ar-Pd(II)-Br oa->complex1 complex1->tm + Base complex2 Ar-Pd(II)-R tm->complex2 re Reductive Elimination complex2->re re->pd0 Catalyst Regeneration product Ar-R re->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative example for the monocoupling of this compound with an arylboronic acid.

Objective: Synthesize 3-Bromo-5-fluoro-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 eq)

  • Triphenylphosphine [PPh3] (0.08 eq) or suitable ligand (e.g., SPhos)

  • Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and the base (K2CO3).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium acetate and the phosphine ligand in a small amount of the reaction solvent until a homogeneous solution is formed.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (Dioxane/Water) to the flask via syringe, followed by the catalyst solution.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-Bromo-5-fluoro-1,1'-biphenyl.

Self-Validation: The success of this protocol relies on the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. The use of a pre-mixed catalyst and degassed solvents is crucial. The choice of base and ligand may need to be optimized depending on the specific boronic acid used.

Conclusion

This compound is a strategically designed building block whose synthetic utility is overwhelmingly expressed through metal-mediated reactions rather than classical aromatic substitution. While its electron-deficient nature renders it largely inert to both electrophilic and nucleophilic substitution under standard conditions, the bromine atoms provide robust and reliable handles for palladium-catalyzed cross-coupling reactions. This allows for the precise and selective introduction of molecular complexity, making it an invaluable tool for professionals in drug discovery and materials science. The key to leveraging this molecule's potential lies in understanding the profound difference in reactivity between its C-Br and C-F bonds, enabling the design of sophisticated, multi-step synthetic routes.

References

The Strategic Utility of 1,3-Dibromo-5-fluorobenzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 1,3-Dibromo-5-fluorobenzene has emerged as a cornerstone scaffold for researchers in pharmaceuticals, materials science, and agrochemicals. Its unique trifunctional nature, characterized by two differentially reactive bromine atoms and an electronically influential fluorine atom, offers a versatile platform for a myriad of synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound, elucidating the causality behind its reactivity and offering detailed, field-proven insights into its use in cross-coupling reactions, organometallic transformations, and the synthesis of intricate molecular frameworks.

Introduction: The Architectural Advantage of this compound

This compound (CAS No. 1435-51-4) is a clear, light yellow liquid with a molecular weight of 253.89 g/mol .[1][2] Its synthetic value is derived from the strategic placement of its substituents on the benzene ring. The two bromine atoms serve as excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a bioisostere for hydrogen with distinct electronic properties, can profoundly influence the biological activity and physicochemical properties of the final product, such as metabolic stability and binding affinity. This unique combination of reactive sites allows for controlled, regioselective functionalization, a critical aspect in minimizing byproduct formation and maximizing synthetic efficiency.

This guide will delve into the core applications of this versatile reagent, providing not just procedural outlines but also the underlying scientific principles that govern its reactivity. We will explore its utility in creating advanced pharmaceutical intermediates, specialty polymers, and novel electronic materials.

Foundational Transformations: Cross-Coupling Reactions

The dibromo substitution pattern of this compound makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck couplings.[3] These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling: Building Biaryl Frameworks

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity.

Regioselective Mono-arylation: The differential reactivity of the two bromine atoms can be exploited to achieve selective mono-arylation. This is often accomplished by carefully controlling the stoichiometry of the reagents and the reaction conditions.

Parameter Condition Rationale
Aryl Halide This compoundSubstrate with two reactive sites.
Boronic Acid Arylboronic Acid (e.g., Phenylboronic acid)Coupling partner for C-C bond formation.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFSolubilizes reactants and influences reaction rate.
Temperature 80-110 °CProvides the necessary activation energy.

Experimental Protocol: Generalized Regioselective Mono-Suzuki Coupling

  • To a dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Suzuki_Miyaura_Coupling This compound This compound Mono-arylated Product Mono-arylated Product This compound->Mono-arylated Product 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Mono-arylated Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Mono-arylated Product Base Base Base->Mono-arylated Product Di-arylated Product Di-arylated Product Mono-arylated Product->Di-arylated Product Further Coupling

Caption: Generalized workflow for Suzuki-Miyaura coupling of this compound.

Stille Coupling: Crafting Complex Ligands and Molecules

The Stille coupling reaction provides a versatile method for carbon-carbon bond formation by reacting an organohalide with an organotin compound, catalyzed by palladium. A notable application of this compound is in the synthesis of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene.[1]

Experimental Protocol: Synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene [1]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous toluene.

  • Add 2-(Tributylstannyl)pyridine (2.2 equiv.) to the solution.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture can be worked up by adding a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • The filtrate is then washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 5-fluoro-1,3-di(2-pyridyl)benzene.

Stille_Coupling reagents This compound 2-(Tributylstannyl)pyridine Pd(PPh₃)₄ reaction_conditions {Toluene | Reflux} reagents->reaction_conditions product {5-fluoro-1,3-di(2-pyridyl)benzene} reaction_conditions->product

Caption: Key components for the Stille coupling synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene.

Organometallic Transformations: Grignard and Organolithium Reagents

The bromine atoms of this compound can be readily converted into highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, opening up a vast array of synthetic possibilities.

Formation and Reaction of 3-Bromo-5-fluorophenylmagnesium Bromide

The selective formation of a mono-Grignard reagent is achievable due to the statistical probability and the potential for slight differences in the electronic environment of the two bromine atoms.

Experimental Protocol: Preparation and Reaction of a Mono-Grignard Reagent

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equiv.).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the dibromide solution to the magnesium. The reaction is initiated by gentle heating or sonication.

  • Once the reaction starts (indicated by bubbling and a color change), add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish.

  • Reaction with an Electrophile (e.g., Benzaldehyde): Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • After filtration and concentration, purify the crude product by column chromatography to yield the corresponding secondary alcohol.

Lithium-Halogen Exchange for Regiocontrolled Functionalization

Lithium-halogen exchange offers an alternative route to generate a highly reactive organometallic intermediate. This reaction is typically very fast, even at low temperatures, and can provide excellent regioselectivity.

Causality of Regioselectivity: The fluorine atom, being electron-withdrawing, can influence the acidity of the ortho protons, potentially directing lithium-halogen exchange. However, in the absence of a directing group, the exchange is often kinetically controlled.

Experimental Protocol: Mono-lithiation and Trapping with an Electrophile

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF or diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equiv.) in hexanes dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 equiv.) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up the reaction as described in the Grignard protocol (Section 3.1).

Organometallic_Transformations cluster_Grignard Grignard Reaction cluster_Lithium Lithium-Halogen Exchange 1,3-Dibromo-5-fluorobenzene_G This compound Grignard_Reagent 3-Bromo-5-fluorophenyl- magnesium Bromide 1,3-Dibromo-5-fluorobenzene_G->Grignard_Reagent Formation Mg_THF Mg / THF Mg_THF->Grignard_Reagent Product_G Functionalized Product Grignard_Reagent->Product_G Reaction Electrophile_G Electrophile (e.g., Benzaldehyde) Electrophile_G->Product_G 1,3-Dibromo-5-fluorobenzene_L This compound Organolithium_Reagent 3-Bromo-5-fluorophenyllithium 1,3-Dibromo-5-fluorobenzene_L->Organolithium_Reagent Exchange nBuLi n-BuLi / -78 °C nBuLi->Organolithium_Reagent Product_L Functionalized Product Organolithium_Reagent->Product_L Trapping Electrophile_L Electrophile Electrophile_L->Product_L

Caption: Pathways for organometallic functionalization of this compound.

Advanced Applications: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound can serve as a precursor for the synthesis of more complex, fused aromatic systems. Palladium-catalyzed annulation reactions, involving C-H activation, are a powerful strategy for constructing PAHs.

While direct, well-documented examples of this compound in complex PAH synthesis are emerging, its potential is clear. For instance, after initial functionalization via the methods described above, the remaining bromine atom can participate in intramolecular C-H activation/annulation cascades to build fused ring systems.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in a building block. Its capacity for regioselective cross-coupling and organometallic transformations makes it an invaluable tool for the modern synthetic chemist. The ability to introduce a fluorinated phenyl moiety in a controlled, stepwise manner is particularly crucial in the development of new pharmaceuticals and advanced materials. As new catalytic systems and synthetic methodologies continue to be developed, the applications of this versatile reagent are poised to expand even further, solidifying its role as a key player in the art of molecular construction.

References

A Theoretical Chemist's Guide to the Electronic Landscape of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Halogenated aromatic compounds are fundamental scaffolds in medicinal chemistry and materials science. Their electronic properties, governed by the interplay of inductive and resonance effects of the halogen substituents, dictate their reactivity, intermolecular interactions, and ultimately, their function. This in-depth technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 1,3-Dibromo-5-fluorobenzene. We will explore the application of Density Functional Theory (DFT) to elucidate its molecular structure, frontier molecular orbitals, electrostatic potential, and vibrational spectra. This guide is intended to be a practical resource for researchers, offering not just procedural steps, but also the scientific rationale behind the selection of computational methods.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with a unique arrangement of halogen atoms that imparts a distinct electronic character. The presence of two bromine atoms and one fluorine atom on the benzene ring creates a complex electronic environment due to the differing electronegativity and size of the halogens. Understanding the electronic properties of this molecule is crucial for predicting its behavior in various chemical contexts, from its potential as a building block in organic synthesis to its role in the formation of halogen bonds in supramolecular assemblies.[1][2][3][4]

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful lens through which to examine the electronic structure of such molecules at a level of detail that is often inaccessible through experimental means alone. This guide will outline a robust computational protocol for characterizing this compound, providing insights that can accelerate research and development.

Foundational Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost, especially for medium-sized organic molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

The Choice of Functional and Basis Set: A Critical Decision

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated benzenes, it is crucial to select a functional that can adequately describe non-covalent interactions, such as halogen bonding, and accurately predict electronic properties.

  • Functionals: Hybrid functionals, such as B3LYP, are a common starting point. However, for systems with significant non-covalent interactions, range-separated functionals like CAM-B3LYP or functionals with empirical dispersion corrections (e.g., B3LYP-D3) are often more suitable.[1][4] The M06 suite of functionals is also well-regarded for its performance with non-covalent interactions.[4]

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are a good choice for providing a balance of accuracy and computational efficiency. The inclusion of polarization functions (d,p) is essential for describing the anisotropic electron distribution around the halogen atoms, and diffuse functions (++) are important for accurately modeling anions and weak interactions. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ could be employed.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Input Structure: Build the this compound molecule in a molecular modeling program.

  • Computational Method: Select a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Job Type: Perform a geometry optimization to find the minimum energy structure.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This will confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.[5]

Delving into the Electronic Frontier: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in determining the chemical reactivity of a molecule.[6]

  • HOMO: The HOMO is the orbital from which an electron is most likely to be donated. Regions of high HOMO density are indicative of nucleophilic sites.

  • LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. Regions of high LUMO density indicate electrophilic sites.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.[6][7]

Workflow for HOMO-LUMO Analysis

Caption: Workflow for Frontier Molecular Orbital (HOMO-LUMO) Analysis.

Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[7] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

  • Green Regions: Represent neutral electrostatic potential.

For this compound, the MEP would likely show negative potential around the fluorine and bromine atoms due to their high electronegativity, and positive potential on the hydrogen atoms. A region of positive potential, known as a "sigma-hole," may be present on the bromine atoms along the C-Br bond axis, which is crucial for halogen bonding.[8]

Data Presentation: Calculated Electronic Properties

PropertyCalculated Value (Arbitrary Units)
HOMO EnergyValue from calculation
LUMO EnergyValue from calculation
HOMO-LUMO GapCalculated difference
Dipole MomentValue from calculation

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Theoretical vibrational analysis provides a powerful complement to experimental infrared (IR) and Raman spectroscopy.[9] By calculating the vibrational frequencies and their corresponding intensities, we can aid in the assignment of experimental spectra.

Experimental Protocol: Correlating Theoretical and Experimental Spectra

  • Obtain Experimental Spectra: Acquire high-quality FT-IR and FT-Raman spectra of this compound.

  • Perform Theoretical Frequency Calculation: As described in section 2.1.

  • Scale Theoretical Frequencies: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match the anharmonicity of real vibrations.

  • Compare and Assign: Compare the scaled theoretical frequencies and intensities with the experimental spectra to assign the observed vibrational modes.

Logical Relationship of Computational Workflow

G A Molecular Structure Input B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry B->D E Vibrational Frequencies (IR/Raman) C->E F Single-Point Energy Calculation D->F G Molecular Orbitals (HOMO, LUMO) F->G H Electron Density F->H I Molecular Electrostatic Potential (MEP) H->I

Caption: A logical workflow for the theoretical study of this compound.

Conclusion: A Predictive Framework for Chemical Design

The theoretical investigation of the electronic properties of this compound provides a foundational understanding of its reactivity and potential for intermolecular interactions. By employing a robust computational methodology, as outlined in this guide, researchers can gain predictive insights that can guide the design of new molecules with desired properties. The synergy between theoretical calculations and experimental validation is paramount for advancing our understanding of halogenated aromatic systems and their applications in science and technology.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the straightforward creation of carbon-carbon bonds.[1] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. At the heart of this guide is the application of this powerful reaction to a specific and highly versatile building block: 1,3-Dibromo-5-fluorobenzene.

The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated biaryl scaffolds is of paramount importance. This compound serves as an excellent precursor for such structures, offering two reactive bromine sites for sequential or selective functionalization. This application note provides a detailed protocol for the mono-arylation of this compound, a critical step in the synthesis of more complex, unsymmetrical biaryl compounds.

Understanding the "Why": Mechanistic Insights into the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)Ln-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product 3-Bromo-5-fluoro-1,1'-biphenyl ArBr This compound ArBOH2 Arylboronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Mono-Arylation of this compound

This protocol details a general procedure for the selective mono-arylation of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich, TCI
Arylboronic Acid≥97%Various
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%e.g., Strem, Sigma-AldrichAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%VariousFinely powdered for better reactivity.
1,4-DioxaneAnhydrousVariousDegas before use.
WaterDeionized-Degas before use.
Round-bottom flask--Flame-dried.
Magnetic stir bar---
Reflux condenser---
Inert gas supply (Argon or Nitrogen)High purity--
Reaction Setup and Procedure

The following workflow outlines the key steps for a successful Suzuki-Miyaura coupling reaction.

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 254 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-arylated product.

Causality Behind Experimental Choices

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki-Miyaura couplings.[5] For more challenging substrates or to achieve higher turnover numbers, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be employed.[6][7]

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[8] It is crucial for activating the boronic acid to form the more reactive boronate species.[4] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, with the choice often depending on the specific substrates and desired reactivity.

  • Solvent System: A mixture of an organic solvent and water is commonly used.[9] 1,4-Dioxane is a good solvent for the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of the organic solvent to water can influence the reaction rate and yield.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[5] Performing the reaction under an inert atmosphere prevents the oxidation and deactivation of the catalyst, ensuring a complete reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the catalyst is handled under a strict inert atmosphere. Use a freshly opened bottle or a glovebox.
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.
Insufficient degassingThoroughly degas all solvents before use.
Formation of Homocoupled Product Presence of oxygenImprove the inert atmosphere technique.
Premature decomposition of boronic acidUse a slight excess of the boronic acid. Consider using more stable boronate esters.
Dehalogenation of Starting Material Presence of protic impuritiesUse anhydrous solvents and reagents.
Unoptimized base/solvent combinationScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of Di-substituted Product High catalyst loading or prolonged reaction timeReduce the amount of catalyst and carefully monitor the reaction to stop it after mono-substitution is complete.
High reactivity of the boronic acidUse a less reactive boronic acid derivative or lower the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and selectivity. This protocol provides a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Stille Reaction of 1,3-Dibromo-5-fluorobenzene: A Comprehensive Guide to Selective Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Functionalization of a Versatile Building Block

1,3-Dibromo-5-fluorobenzene stands as a pivotal building block in the synthesis of complex organic molecules, finding extensive application in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] Its utility stems from the presence of two reactive bromine atoms, offering pathways to di-substituted products, while the fluorine atom modulates the electronic properties of the aromatic ring. The Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, is particularly well-suited for the functionalization of such dihaloarenes.[2] This guide provides an in-depth exploration of the Stille reaction conditions tailored for this compound, with a focus on achieving selective mono- and di-arylation. We will delve into the mechanistic underpinnings that govern selectivity, provide detailed experimental protocols, and discuss the critical role of catalysts, ligands, and reaction parameters.

The Mechanistic Heart of Selectivity: A Tale of Two Bromines

The Stille reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The key to achieving selective mono- versus di-substitution on this compound lies in controlling the relative rates of these steps for the two distinct bromine atoms.

The fluorine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring, thereby affecting the rate of oxidative addition of the palladium(0) catalyst to the C-Br bonds. Generally, oxidative addition is favored at carbon centers with lower electron density.[3] In this compound, both bromine atoms are situated meta to the fluorine. While the inductive effect of fluorine is felt at both positions, subtle differences in the overall electronic environment can be exploited to achieve regioselectivity, particularly in mono-substitution reactions.

The choice of palladium catalyst and, crucially, the ancillary ligands plays a paramount role in steering the reaction towards the desired outcome.[4] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and influence the stability of the resulting palladium(II) intermediate, thereby impacting selectivity.[5]

Catalytic Cycle of the Stille Reaction

The catalytic cycle, illustrated below, is the cornerstone of understanding the Stille reaction.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) cis-ArPd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)-X(L2) Isomerization Isomerization Ar-Pd(II)-X(L2)->Isomerization trans-Ar-Pd(II)-X(L2) trans-ArPd(II)(X)L2 Isomerization->trans-Ar-Pd(II)-X(L2) Transmetalation Transmetalation trans-Ar-Pd(II)-X(L2)->Transmetalation R-SnR'3 Ar-Pd(II)-R(L2) cis-ArPd(II)(R)L2 Transmetalation->Ar-Pd(II)-R(L2) X-SnR'3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Strategic Approaches to Mono- and Di-substitution

Achieving the desired level of substitution requires careful tuning of the reaction conditions. Here, we present protocols for both selective mono-arylation and exhaustive di-arylation of this compound.

Protocol 1: Selective Mono-arylation

The key to selective mono-arylation is to use a stoichiometric amount of the organostannane reagent relative to the dibromide. This ensures that after the first coupling event, there is insufficient organotin reagent available for the second coupling to proceed at a significant rate.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen ligand (if not using a pre-formed complex).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF) via syringe.

  • Reagent Addition: Add the organostannane (1.0-1.1 eq) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-substituted product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and proceed with the tin removal protocol (see below).

Protocol 2: Exhaustive Di-arylation

For the synthesis of the di-substituted product, an excess of the organostannane reagent is employed to ensure both bromine atoms react.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 2-5 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., dioxane or DMF).

  • Reagent Addition: Add the organostannane (2.2-2.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to a higher temperature if necessary (e.g., 100-120 °C) and stir for 24-48 hours.[6]

  • Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Work-up: Follow the same work-up and tin removal procedure as for the mono-arylation.

Key Parameters and Optimization

The success of the Stille reaction hinges on the careful selection of several key parameters.

ParameterRecommendation for Mono-arylationRecommendation for Di-arylationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a common and effective pre-catalyst. Pd₂(dba)₃ is more air-stable and often used with additional ligands for more challenging couplings.[7]
Ligand PPh₃, P(o-tol)₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos)The choice of ligand is critical for catalyst stability and reactivity. Bulky ligands can promote reductive elimination and may be necessary for the second, more hindered coupling.[7]
Solvent Toluene, THF, DioxaneDMF, NMPThe solvent can influence the reaction rate and selectivity. More polar aprotic solvents like DMF can accelerate the reaction but may require lower temperatures to maintain selectivity.
Temperature 80-110 °C100-120 °CHigher temperatures are often required to drive the second coupling to completion.
Additives Cu(I) salts (e.g., CuI)LiClCu(I) salts can act as co-catalysts, accelerating the transmetalation step, which can be beneficial for less reactive organostannanes.[8] LiCl can also promote transmetalation.

Workflow for Stille Coupling of this compound

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Flame-dried Schlenk Flask Add_Reactants Add this compound, Pd Catalyst, Ligand Start->Add_Reactants Inert_Atmosphere Evacuate & Backfill with Argon/Nitrogen Add_Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Stannane Add Organostannane (Stoichiometry Dictates Outcome) Add_Solvent->Add_Stannane Heat_Stir Heat and Stir (Temperature & Time are Key) Add_Stannane->Heat_Stir Monitor Monitor Progress (TLC, GC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Tin_Removal Tin Byproduct Removal (e.g., KF wash) Dilute->Tin_Removal Purify Column Chromatography Tin_Removal->Purify Product Isolated Product Purify->Product

Figure 2. A generalized workflow for the Stille coupling of this compound.

Critical Step: Removal of Toxic Tin Byproducts

A significant challenge in Stille couplings is the removal of stoichiometric tin byproducts, which are toxic.[9] Several effective methods are available:

  • Aqueous Potassium Fluoride (KF) Wash: This is the most common method. The organic layer is washed with a saturated aqueous solution of KF, which reacts with the tin halides to form insoluble trialkyltin fluoride, which can be removed by filtration through Celite.[1][10]

  • Chromatography on Silica Gel with Triethylamine: Co-spotting the crude product on a TLC plate with a triethylamine-containing eluent can help visualize the separation. Running a flash column with silica gel treated with a small percentage of triethylamine can effectively retain the tin byproducts.[9]

  • Treatment with Other Reagents: In some cases, treatment with reagents like DBU/I₂ or chromatography on fluoride-impregnated silica gel can be employed.

Conclusion and Future Outlook

The Stille reaction of this compound offers a versatile and powerful platform for the synthesis of a wide array of functionalized molecules. By carefully controlling the reaction parameters, particularly the stoichiometry of the organostannane, the choice of catalyst and ligand, and the reaction temperature, researchers can achieve high selectivity for either mono- or di-arylated products. The protocols and guidelines presented here provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important transformation. As the demand for complex, precisely functionalized aromatic compounds continues to grow, the strategic application of the Stille reaction on versatile building blocks like this compound will undoubtedly remain a cornerstone of modern organic synthesis.

References

Application Notes & Protocols: Selective C-C Bond Formation via Heck Coupling of 1,3-Dibromo-5-fluorobenzene with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation provides a direct pathway to substituted alkenes, which are pivotal structural motifs in a vast array of functional materials and biologically active compounds.[3][4] Its broad functional group tolerance and mechanistic reliability have cemented its use in both academic research and industrial-scale pharmaceutical manufacturing.[4][5][6]

This guide focuses on a specific, highly versatile building block: 1,3-Dibromo-5-fluorobenzene . The presence of two bromine atoms offers the potential for sequential, site-selective couplings, allowing for the synthesis of complex, non-symmetrical di-substituted aromatic rings. The fluorine atom further enhances the utility of this substrate, as fluorine incorporation is a widely recognized strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[7]

These application notes provide a detailed exploration of the mechanistic principles, practical protocols, and strategic considerations for performing the Heck coupling of this compound with various alkenes. We will address the critical challenge of controlling mono- versus di-arylation and offer robust, validated protocols for achieving desired synthetic outcomes.

The Catalytic Cycle and Mechanistic Considerations

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Catalyst Pre-activation: Often, a stable Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) is used as a precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[1][2]

  • Alkene Coordination & Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a process called migratory insertion or carbopalladation.[1][2]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new carbon-carbon double bond (the desired product) and a palladium-hydride species.[1][2] This step generally proceeds to give the more thermodynamically stable trans (E) isomer to minimize steric hindrance.[9]

  • Catalyst Regeneration: A base, typically an amine like triethylamine (Et₃N) or an inorganic salt like sodium acetate (NaOAc), neutralizes the generated hydrobromic acid (HBr) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][2]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition + Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Coord Alkene Coordination Alkene_Complex L(Ar)(Br)Pd(II)-|| Coord->Alkene_Complex Insert Migratory Insertion Sigma_Complex L(Br)Pd(II)-C-C-H Insert->Sigma_Complex Beta_Elim β-Hydride Elimination Pi_Complex L(H)(Br)Pd(II)-|| Beta_Elim->Pi_Complex Regen Base (e.g., Et₃N) Product Substituted Alkene Pi_Complex->Product Product Release Regen->Pd0 Regeneration + Et₃N-HBr ArBr This compound ArBr->OxAdd Alkene Alkene (e.g., Styrene) Alkene->Coord

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Controlling Selectivity: Mono- vs. Di-substitution

The primary strategic decision when using this compound is controlling the extent of the reaction. The two bromine atoms are chemically equivalent, so the first coupling can occur at either the C1 or C3 position. The electronic nature of the newly introduced group will then influence the reactivity of the second bromine atom.

  • To favor Mono-Coupling: Use a slight excess (1.1-1.2 equivalents) of the alkene relative to the dibromoarene. This ensures that once the initial coupling occurs, there is insufficient alkene remaining to readily react a second time. Shorter reaction times can also favor the mono-substituted product.

  • To favor Di-Coupling: Use a stoichiometric excess of the alkene (≥ 2.2 equivalents) and a sufficient amount of base (≥ 2.2 equivalents). This provides the necessary reagents to drive the reaction to completion at both bromine sites. Longer reaction times and sometimes slightly higher catalyst loadings may be required.

Selectivity_Diagram cluster_mono Condition Set 1: Favoring Mono-Coupling cluster_di Condition Set 2: Favoring Di-Coupling Start This compound Mono 3-Bromo-5-fluoro-1-styrylbenzene (Mono-Coupled Product) Start->Mono + 1 eq. Alkene Di 1,3-Distyryl-5-fluorobenzene (Di-Coupled Product) Mono->Di + 1 eq. Alkene Cond1 • Alkene (1.1 eq) • Base (1.2 eq) • Shorter reaction time Cond1->Mono Favors Cond2 • Alkene (>2.2 eq) • Base (>2.2 eq) • Longer reaction time Cond2->Di Favors

Figure 2: Strategic control of mono- vs. di-arylation.

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents are flammable and the reagents can be irritants.

Materials and Reagents
  • Aryl Halide: this compound

  • Alkenes: Styrene, n-Butyl acrylate (or other desired alkene)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri(o-tolyl)phosphine (P(o-Tol)₃) or Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Work-up: Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄, Celite

  • Purification: Silica gel for column chromatography

General Experimental Workflow

The following diagram outlines the standard workflow for setting up, running, and isolating the product from a Heck coupling reaction.

Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add Pd(OAc)₂ and Ligand to oven-dried flask B 2. Add this compound A->B C 3. Evacuate and backfill flask with N₂/Ar (3x) B->C D 4. Add anhydrous solvent via syringe C->D E 5. Add Base and Alkene D->E F 6. Heat to reflux (e.g., 80-100 °C) E->F G 7. Monitor by TLC until starting material is consumed F->G H 8. Cool to RT, dilute with ether G->H I 9. Filter through Celite to remove Pd catalyst H->I J 10. Wash filtrate with aq. NH₄Cl, then brine I->J K 11. Dry organic layer (MgSO₄), filter, and concentrate J->K L 12. Purify crude product via silica gel chromatography K->L M 13. Characterize pure product (NMR, MS) L->M

Figure 3: General workflow for the Heck coupling reaction.

Protocol 1: Synthesis of 3-Bromo-5-fluoro-1-styrylbenzene (Mono-Coupling)

This protocol is optimized to favor the mono-arylation product.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (22.4 mg, 0.1 mmol, 2 mol%) and P(o-Tol)₃ (60.9 mg, 0.2 mmol, 4 mol%).

  • Inert Atmosphere: Add this compound (1.27 g, 5.0 mmol, 1.0 equiv.). Seal the flask with a septum, then evacuate and backfill with nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add anhydrous acetonitrile (20 mL) via syringe. Stir for 10 minutes to allow the catalyst to dissolve. Add triethylamine (0.84 mL, 6.0 mmol, 1.2 equiv.) followed by styrene (0.63 mL, 5.5 mmol, 1.1 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 30 mL of diethyl ether and filter through a pad of Celite to remove the precipitated palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-coupled product.

Protocol 2: Synthesis of 1,3-Bis(n-butoxycarbonylvinyl)-5-fluorobenzene (Di-Coupling)

This protocol is designed to achieve di-substitution using an acrylate ester.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (44.9 mg, 0.2 mmol, 4 mol%) and PPh₃ (104.9 mg, 0.4 mmol, 8 mol%).

  • Inert Atmosphere: Add this compound (1.27 g, 5.0 mmol, 1.0 equiv.). Seal the flask with a septum, then evacuate and backfill with nitrogen gas three times.

  • Reagent Addition: Via syringe, add anhydrous DMF (30 mL). Stir for 10 minutes. Add triethylamine (1.81 mL, 13.0 mmol, 2.6 equiv.) followed by n-butyl acrylate (1.59 mL, 11.0 mmol, 2.2 equiv.).

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere. The reaction may require a longer time (12-24 hours) for complete di-substitution. Monitor by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with 50 mL of diethyl ether and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (3 x 30 mL to remove DMF), followed by saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure di-coupled product.

Data Summary and Optimization

The choice of alkene, base, and solvent can significantly impact reaction outcomes. The following table provides representative data for optimizing the Heck coupling with this compound.

AlkeneStoichiometry (Alkene:ArBr₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Major Product
Styrene1.1 : 1Pd(OAc)₂ (2%)Et₃N (1.2)MeCN824-6Mono-coupled
Styrene2.5 : 1Pd(OAc)₂ (4%)Et₃N (2.6)DMF10012-18Di-coupled
n-Butyl Acrylate1.1 : 1Pd(OAc)₂ (2%)Et₃N (1.2)MeCN826-8Mono-coupled
n-Butyl Acrylate2.2 : 1Pd(OAc)₂ (4%)K₂CO₃ (2.5)DMF10018-24Di-coupled
Methyl Acrylate1.5 : 1Pd(OAc)₂ (2%)NaOAc (1.5)DMF11010Mono-coupled
1-Octene1.2 : 1Pd(OAc)₂ (3%)Et₃N (1.5)DMF10012Mono-coupled

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive catalyst (oxidized Pd); Insufficient heat; Poor quality solvent/reagents.Ensure proper inert atmosphere technique; Check reaction temperature; Use fresh, anhydrous solvents and high-purity reagents.
Formation of Black Precipitate (Pd Black) Catalyst decomposition, often due to oxygen or ligand dissociation at high temperatures.Thoroughly degas the solvent; Use a more robust ligand (e.g., phosphine palladacycles); Lower reaction temperature if possible.
Low Yield of Desired Product Competing side reactions (e.g., alkene isomerization, reductive dehalogenation).Add base slowly; Ensure base is not limiting; Screen different ligands or bases.
Mixture of Mono- and Di-coupled Products Incorrect stoichiometry or reaction time.To favor mono-product, use less alkene and shorter time. To favor di-product, use excess alkene and longer time.

References

The Strategic Utility of 1,3-Dibromo-5-fluorobenzene in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance drug-like properties. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Within the toolkit of fluorinated building blocks, 1,3-Dibromo-5-fluorobenzene has emerged as a particularly valuable and versatile starting material. Its symmetrically substituted aromatic core, featuring two reactive bromine atoms and a directing fluorine group, offers a platform for a diverse array of chemical transformations, enabling the construction of complex molecular architectures found in numerous pharmaceutical agents.

This technical guide provides an in-depth exploration of the synthetic applications of this compound in the preparation of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of pivotal reactions, provide detailed, field-proven protocols, and showcase the strategic advantages of this unique building block in the synthesis of precursors for targeted therapies.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The synthetic utility of this compound is primarily centered around the selective functionalization of its carbon-bromine bonds. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, providing a convergent approach to complex molecules. The fluorine atom, in addition to its role as a bioisostere, can influence the regioselectivity of certain reactions. The principal synthetic transformations discussed herein include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling for C-C bond formation.

    • Buchwald-Hartwig Amination for C-N bond formation.

    • Sonogashira Coupling for C-C (alkyne) bond formation.

    • Palladium-Catalyzed Cyanation for the introduction of a nitrile group.

  • Copper-Catalyzed Diaryl Ether Synthesis: An effective method for the formation of C-O bonds.

  • Lithiation and Subsequent Functionalization: A powerful technique for the introduction of a variety of electrophiles.

The following sections will provide detailed application notes and protocols for these key transformations.

Application Note I: Synthesis of Fluorinated Biaryl Compounds via Suzuki-Miyaura Coupling

Introduction and Rationale:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters. This reaction is particularly valuable in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapies.[1] The use of this compound in Suzuki-Miyaura coupling allows for the synthesis of fluorinated biaryl compounds, where the fluorine atom can enhance biological activity.[2]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Experimental Protocol: Synthesis of a 3-Bromo-5-fluoro-1,1'-biphenyl Intermediate

This protocol describes the mono-Suzuki-Miyaura coupling of this compound with phenylboronic acid, a common precursor for more complex pharmaceutical intermediates.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 3:1 mixture of toluene and water to the flask.

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-bromo-5-fluoro-1,1'-biphenyl.

Expected Outcome and Data:

Reactant/ProductMolecular WeightMolar RatioExpected Yield
This compound253.89 g/mol 1.0-
Phenylboronic acid121.93 g/mol 1.1-
3-Bromo-5-fluoro-1,1'-biphenyl253.09 g/mol -75-85%

Application Note II: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

Introduction and Rationale:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has revolutionized the synthesis of aryl amines, which are key components of numerous pharmaceuticals, including kinase inhibitors like Trametinib. The ability to directly couple an aryl halide with an amine under relatively mild conditions offers a significant advantage over classical methods.

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of a 3-Bromo-5-fluoro-N-alkylaniline Intermediate

This protocol details the mono-amination of this compound with a primary amine, a crucial step in the synthesis of various pharmaceutical precursors.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., cyclopropylamine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and the primary amine.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 3-bromo-5-fluoro-N-alkylaniline.

Expected Outcome and Data:

Reactant/ProductMolecular WeightMolar RatioExpected Yield
This compound253.89 g/mol 1.0-
Cyclopropylamine57.09 g/mol 1.2-
N-(3-Bromo-5-fluorophenyl)cyclopropanamine230.08 g/mol -70-80%

Application Note III: Synthesis of Diaryl Ethers via Copper-Catalyzed Coupling

Introduction and Rationale:

Diaryl ethers are important structural motifs in a variety of natural products and pharmaceutical compounds. The copper-catalyzed Ullmann condensation and related couplings provide a reliable method for the synthesis of these C-O linked structures.[4] Starting from this compound, this reaction allows for the introduction of aryloxy substituents, which can be further elaborated into more complex drug molecules.

Mechanism of Copper-Catalyzed Diaryl Ether Synthesis:

While the exact mechanism can vary depending on the specific copper catalyst and ligands used, a general pathway involves:

  • Formation of a Copper Alkoxide: The phenol reacts with a copper(I) or copper(II) salt in the presence of a base to form a copper phenoxide species.

  • Oxidative Addition/Ligand Exchange: The aryl bromide coordinates to the copper center.

  • Reductive Elimination: The aryl and aryloxy groups couple to form the diaryl ether and a reduced copper species, which can re-enter the catalytic cycle.

Experimental Protocol: Synthesis of a 3-Bromo-5-fluorophenoxybenzene Intermediate

This protocol outlines the synthesis of a diaryl ether from this compound and phenol.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a dry Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, followed by phenol and this compound.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 3-bromo-5-fluorophenoxybenzene.

Expected Outcome and Data:

Reactant/ProductMolecular WeightMolar RatioExpected Yield
This compound253.89 g/mol 1.0-
Phenol94.11 g/mol 1.2-
1-Bromo-3-fluoro-5-phenoxybenzene267.10 g/mol -65-75%

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Suzuki_Miyaura_Coupling start This compound reagents Phenylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ start->reagents product 3-Bromo-5-fluoro-1,1'-biphenyl reagents->product caption Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling of this compound.

Buchwald_Hartwig_Amination start This compound reagents Primary Amine, Pd₂(dba)₃, Xantphos, NaOtBu start->reagents product 3-Bromo-5-fluoro-N-alkylaniline reagents->product caption Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination of this compound.

Diaryl_Ether_Synthesis start This compound reagents Phenol, CuI, 1,10-Phenanthroline, Cs₂CO₃ start->reagents product 3-Bromo-5-fluorophenoxybenzene reagents->product caption Copper-Catalyzed Diaryl Ether Synthesis

Caption: Copper-Catalyzed Diaryl Ether Synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its predictable reactivity in a range of robust and high-yielding cross-coupling reactions makes it an invaluable starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this fluorinated scaffold. As the demand for novel and highly functionalized therapeutic agents continues to grow, the importance of key intermediates like this compound in enabling rapid and efficient drug discovery is poised to increase even further.

References

Application Notes & Protocols: The Strategic Use of 1,3-Dibromo-5-fluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dibromo-5-fluorobenzene (CAS No. 1435-51-4) has emerged as a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its unique molecular architecture, featuring two reactive bromine atoms and an electron-withdrawing fluorine atom, provides a powerful platform for constructing complex molecular frameworks. This guide provides an in-depth exploration of the strategic applications of this intermediate, focusing on key synthetic transformations that are fundamental to the development of advanced fungicides, herbicides, and pesticides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for critical reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and illustrate its role in the synthesis of scaffolds related to commercial agrochemicals.

Introduction: The Architectural Advantage of this compound

The relentless drive for more effective, selective, and environmentally benign agrochemicals necessitates the use of sophisticated molecular building blocks. This compound serves as a cornerstone intermediate in this pursuit.[1] Its utility stems from three key structural features:

  • Two Bromine Substituents: The dibromo pattern allows for sequential and regioselective functionalization. Chemists can leverage the differential reactivity of the bromine atoms to introduce distinct molecular fragments in a controlled manner, primarily through transition-metal-catalyzed cross-coupling reactions.

  • A Fluorine Substituent: The fluorine atom significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can activate the ring for certain reactions and, more importantly, imparts desirable characteristics to the final agrochemical product, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.

  • Strategic Substitution Pattern: The 1,3,5-substitution pattern provides a divergent scaffold, enabling the synthesis of complex, non-linear molecules that are crucial for exploring new areas of biological activity.

This combination makes this compound an indispensable tool for agrochemical researchers aiming to accelerate the discovery and development of next-generation crop protection agents.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 1435-51-4[2]
Molecular Formula C₆H₃Br₂F[2][3]
Molecular Weight 253.89 g/mol [2][4][5]
Appearance Clear light yellow liquid[6]
Boiling Point 204-206 °C (at 768 mmHg)[2][3][7]
Density 2.018 g/mL (at 25 °C)[2][3][7]
Refractive Index (n20/D) 1.577[2][3][7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful application of this compound in agrochemical synthesis is its use as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is instrumental in creating biaryl and heteroaryl-aryl linkages, which are prevalent motifs in a wide range of fungicides, including the succinate dehydrogenase inhibitor (SDHI) class.[8] The reaction couples an organoboron species (like a boronic acid) with an organohalide.

Causality in Protocol Design:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential for the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium species and facilitating the oxidative addition and reductive elimination steps.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol 2.1: Synthesis of a 3-Aryl-5-bromo-1-fluorobenzene Intermediate

Objective: To demonstrate a typical Suzuki-Miyaura mono-coupling reaction using this compound to create a biaryl structure, a key step in synthesizing complex agrochemical precursors.

Experimental Workflow Diagram

G reagents 1. Add this compound, Arylboronic Acid, K₂CO₃, and Pd(PPh₃)₄ to a flask. setup 2. Evacuate and backfill with an inert gas (N₂ or Ar) three times. reagents->setup solvent 3. Add degassed solvents (e.g., Toluene/Ethanol/Water). setup->solvent reaction 4. Heat the mixture to reflux (e.g., 80-90 °C) for 4-12 hours. Monitor by TLC or GC-MS. solvent->reaction workup 5. Cool, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). reaction->workup purify 6. Wash organic layer, dry over Na₂SO₄, and concentrate. Purify via column chromatography. workup->purify product Isolated Product: 3-Aryl-5-bromo-1-fluorobenzene purify->product

Caption: Workflow for Suzuki-Miyaura mono-coupling.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles
This compound253.892.54 g10.0 mmol
4-Methoxyphenylboronic acid151.961.67 g11.0 mmol
K₂CO₃ (Potassium Carbonate)138.214.15 g30.0 mmol
Pd(PPh₃)₄ (Tetrakis)1155.56231 mg0.2 mmol
Toluene-40 mL-
Ethanol-10 mL-
Water-10 mL-

Step-by-Step Procedure:

  • To a 100 mL three-neck round-bottom flask, add this compound (10.0 mmol), 4-methoxyphenylboronic acid (11.0 mmol), potassium carbonate (30.0 mmol), and Pd(PPh₃)₄ (0.2 mmol).

  • Equip the flask with a reflux condenser and a nitrogen inlet. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (40 mL Toluene, 10 mL Ethanol, 10 mL Water) via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-5-bromo-1-fluorobenzene.

Expected Outcome: The mono-coupled product is obtained as a white to off-white solid. Yields typically range from 75-90%. Characterization can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Buchwald-Hartwig Amination: Installing Nitrogen Moieties

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, essential for synthesizing anilines and their derivatives, which are key components of many herbicides and fungicides. This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Causality in Protocol Design:

  • Catalyst/Ligand Choice: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation. A palladium source like Pd₂(dba)₃ is commonly used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2.2: Mono-Amination of this compound

Objective: To synthesize a 3-amino-5-bromo-1-fluorobenzene derivative, a versatile intermediate for further functionalization in an agrochemical synthesis campaign.

Reaction Scheme Diagram

G sub This compound reagents Pd₂(dba)₃, XPhos NaOtBu, Toluene Heat (100 °C) sub->reagents amine +   R₂NH amine->reagents prod 3-(R₂N)-5-bromo-1-fluorobenzene reagents->prod

Caption: Buchwald-Hartwig mono-amination reaction.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles
This compound253.892.54 g10.0 mmol
Morpholine87.120.96 g11.0 mmol
NaOtBu (Sodium tert-butoxide)96.101.35 g14.0 mmol
Pd₂(dba)₃915.7292 mg0.1 mmol
XPhos476.65191 mg0.4 mmol
Anhydrous Toluene-50 mL-

Step-by-Step Procedure:

  • In a glovebox, add sodium tert-butoxide (14.0 mmol), Pd₂(dba)₃ (0.1 mmol), and XPhos (0.4 mmol) to an oven-dried Schlenk flask.

  • Remove the flask from the glovebox. Add this compound (10.0 mmol) followed by anhydrous toluene (50 mL) and morpholine (11.0 mmol) under a positive pressure of nitrogen.

  • Seal the flask and heat the mixture to 100 °C in an oil bath.

  • Stir vigorously for 12-18 hours. Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and quench carefully by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Dilute with 50 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography (silica gel, eluent: heptane/ethyl acetate gradient) to afford the desired mono-aminated product.

Self-Validation and Trustworthiness: The success of this protocol relies heavily on maintaining strictly anhydrous and anaerobic conditions. The use of a glovebox for weighing the catalyst, ligand, and base is highly recommended. The reaction progress should be carefully monitored to avoid the formation of the di-substituted byproduct.

Application in Fungicide Synthesis: The Bixafen Scaffold

This compound is a precursor to key intermediates used in the synthesis of potent fungicides. For example, the fungicide Bixafen, an SDHI, contains a substituted 5-fluorobiphenyl-2-amine core.[9] While many patented routes exist, the construction of this core often relies on a Suzuki coupling. The protocols described above provide the fundamental steps for creating such a biaryl amine scaffold.

A plausible synthetic strategy starting from this compound would involve:

  • Buchwald-Hartwig Amination: Introduction of a protected amine (e.g., using Boc-aniline followed by deprotection) or direct amination at one of the bromine positions.

  • Suzuki-Miyaura Coupling: Coupling of the resulting bromo-fluoro-aniline with a suitable dichlorophenylboronic acid to construct the final biaryl framework.

  • Amide Coupling: Finally, coupling the biaryl amine with the pyrazole-carboxamide side chain to yield the final Bixafen molecule.

This modular approach allows for the rapid synthesis of analogues for structure-activity relationship (SAR) studies, a critical component of modern agrochemical research.

Conclusion

This compound is a powerful and strategic intermediate for the agrochemical industry. Its capacity to undergo selective, high-yielding cross-coupling reactions enables the efficient construction of complex molecular architectures that are central to the design of modern pesticides. The detailed protocols provided herein serve as a validated starting point for researchers and process chemists aiming to leverage this versatile building block. By understanding the causality behind the reaction conditions and employing robust synthetic methodologies, the full potential of this compound can be harnessed to accelerate the development of innovative and effective crop protection solutions.

References

Application Notes & Protocols: Strategic Synthesis of Poly-Aryl Architectures Using 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Aryl Scaffolds

In the landscape of modern drug discovery and materials science, poly-aryl compounds are foundational scaffolds. Their rigid, well-defined three-dimensional structures are ideal for probing biological targets and for creating materials with tailored optoelectronic properties. The strategic incorporation of fluorine into these scaffolds has become a cornerstone of contemporary medicinal chemistry. Judicious fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity, often leading to enhanced therapeutic profiles.

1,3-Dibromo-5-fluorobenzene has emerged as a preeminent building block for this purpose. Its architecture is uniquely advantageous:

  • Two Reactive Bromine Sites: The two bromine atoms serve as versatile handles for sequential or double cross-coupling reactions, enabling the controlled, stepwise construction of complex molecules.

  • A Modulating Fluorine Atom: The electron-withdrawing fluorine atom influences the reactivity of the aryl ring and imparts the desirable physicochemical properties associated with fluorinated pharmaceuticals.

  • Defined Regiochemistry: The 1,3,5-substitution pattern provides a rigid, meta-oriented scaffold, locking appended aryl groups into a specific spatial arrangement.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling methodologies. We will delve into the mechanistic rationale behind procedural choices and provide detailed, field-proven protocols for key transformations.

The Mechanistic Core: Palladium-Catalyzed Cross-Coupling

The power of this compound as a synthetic tool is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, which were the

Application Note: Strategies for Selective Monofunctionalization of C-Br Bonds in 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dibromo-5-fluorobenzene has emerged as a crucial structural motif and a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from the presence of two chemically distinct carbon-bromine (C-Br) bonds, offering a platform for sequential, regioselective functionalization. The fluorine atom at the C5 position exerts a significant electronic and steric influence, rendering the two bromine atoms at C1 and C3 non-equivalent. This inherent asymmetry is the key to achieving selective monofunctionalization.

This guide provides a comprehensive overview of field-proven strategies and detailed experimental protocols for the selective chemical modification of a single C-Br bond in this compound. We will delve into the mechanistic rationale behind the selectivity and offer step-by-step procedures for researchers, scientists, and drug development professionals to leverage this powerful synthetic intermediate.

Principles of C-Br Bond Selectivity

The ability to target one C-Br bond while leaving the other intact is governed by the subtle interplay of electronic and steric effects imparted by the fluorine substituent.

  • Electronic Influence: Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal (-I effect) from the aromatic ring. This effect deactivates the ring towards electrophilic attack but also influences the reactivity of the C-Br bonds in metal-catalyzed cross-coupling and halogen-metal exchange reactions. The C-Br bond at the C1 position (ortho to fluorine) and the C3 position are electronically differentiated.

  • Steric Hindrance: While both C-Br bonds are ortho to a hydrogen atom, the C1/C3 positions are adjacent to the fluorine atom. In transition metal-catalyzed reactions, the approach of a bulky catalyst-ligand complex can be influenced by the steric profile of the substituents, although this effect is less pronounced than in more crowded systems.

  • Directing Group Effects: In reactions such as directed ortho-metalation, the fluorine atom is a powerful ortho-directing group.[2][3] However, for aryl bromides, halogen-metal exchange typically outcompetes direct deprotonation.

The following sections outline protocols that exploit these differences to achieve high selectivity.

G cluster_start Starting Material cluster_methods Selective Monofunctionalization Methods cluster_products Monofunctionalized Intermediates start This compound A Pd-Catalyzed Cross-Coupling start->A Select Conditions B Halogen-Metal Exchange start->B Select Conditions P1 1-R-3-Bromo-5-fluorobenzene A->P1 e.g., Suzuki, Sonogashira, Buchwald-Hartwig B->P1 e.g., Lithiation, Grignard + Electrophile P2 Can undergo further functionalization at C3-Br P1->P2

Caption: General workflow for selective monofunctionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. Selectivity in these systems is typically achieved by careful control of stoichiometry and reaction conditions to favor the reaction at the more reactive C-Br site.

Monoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond between the aryl halide and an organoboron species.[4][5] By using the boronic acid as the limiting reagent, monofunctionalization can be achieved with high fidelity.

Protocol: Synthesis of 3-Bromo-5-fluoro-1,1'-biphenyl

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 254 mg, 1.0 mmol), phenylboronic acid (0.95 eq, 116 mg, 0.95 mmol), and potassium carbonate (K₂CO₃, 3.0 eq, 414 mg, 3.0 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).

  • Solvent Addition:

    • Add a degassed mixture of Toluene (4 mL) and Water (1 mL) to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the title compound.

Causality Behind Choices:

  • Limiting Reagent: Using slightly less than one equivalent of the boronic acid ensures that the reaction stops after the first coupling, minimizing the formation of the difunctionalized byproduct.

  • Base and Solvent: The aqueous base (K₂CO₃) is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[4] A biphasic solvent system like toluene/water is standard for these conditions.

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a wide range of Suzuki couplings.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Product Ar-R Trans->RedElim ArBr Ar-Br ArBr->OxAdd Boronic R-B(OH)₂ Boronic->OxAdd Base Base Base->Boronic

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Monoselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[6]

Protocol: Synthesis of 1-(3-Bromo-5-fluorophenyl)hexyne

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 eq, 305 mg, 1.2 mmol).

    • Add the catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol) and Copper(I) iodide (CuI) (0.04 eq, 8 mg, 0.04 mmol).

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 eq, 0.42 mL, 3.0 mmol).

    • Add 1-hexyne (1.0 eq, 0.11 mL, 1.0 mmol) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor progress by TLC or GC-MS. The reaction is typically complete in 2-6 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel (eluent: hexanes) to yield the desired product.

Causality Behind Choices:

  • Stoichiometry: Using a slight excess of the dibromo-fluorobenzene ensures the alkyne is fully consumed in a single coupling event.

  • Catalyst System: The dual Pd/CuI system is characteristic of the Sonogashira reaction. Palladium facilitates the main catalytic cycle, while copper(I) is believed to form a copper acetylide intermediate that participates in the transmetalation step.[6]

  • Base: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.[7]

Monoselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[8][9] The choice of ligand is paramount for achieving high efficiency and selectivity.

Protocol: Synthesis of (3-Bromo-5-fluorophenyl)morpholine

  • Reagent Preparation:

    • In a glovebox or under a strictly inert atmosphere, charge an oven-dried vial with Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 13.7 mg, 0.015 mmol) and a suitable ligand such as Xantphos (0.036 eq, 21 mg, 0.036 mmol).

    • Add this compound (1.0 eq, 254 mg, 1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.4 eq, 135 mg, 1.4 mmol).

  • Solvent and Reagent Addition:

    • Add anhydrous, degassed toluene (4 mL).

    • Add morpholine (1.2 eq, 0.105 mL, 1.2 mmol).

  • Reaction Execution:

    • Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography (eluent: hexanes/ethyl acetate gradient).

Causality Behind Choices:

  • Ligand: Xantphos is a wide bite-angle ligand known to promote the reductive elimination step and prevent β-hydride elimination, leading to higher yields in C-N coupling reactions.[10]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.[9]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of inert atmosphere techniques for reproducible results.

Reaction Type Catalyst / Reagent Base Solvent Temp (°C) Key Strategy
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Toluene/H₂O90Limiting boronic acid (0.95 eq)
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHFRTLimiting alkyne (1.0 eq)
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene100Stoichiometric control

Selective Halogen-Metal Exchange

This classic organometallic strategy involves the selective exchange of one bromine atom for a metal (typically lithium or magnesium) at low temperatures. The resulting organometallic species is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Monoselective Lithiation and Electrophilic Quench

Halogen-metal exchange with an organolithium reagent, such as n-butyllithium, is often extremely fast at low temperatures. Selectivity is achieved due to the kinetic difference in the exchange rate of the two bromine atoms.

Protocol: Synthesis of 3-Bromo-5-fluorobenzoic Acid

  • Apparatus Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation:

    • Add this compound (1.0 eq, 2.54 g, 10.0 mmol) to the flask and dissolve in anhydrous THF (40 mL).

  • Reaction Execution:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq, e.g., 4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Quench:

    • Bubble dry carbon dioxide (CO₂) gas through the solution for 20 minutes (or pour the reaction mixture over crushed dry ice).

    • Allow the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M aqueous HCl (20 mL).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and extract the acidic product with 1 M aqueous NaOH (2 x 20 mL).

    • Acidify the aqueous basic layer with concentrated HCl at 0 °C until a precipitate forms (pH ~1-2).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.

Causality Behind Choices:

  • Low Temperature: Performing the reaction at -78 °C is critical. It kinetically favors the mono-lithiation and prevents side reactions, such as reaction of the generated aryllithium with another molecule of the starting material.

  • Reagent: n-Butyllithium is a standard reagent for halogen-metal exchange with aryl bromides.

  • Electrophile: CO₂ is an excellent electrophile for trapping aryllithiums to form carboxylic acids, which are crystalline solids and easy to purify via acid-base extraction.[11]

Conclusion

This compound is a privileged starting material whose synthetic potential is realized through the selective functionalization of its C-Br bonds. By leveraging principles of stoichiometric control in palladium-catalyzed cross-coupling reactions or kinetic selectivity in low-temperature halogen-metal exchanges, researchers can reliably generate monofunctionalized intermediates. These protocols provide a robust foundation for the synthesis of complex molecules, enabling further diversification and accelerating discovery in drug development and materials science.

References

Application Note & Protocol: Chemoselective Formation of 3-Bromo-5-fluorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Bromo-5-fluorophenylmagnesium Bromide

The Grignard reagent derived from 1,3-dibromo-5-fluorobenzene, specifically 3-bromo-5-fluorophenylmagnesium bromide, is a highly valuable intermediate in modern organic synthesis. Its utility lies in the orthogonal reactivity of the remaining carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. This allows for a stepwise and site-selective introduction of different functionalities. For instance, the magnesium-bearing carbon acts as a potent nucleophile for forming a new carbon-carbon bond[1][2][3]. The resulting product, a 1,3-disubstituted-5-fluorobenzene, retains a bromine atom that can be subsequently functionalized through palladium-catalyzed cross-coupling reactions, while the chemically robust C-F bond can be preserved or engaged in more forcing nucleophilic aromatic substitution reactions. This strategic "umpolung" (reversal of polarity) of the aryl halide from an electrophile to a nucleophile opens avenues for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science[4][5].

This document provides a comprehensive guide to the chemoselective formation of this Grignard reagent, detailing the underlying mechanistic principles, a robust experimental protocol, and critical process parameters.

Mechanistic Insights: Achieving Chemoselectivity

The formation of a Grignard reagent is a fascinating example of a single-electron transfer (SET) mechanism occurring on the surface of magnesium metal[1][3]. The overall transformation involves the insertion of magnesium into a carbon-halogen bond, thereby converting an electrophilic carbon into a strongly nucleophilic one[4].

Key Mechanistic Steps:

  • Electron Transfer: The reaction initiates with the transfer of an electron from the magnesium metal surface to the lowest unoccupied molecular orbital (LUMO) of the aryl halide[1][4].

  • Radical Anion Formation: This electron transfer generates a radical anion, which rapidly fragments.

  • Bond Cleavage and Radical Formation: The carbon-halogen bond cleaves, yielding an aryl radical and a halide anion.

  • Surface Reaction: The aryl radical and the halide anion recombine on the magnesium surface with a magnesium cation to form the final organomagnesium compound, the Grignard reagent (R-Mg-X)[1][4].

The Basis of Chemoselectivity (C-Br vs. C-F):

The successful and selective formation of the Grignard reagent at one of the C-Br bonds in this compound hinges on the significant difference in bond dissociation energies of the carbon-halogen bonds. The reactivity order for Grignard formation is C-I > C-Br > C-Cl >> C-F[6][7]. The carbon-fluorine bond is exceptionally strong and generally unreactive towards magnesium under standard Grignard formation conditions[6][8]. In contrast, the carbon-bromine bond is considerably weaker and more readily undergoes the electron transfer and cleavage process[6][7]. This substantial difference in reactivity allows for the selective insertion of magnesium into a C-Br bond while leaving the C-F bond intact. While both C-Br bonds are electronically similar, the reaction is typically not selective between them, leading to the formation of 3-bromo-5-fluorophenylmagnesium bromide.

Experimental Protocol: Synthesis of 3-Bromo-5-fluorophenylmagnesium Bromide

This protocol details the laboratory-scale synthesis of the title Grignard reagent. Strict anhydrous conditions are paramount for the success of this reaction , as Grignard reagents are potent bases and will be quenched by even trace amounts of water[2][9][10].

Reagents and Equipment
Reagent/EquipmentSpecificationsPurpose
This compound97% or higher purity[11][12][13]Starting material
Magnesium turningsHigh puritySource of magnesium
Anhydrous Tetrahydrofuran (THF)Freshly distilled from sodium/benzophenoneReaction solvent[9][10]
Iodine (I₂)CrystalMagnesium activation[14][15]
1,2-DibromoethaneAnhydrousAlternative/additional magnesium activation[14][16]
Three-neck round-bottom flaskFlame-driedReaction vessel
Reflux condenserFlame-driedCondense solvent vapors
Dropping funnelFlame-driedControlled addition of aryl halide
Magnetic stirrer and stir barAgitation of the reaction mixture
Inert gas supply (Argon or Nitrogen)Maintain an anhydrous and oxygen-free atmosphere
Heating mantleTo maintain reflux if necessary
Magnesium Activation: The Critical Initiation Step

The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction[2][16]. This layer must be disrupted to expose the reactive metal surface.

Protocol for Activation:

  • Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.

  • Assemble the flame-dried glassware (condenser, dropping funnel) and flush the entire system with a steady stream of inert gas (Argon or Nitrogen).

  • Add a single small crystal of iodine to the flask containing the magnesium.

  • Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and subsequently dissipates as it reacts with the magnesium surface. This indicates activation.

  • Allow the flask to cool to room temperature before proceeding.

Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of THF. The observation of ethylene bubbling signifies activation[16][17].

Grignard Reagent Formation: Step-by-Step Procedure
  • To the activated magnesium turnings, add a portion of the anhydrous THF (approximately 1/4 of the total volume) via a cannula or syringe under a positive pressure of inert gas.

  • Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel.

  • Add a small aliquot (approx. 10%) of the this compound solution to the stirred magnesium suspension.

  • The initiation of the reaction is indicated by a gentle reflux of the solvent and the appearance of a cloudy, grayish-brown color[17]. If the reaction does not start, gentle warming with a heating mantle may be required.

  • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux.

  • After the addition is complete, continue to stir the reaction mixture. If refluxing has ceased, gently heat the mixture to reflux for an additional 1-2 hours to ensure complete consumption of the starting material and magnesium[18].

  • Upon completion, the reaction mixture should be a dark brown or black solution containing the Grignard reagent, 3-bromo-5-fluorophenylmagnesium bromide. This solution should be used immediately for subsequent reactions.

Workflow Diagram

Grignard_Formation_Workflow cluster_prep Preparation cluster_activation Mg Activation cluster_reaction Grignard Formation cluster_product Product A Flame-dry glassware B Add Mg turnings & I₂ crystal A->B C Assemble under inert gas (Ar/N₂) B->C D Gentle heating (heat gun) C->D Start activation E Observe I₂ vapor dissipate D->E F Add anhydrous THF E->F Cool to RT G Add small aliquot of This compound/THF F->G H Observe reaction initiation (reflux, color change) G->H I Dropwise addition of remaining aryl halide solution H->I J Maintain gentle reflux I->J K Stir for 1-2h post-addition J->K L 3-Bromo-5-fluorophenyl- magnesium bromide solution K->L Reaction complete

Caption: Workflow for the synthesis of 3-bromo-5-fluorophenylmagnesium bromide.

Characterization and Quantification

While direct isolation of the Grignard reagent is not practical, its formation and concentration can be determined.

  • Qualitative Assessment: The visual indicators of reaction initiation and completion (color change, reflux) are the primary qualitative checks.

  • Quantification (Titration): The concentration of the prepared Grignard reagent solution should be determined before its use in subsequent reactions. A common method is titration against a known concentration of a non-nucleophilic base indicator like 1,10-phenanthroline with a standard solution of sec-butanol in xylene until a color change endpoint is reached.

  • Spectroscopic Analysis: In a research setting, techniques like in-situ IR spectroscopy can be used to monitor the consumption of the starting material and the formation of the Grignard reagent[19][20]. NMR spectroscopy can also be employed to characterize the structure of Grignard reagents[21][22].

Safety and Handling Precautions

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere to prevent quenching and potential side reactions.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. Controlled addition of the aryl halide is crucial to maintain a manageable reaction rate.

  • Flammable Solvents: Tetrahydrofuran (THF) is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Reactive Reagent: Grignard reagents are highly reactive and will react violently with water and protic solvents. The workup of subsequent reactions involving this reagent should be performed with care, typically by slow quenching with a saturated aqueous solution of ammonium chloride[14][18][23].

Conclusion

The chemoselective formation of 3-bromo-5-fluorophenylmagnesium bromide is a reliable and powerful method for generating a versatile building block for organic synthesis. By carefully controlling reaction conditions, particularly through meticulous magnesium activation and the maintenance of an inert, anhydrous environment, researchers can efficiently access this valuable intermediate. The principles and protocol outlined in this application note provide a solid foundation for the successful synthesis and application of this and related Grignard reagents in complex molecule synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances of using 1,3-Dibromo-5-fluorobenzene, an electron-deficient dihalide that presents unique opportunities and obstacles in synthetic chemistry. Our goal is to provide you with actionable, in-depth troubleshooting advice to improve your reaction yields, control selectivity, and minimize common side reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for its versatility and functional group tolerance.[1][2] However, its complexity can lead to unexpected outcomes.[1] This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Section 1: Troubleshooting Common Issues

Q1: My reaction yield is low or I'm seeing no product formation. Where should I start troubleshooting?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial. Start by ensuring your foundational parameters are correct before exploring more complex variables.

A1.1: Catalyst System (Palladium Source & Ligand)

The choice of ligand is paramount.[3] For an electron-deficient substrate like this compound, oxidative addition is generally facile. However, the subsequent steps of transmetalation and reductive elimination must be efficient to ensure a high turnover rate.

  • The "Why": Bulky, electron-rich phosphine ligands are essential.[3][4] They stabilize the monoligated Pd(0) species, which is a key intermediate, and accelerate the rate-limiting reductive elimination step.[4][5] Using outdated ligands like triphenylphosphine is often insufficient for challenging substrates.[6]

  • Recommendation: Employ modern biaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos.[3] These have a proven track record for coupling a wide range of substrates, including electron-deficient aryl chlorides, making them excellent choices for this bromide.[4]

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂). Pd(II) sources must first be reduced in situ to the active Pd(0) catalyst. This process can consume your phosphine ligand (via oxidation) or your boronic acid (via homocoupling), leading to lower yields and more impurities.[1][6]

A1.2: The Role of the Base

The base is not just a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[7]

  • The "Why": The base converts the boronic acid to a more nucleophilic boronate species. The strength and solubility of the base can dramatically affect reaction rates.

  • Recommendation: Potassium phosphate (K₃PO₄) is an excellent starting point. It is strong enough to be effective but generally milder than hydroxides, which can aggressively promote side reactions. Cesium carbonate (Cs₂CO₃) is another strong option, noted for its high solubility in organic solvents.[8] Ensure the base is finely powdered to maximize surface area, especially in biphasic systems.[9]

A1.3: Solvent System and Degassing

  • The "Why": The solvent must solubilize the reactants and facilitate mixing between the organic and aqueous phases (if used). Oxygen is detrimental to the Pd(0) catalyst, leading to oxidation and the formation of inactive palladium black.[1] Ethereal solvents like THF and dioxane are also prone to forming peroxides, which can kill the catalyst.[10]

  • Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is standard.[11] Crucially, all solvents, including the water, must be rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[8][12]

A1.4: Reaction Temperature

  • The "Why": While many modern catalyst systems can operate at room temperature, electron-deficient substrates often benefit from heating to ensure efficient catalysis.[3]

  • Recommendation: Start with a moderate temperature (e.g., 80-100 °C).[11][13] If you observe catalyst decomposition (formation of palladium black), the temperature may be too high.

The following flowchart provides a logical path for troubleshooting low-yield reactions.

G start Low / No Yield q1 Is Starting Material (Ar-Br) Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Major Side Product Observed? a1_yes->q2 sol_no_conversion Issue with Oxidative Addition or Catalyst Activation. - Increase temperature. - Use more electron-rich ligand (e.g., SPhos, XPhos). - Use Pd(0) source (e.g., Pd2(dba)3). - Check reagent quality. a1_no->sol_no_conversion a2_dehalogenation Dehalogenation (Ar-H) q2->a2_dehalogenation Yes a2_protodeboronation Protodeboronation (Arene from Boronic Acid) q2->a2_protodeboronation Yes a2_no No, just complex mixture q2->a2_no No sol_dehalogenation See Q3: Minimize Dehalogenation. - Check solvent/base for Pd-H source. - Ensure anaerobic conditions. a2_dehalogenation->sol_dehalogenation sol_protodeboronation See Q4: Minimize Protodeboronation. - Use milder base (K3PO4). - Use boronic ester (Bpin). - Lower reaction temperature. a2_protodeboronation->sol_protodeboronation sol_complex Potential Catalyst Decomposition. - Lower temperature. - Check reagent purity. - Ensure rigorous degassing. a2_no->sol_complex

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Q2: How can I control the selectivity between mono- and di-arylation?

With two equivalent bromine atoms, controlling the extent of the reaction is a primary challenge. Selectivity is governed by the interplay between stoichiometry and reaction kinetics.[14][15]

  • To Favor Mono-arylation:

    • Stoichiometry: Use the boronic acid as the limiting reagent. A ratio of 1.0 equivalent of this compound to 0.9-1.1 equivalents of boronic acid is a good starting point.

    • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the second coupling from occurring. Lowering the reaction temperature can also help improve selectivity.

  • To Favor Di-arylation:

    • Stoichiometry: Use an excess of the boronic acid. A ratio of 1.0 equivalent of the dibromide to 2.2-2.5 equivalents of the boronic acid is recommended to drive the reaction to completion.[16]

    • Reaction Time & Temperature: Higher temperatures and longer reaction times will favor the formation of the di-substituted product.

Interestingly, for some dihaloarenes, the choice of solvent can influence selectivity. In polar, oxygen-containing solvents like THF, the bromide anion byproduct can compete with the second intramolecular oxidative addition, potentially favoring mono-arylation.[15][17] In contrast, aromatic solvents may promote higher levels of difunctionalization.[17]

Q3: I'm observing a significant amount of 1-bromo-3-fluorobenzene (dehalogenation). How can I prevent this?

Dehalogenation (or hydrodehalogenation) is a side reaction where the C-Br bond is replaced by a C-H bond.[13] This occurs via a palladium-hydride (Pd-H) species.[13][18]

  • The "Why": The Pd-H intermediate can arise from several sources, including the reaction of the palladium complex with bases, alcohol solvents, or residual water.[13][18] Electron-deficient aryl halides can be more susceptible to this side reaction.[13]

  • Troubleshooting Steps:

    • Solvent Choice: If using an alcohol co-solvent, consider switching to a non-protic system like dioxane or toluene. Alcohols can be a source of the hydride.[18]

    • Base Choice: Avoid using strong hydroxide bases (NaOH, KOH) if possible, as they can promote Pd-H formation. K₃PO₄ or K₂CO₃ are generally safer choices.

    • Rigorous Inert Atmosphere: As mentioned before, oxygen can degrade the catalyst system, leading to side reactions. Ensure your reaction setup is scrupulously free of air.[12]

    • Ligand Selection: While not always intuitive, the ligand can play a role. A stable, bulky ligand that promotes rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.

Q4: My boronic acid seems to be decomposing, leading to the formation of fluorobenzene (protodeboronation). What's happening and how do I fix it?

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[19][20] It is a common decomposition pathway for boronic acids, especially under basic Suzuki conditions.[21][22]

  • The "Why": This side reaction consumes your nucleophile and lowers the overall yield.[21] It can be catalyzed by the base, water, and even the palladium complex itself.[21][22][23] Some heteroaromatic or electron-deficient boronic acids are particularly unstable.[24]

  • Troubleshooting Steps:

    • Use Boronic Esters: The most effective solution is often to switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) ester.[20][22] These are significantly more robust against protodeboronation.

    • Milder Base: Use the mildest base that is effective for your system. K₃PO₄ is often a better choice than K₂CO₃ or Cs₂CO₃ if protodeboronation is a major issue.

    • Temperature Control: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • "Slow Release" Strategies: For extremely sensitive boronic acids, using derivatives like MIDA boronates can provide a slow, steady concentration of the active boronic acid in solution, minimizing its decomposition over time.[19]

Section 2: Recommended Protocols & Starting Conditions

Data Summary: Recommended Starting Conditions

This table provides a robust, field-tested starting point for your experiments. Optimization will likely be required for your specific boronic acid partner.

ParameterRecommended ConditionRationale & Citation
Aryl Halide This compound1.0 eq
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.1 eq (mono) / 2.2 eq (di)
Palladium Source Pd₂(dba)₃1-2 mol%. A Pd(0) source avoids side reactions during in situ reduction.[6]
Ligand SPhos or XPhos2-4 mol% (1:1 or 2:1 L:Pd). Bulky, e⁻-rich ligands accelerate reductive elimination.[3][4]
Base K₃PO₄ (finely powdered)2.0-3.0 eq. Effective base that minimizes side reactions like protodeboronation.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Degas thoroughly. Provides good solubility and facilitates phase interaction.[11]
Temperature 80–100 °CBalances reaction rate against potential for catalyst/substrate decomposition.[11]
Atmosphere Argon or NitrogenEssential to prevent oxidation of the Pd(0) catalyst.[8]
General Experimental Workflow

The following diagram and protocol outline the critical steps for setting up a successful and reproducible Suzuki-Miyaura coupling reaction under an inert atmosphere.

Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Step-by-Step Protocol

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.1 eq for mono-coupling), and finely powdered K₃PO₄ (2.0-3.0 eq).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water) via a syringe.[11]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Vigorous stirring is critical for biphasic reactions to ensure efficient mixing.[12]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[13]

References

Technical Support Center: Purification Strategies for Derivatives of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-dibromo-5-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile chemical building blocks. The unique electronic properties conferred by the fluorine and bromine atoms make these compounds invaluable in synthesis, but also present specific purification hurdles.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Purification

This section addresses the initial steps and most common questions that arise when planning the purification of a crude reaction mixture containing a this compound derivative.

Q1: My reaction is complete. What's the best initial work-up and extraction strategy to get a crude product ready for purification?

A1: A well-executed liquid-liquid extraction is your first and most critical purification step.[2] For neutral derivatives of this compound, a typical workflow involves quenching the reaction mixture with water and extracting the product into an organic solvent.[2]

Causality Behind the Choice: The high hydrophobicity of the dibromo-fluorophenyl core ensures it will preferentially partition into an organic phase, leaving water-soluble impurities (salts, polar byproducts) behind.

Troubleshooting Extraction Issues:

Problem Probable Cause Solution
Persistent Emulsion High concentration of surfactant-like byproducts or insufficient phase separation time.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.[3]
Poor Recovery in Organic Layer The derivative has unexpected polarity (e.g., from acidic or basic functional groups).Adjust the pH of the aqueous layer. If your derivative has an acidic proton, washing with a mild aqueous base (e.g., NaHCO₃) will deprotonate it, pulling it into the aqueous layer and separating it from neutral impurities. Subsequent acidification will allow re-extraction into an organic solvent. The reverse applies for basic derivatives using a mild acid wash.[2]
Product Precipitation at Interface The product has low solubility in both the aqueous and organic phases at the current concentration.Dilute the entire mixture with more of both the organic and aqueous solvents. If the product is a solid at room temperature, performing the extraction with warmed solvents may be necessary.
Q2: I have a crude solid. Is recrystallization a viable option for derivatives of this compound?

A2: Absolutely. Recrystallization is an excellent and scalable technique for purifying solid derivatives, provided a suitable solvent is identified.[4] The goal is to find a solvent (or solvent system) in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[5][6]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to achieve complete dissolution.[7]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., inorganic salts, catalysts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of pure, well-defined crystals.[4] Rushing this step by "shock cooling" in an ice bath can cause the product to precipitate along with impurities.[4]

  • Isolation: Once crystal formation appears complete, further cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

Problem Probable Cause Solution
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, add a small seed crystal of the pure product or gently scratch the inside of the flask with a glass rod at the solvent line to create a nucleation site.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solid, or impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.
Poor Purity After One Cycle Impurities have similar solubility profiles to the product.A second recrystallization is often necessary. Alternatively, consider a different purification technique like column chromatography before a final recrystallization step.

Section 2: Advanced Troubleshooting - Chromatographic Purification

When simpler methods are insufficient, chromatography becomes the primary tool. Derivatives of this compound are well-suited for silica gel chromatography.

Q3: How do I select the right solvent system (mobile phase) for column chromatography of my derivative?

A3: Thin-Layer Chromatography (TLC) is the essential first step for optimizing your column chromatography separation.[8][9] The goal is to find a solvent system that provides a good separation between your desired product and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for your product.[8]

Workflow for TLC Solvent System Screening:

Purity_Analysis Start Purified Derivative NMR 1H, 19F, 13C NMR Start->NMR Analysis_NMR Clean Spectra? Correct Integrals? NMR->Analysis_NMR GCMS_HPLC GC-MS or HPLC Analysis_Chroma Single Peak? Correct Mass? GCMS_HPLC->Analysis_Chroma Analysis_NMR->GCMS_HPLC Yes Repurify Repurify Sample Analysis_NMR->Repurify No Pure Compound is Pure Analysis_Chroma->Pure Yes Analysis_Chroma->Repurify No

References

Technical Support Center: Catalyst Selection for Selective Mono-arylation of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide focuses on a common yet challenging transformation: the selective mono-arylation of 1,3-dibromo-5-fluorobenzene. This versatile building block offers multiple reactive sites, making precise control essential for synthesizing complex molecules in pharmaceutical and materials science research.[1][2]

This document is structured to anticipate the questions and challenges you may encounter, moving from general principles to specific troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mono-arylation of this compound?

The principal challenge is controlling selectivity. The starting material possesses two equivalent bromine atoms. Once the first arylation occurs, the resulting product, 3-bromo-5-fluoro-1-aryl-benzene, can often react faster than the starting material, leading to a significant amount of the undesired di-arylated byproduct. Achieving high yields of the mono-arylated product requires careful optimization of the catalyst system and reaction conditions to modulate the relative rates of the first and second coupling events.

Q2: Which cross-coupling reaction is most suitable for this transformation?

Several palladium-catalyzed cross-coupling reactions can be employed, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4]

  • Suzuki-Miyaura Coupling: This is often the first choice due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and generally mild reaction conditions.[5][6] The primary challenge is managing the formation of the di-arylated product.[7][8]

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines, this reaction is highly effective. Modern catalyst systems with specialized ligands offer excellent control and high yields.[3][9]

  • Sonogashira Coupling: This is the method of choice for introducing alkyne moieties. The reaction is typically very efficient, but selectivity can still be an issue that requires careful control of stoichiometry and conditions.[4][10][11]

For general C(sp²)–C(sp²) bond formation, the Suzuki-Miyaura reaction is the most extensively documented and versatile starting point.

Q3: How does the choice of ligand critically impact selectivity for mono-arylation?

The ligand is arguably the most critical factor for controlling selectivity. Its role is to modulate the steric and electronic properties of the palladium catalyst.

  • Steric Hindrance: Bulky, monodentate phosphine ligands are highly effective at promoting mono-arylation.[7][12] After the first oxidative addition and reductive elimination cycle, the resulting mono-arylated product is sterically more demanding than the starting this compound. A bulky ligand increases the steric barrier for the oxidative addition of this mono-arylated product back into the catalytic cycle, thus favoring the reaction of the less-hindered starting material.[8] Ligands like SPhos, RuPhos, and DavePhos are excellent candidates.[12]

  • Ligand Type: While phosphine ligands are common, N-heterocyclic carbenes (NHCs) can also be used. Bulky NHC ligands can offer similar steric control to promote mono-arylation.[7][13]

The interplay between the ligand, solvent, and halide byproduct also affects selectivity. For instance, in some systems, bromide anions generated during the reaction can interact with the catalyst in polar, oxygen-containing solvents like THF, influencing the rate of the second coupling.[8]

Q4: What is the role of the base and solvent in optimizing the reaction?

The base and solvent work in concert with the catalyst and must be chosen carefully.

  • Base: The base's primary role in Suzuki coupling is to activate the boronic acid, facilitating transmetalation to the palladium center.[6] Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can influence catalyst activity and stability. Weaker bases may slow the reaction, which can sometimes improve selectivity by giving the catalyst more time to differentiate between the starting material and the mono-arylated product.

  • Solvent: The solvent must solubilize the reagents and can significantly impact catalyst performance and selectivity.[8] Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used. As mentioned, polar, oxygen-containing solvents can sometimes enhance mono-arylation selectivity with dibromoarenes due to interactions with the bromide byproduct.[8]

Q5: How can stoichiometry and temperature be used to control the reaction?
  • Stoichiometry: To favor mono-arylation, it is common practice to use a slight excess of the dibromo-substrate relative to the arylating agent (e.g., 1.1-1.5 equivalents of this compound to 1.0 equivalent of the boronic acid). This ensures the arylating agent is the limiting reagent, reducing the statistical likelihood of a second coupling event.

  • Temperature: Lowering the reaction temperature can often improve selectivity.[14] The activation energy for the second coupling (with the bulkier mono-arylated product) may be higher than for the first. By reducing the thermal energy of the system, you can favor the kinetically more accessible pathway, leading to higher mono-selectivity.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (e.g., Pd(0) oxidized).2. Inappropriate base or insufficient strength.3. Low reaction temperature.4. Poor quality of boronic acid (for Suzuki).1. Ensure rigorous anaerobic conditions. Use a pre-catalyst or fresh Pd source. Degas solvents thoroughly.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Gradually increase the temperature in 10 °C increments.4. Use fresh, high-purity boronic acid; boronic acids can degrade to form unreactive boroxines.
Poor Selectivity (High Di-arylation) 1. Ligand is not bulky enough.2. Stoichiometry favors di-arylation.3. Reaction time is too long.4. Reaction temperature is too high.1. Switch to a bulkier monodentate ligand (e.g., SPhos, RuPhos, XPhos).[12]2. Use an excess of this compound (1.2-1.5 eq.) relative to the arylating partner (1.0 eq.).3. Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed.4. Reduce the reaction temperature.[14]
Significant Homocoupling of Arylating Reagent 1. Presence of oxygen in the reaction.2. Catalyst decomposition.1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents.2. Use a more stable pre-catalyst or increase the ligand-to-palladium ratio to stabilize the active species.
Hydrodehalogenation (C-Br bond replaced by C-H) 1. Presence of protic impurities (water).2. Certain ligands or reaction conditions can favor this side reaction.1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Screen different ligands. This is sometimes observed as a competing pathway in Buchwald-Hartwig aminations.[9]

Catalyst System Comparison for Suzuki-Miyaura Mono-arylation

The following table summarizes catalyst systems that are good starting points for achieving selective mono-arylation. Yields and selectivity are highly dependent on the specific arylboronic acid used.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Feature
Pd(OAc)₂ / Pd₂(dba)₃SPhos K₃PO₄1,4-Dioxane/H₂O80-100Excellent for sterically demanding couplings, generally high mono-selectivity.[12]
Pd(OAc)₂ / Pd₂(dba)₃RuPhos K₃PO₄t-BuOH / H₂O80-100Similar to SPhos, often provides complementary results.
Pd(OAc)₂ / Pd₂(dba)₃XPhos K₂CO₃Toluene100-110Very active catalyst, may require lower temperatures or shorter times to maximize selectivity.
PEPPSI™-IPr(None needed)K₂CO₃THF60-80An air- and moisture-stable Pd-NHC pre-catalyst that can offer good selectivity.[7]

Visualizing the Selectivity Challenge

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the competition between the desired mono-arylation pathway and the undesired di-arylation pathway.

Caption: Competing catalytic cycles for mono- vs. di-arylation.

Troubleshooting Workflow for Poor Selectivity

If you are observing significant formation of the di-arylated product, follow this logical workflow to diagnose and solve the issue.

Caption: Troubleshooting flowchart for improving mono-arylation selectivity.

Experimental Protocol: Selective Mono-arylation via Suzuki-Miyaura Coupling

This protocol provides a robust starting point. It should be optimized for each specific arylboronic acid.

Materials:

  • This compound (1.2 eq.)

  • Arylboronic acid (1.0 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.5 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Thoroughly dry a Schlenk flask under vacuum or in an oven and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add Pd(OAc)₂, SPhos, K₃PO₄, and the arylboronic acid.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane via syringe. Stir for 5 minutes. Then, add this compound via syringe, followed by the degassed water. The solvent ratio of dioxane to water is typically between 4:1 and 10:1.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction is complete when the limiting reagent (arylboronic acid) is consumed. Typical reaction times are 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-arylated product from the di-arylated byproduct and any unreacted starting material.

References

optimizing reaction temperature for Stille coupling of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in the Stille coupling of 1,3-Dibromo-5-fluorobenzene. This substrate presents unique challenges due to its two reactive bromine sites, making temperature a critical parameter for controlling reaction rate, yield, and selectivity.

Introduction: The Temperature-Selectivity Dilemma

The Stille coupling of di-halogenated substrates like this compound is a powerful tool for building complex molecular architectures. However, the presence of two leaving groups necessitates precise control over reaction conditions to achieve the desired outcome, whether it be selective mono-arylation or exhaustive di-arylation. Temperature is arguably the most potent, yet delicate, tool in the chemist's arsenal for this purpose. Too low, and the reaction stalls; too high, and a cascade of side reactions, including catalyst decomposition and loss of selectivity, can compromise the synthesis.[1][2] This guide will address common issues encountered in the lab and provide a logical framework for temperature optimization.

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish or shows low conversion even after several hours. Should I simply increase the temperature?

A: While increasing temperature is a common strategy to accelerate slow reactions, it should be approached with caution.

  • Causality: The rate of all elementary steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—generally increases with temperature.[3] For less reactive aryl bromides, thermal energy is often required to overcome the activation barrier, particularly for the oxidative addition step.[4]

  • Recommended Action: Before resorting to higher temperatures, first verify the integrity of your setup. Ensure all reagents and solvents are anhydrous and the system is thoroughly de-gassed, as oxygen can deactivate the Pd(0) catalyst.[5] Check the quality of your catalyst and organotin reagent. If these factors are ruled out, a modest, stepwise increase in temperature is appropriate. For example, if a reaction is stalling at 80 °C, increase to 90 °C and monitor for progress before escalating further.

  • The Pitfall: Aggressively elevating the temperature (e.g., from 80 °C to 120 °C) can push the catalyst system beyond its thermal stability limit, leading to the precipitation of palladium black and a complete shutdown of the reaction.[1] It can also increase the rate of side reactions more than the desired coupling.

Q2: I'm getting a mixture of mono- and di-substituted products. How can I use temperature to control selectivity?

A: Temperature is a key handle for controlling the extent of substitution. The two bromine atoms on this compound have different electronic environments, but achieving high selectivity often requires careful tuning.

  • Favoring Mono-substitution: To selectively couple only one bromine atom, use a limiting amount of the organostannane reagent (typically 0.9-1.1 equivalents) and employ lower reaction temperatures.[5] A lower temperature (e.g., 60-80 °C) provides enough energy to activate the first C-Br bond without aggressively promoting the second, more difficult coupling. This allows the reaction to be stopped once the starting material is consumed, minimizing the formation of the di-substituted product.

  • Favoring Di-substitution: To achieve exhaustive substitution, a stoichiometric excess of the organostannane reagent (typically 2.2-2.5 equivalents) is required.[5] Higher reaction temperatures (e.g., 100-120 °C) are generally necessary to drive the second coupling to completion, as the mono-substituted intermediate is less reactive than the starting di-bromo compound.[4][5] A longer reaction time is also crucial.[5]

Q3: My main side product is the homocoupled dimer of my organotin reagent. How does temperature influence this?

A: Homocoupling (R-Sn + R-Sn → R-R) is a common side reaction in Stille couplings and can be exacerbated by reaction conditions.[3]

  • Mechanism & Temperature Effect: Homocoupling can occur through several pathways, some of which are promoted by oxygen or elevated temperatures. High temperatures can sometimes accelerate the undesired homocoupling pathway relative to the desired cross-coupling, especially if the transmetalation step is slow.

  • Mitigation Strategy: While optimizing temperature is important, other factors are more critical for suppressing homocoupling.

    • Strictly Anaerobic Conditions: Ensure your reaction is free of oxygen, which is a known promoter of homocoupling.[5]

    • Ligand Choice: Electron-rich, bulky phosphine ligands can stabilize the palladium center and favor the cross-coupling pathway.

    • Additives: The use of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step, which often outcompetes the homocoupling side reaction.[6][7][8]

Q4: At higher temperatures (e.g., >110 °C), my reaction mixture turns black and the reaction stops. What is happening?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium(0) black.[1]

  • Cause: Palladium(0) catalytic species are thermally sensitive. Each catalyst/ligand system has an optimal operating temperature range. Exceeding this range leads to the irreversible aggregation of Pd(0) species into inactive bulk metal.[1][2] This is particularly true for less stable catalyst precursors.

  • Prevention and Troubleshooting:

    • Operate within the Limit: Do not exceed the recommended temperature for your specific catalyst system. Typical Stille couplings are run between 80-110 °C.[4][9]

    • Ligand Selection: Use more robust, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(o-tol)₃) which form more stable complexes with palladium, increasing their thermal stability.[4][6]

    • Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and activate more reliably than generating the Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[10]

Data Summary: Temperature Effects

The following table summarizes the general effects of temperature on the Stille coupling of this compound. Actual results will vary based on the specific organostannane, catalyst, ligand, and solvent used.

Temperature RangeExpected Outcome for Mono-substitution (1.1 eq. Stannane)Expected Outcome for Di-substitution (2.5 eq. Stannane)Risk of Catalyst Decomposition & Side Reactions
Room Temperature Very low to no conversion.[2]No conversion.Low
60 - 80 °C Moderate to good yield, higher selectivity for mono-product.Low conversion, significant mono-product intermediate remains.Low to Moderate
80 - 100 °C Decreased selectivity, formation of di-product increases.Good conversion, may require longer reaction times for completion.Moderate
100 - 120 °C Poor selectivity, primarily di-substituted product.Optimal range for driving the reaction to completion.[4]Moderate to High
> 120 °C N/AHigh risk of catalyst decomposition, leading to lower yields.[1]Very High

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal temperature for the di-substitution of this compound with a generic organostannane (R-SnBu₃).

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(aryl)tin) (2.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., P(o-tol)₃, 10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: To each of four oven-dried Schlenk flasks equipped with a stir bar, add the palladium catalyst and phosphine ligand under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add the anhydrous, degassed solvent to each flask, followed by this compound (1.0 equiv). Stir for 5 minutes to ensure dissolution. Finally, add the organostannane (2.5 equiv) dropwise via syringe.

  • Temperature Control: Place each flask in a pre-heated reaction block or oil bath set to a different temperature (e.g., Flask A: 80 °C, Flask B: 90 °C, Flask C: 100 °C, Flask D: 110 °C).

  • Reaction Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture under inert atmosphere. Quench the aliquot with a saturated KF solution and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material, mono-substituted product, and di-substituted product.

  • Analysis: Continue monitoring the reactions every 2-4 hours until one of the reactions reaches completion or stalls. Note any visual changes, such as the formation of palladium black.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature optimization in this reaction.

Stille_Troubleshooting start Initial Reaction Outcome low_conversion Low Conversion / Stalled Reaction start->low_conversion poor_selectivity Poor Selectivity (Mono/Di Mixture) start->poor_selectivity side_products Side Products (e.g., Homocoupling) start->side_products catalyst_death Catalyst Decomposition (Black Precipitate) start->catalyst_death check_reagents Check Reagent Purity & Anaerobic Conditions low_conversion->check_reagents goal Desired Product? poor_selectivity->goal check_o2 Ensure Strict Anaerobic Conditions side_products->check_o2 reduce_temp Reaction is too hot. Reduce Temperature. catalyst_death->reduce_temp increase_temp Incrementally Increase Temp (e.g., +10 °C) check_reagents->increase_temp Reagents OK increase_temp->catalyst_death If mixture turns black want_mono Decrease Temperature (e.g., 60-80 °C) & Use 1.1 eq. Stannane goal->want_mono Mono-product want_di Increase Temperature (e.g., 100-110 °C) & Use >2.2 eq. Stannane goal->want_di Di-product add_cui Consider CuI Additive check_o2->add_cui O2 excluded change_ligand Use more robust/stable ligand (e.g., Buchwald-type) reduce_temp->change_ligand

Caption: Troubleshooting workflow for Stille coupling temperature optimization.

References

Technical Support Center: Troubleshooting Failed Grignard Formation with 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents from 1,3-Dibromo-5-fluorobenzene. Our goal is to provide a framework of field-proven insights and actionable protocols to diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound refuses to start. What is the most common cause?

A1: The single most prevalent issue is the passivation of the magnesium metal surface.[1] All magnesium is coated with a stubborn layer of magnesium oxide (MgO), which is inert and physically blocks the reaction between the metal and the aryl halide.[2][3] The second most common cause is the presence of trace amounts of water or other protic impurities in your reaction system, which will instantly quench any Grignard reagent that does form.[4][5]

Q2: What are the definitive signs that my reaction has successfully initiated?

A2: Successful initiation is typically accompanied by several clear visual and physical cues. These include:

  • A spontaneous, noticeable rise in temperature (exotherm), which may cause the solvent to gently reflux.[1]

  • The appearance of fine bubbles forming on the surface of the magnesium turnings.[1]

  • The reaction mixture turning from clear and colorless to cloudy and often gray or brownish.[6]

  • If using iodine as an activator, the characteristic purple or brown color will fade and disappear.[1][7]

Q3: I'm concerned about the fluorine atom. Can it interfere with the reaction?

A3: This is an astute question. The carbon-fluorine (C-F) bond is significantly stronger than C-Br or C-Cl bonds, making it generally unreactive toward direct Grignard formation under standard conditions.[8][9] This selectivity is advantageous, as the reaction should overwhelmingly favor insertion at the C-Br bonds. However, under harsh conditions or with highly activated magnesium, side reactions involving the C-F bond, while unlikely, cannot be entirely ruled out. The primary focus should remain on activating the C-Br bonds.

Q4: Which solvent, THF or Diethyl Ether, is better for this specific substrate?

A4: For aryl bromides, Tetrahydrofuran (THF) is often the superior choice.[10] Its higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows for a wider operational temperature range, and its greater polarity can more effectively solvate and stabilize the forming Grignard reagent.[5] This enhanced solvation can be crucial for less reactive aryl halides. Diethyl ether can certainly work, but THF generally provides more reliable results for this class of substrate.[10]

Q5: Is it possible to form the di-Grignard reagent from this compound?

A5: Forming a di-Grignard reagent from a dibromo-aromatic compound is challenging due to competing side reactions.[11] Once the first Grignard moiety is formed (BrMg-Ar-F), this species can act as a nucleophile and react with a starting material molecule (Br-Ar-F) in a Wurtz-type coupling reaction.[11] Achieving high yields of the di-Grignard requires careful control of reaction conditions, such as very slow addition of the halide to a large excess of activated magnesium.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the Grignard formation.

Problem 1: Reaction Fails to Initiate

Failure to initiate is the most common frustration point. The cause is almost always related to magnesium activation or system purity.

Workflow for Diagnosing Initiation Failure

start Reaction Not Starting q_dry Is the system rigorously anhydrous? (Flame-dried glassware, dry solvent) start->q_dry a_dry_no ACTION: Re-dry all components. Distill solvent from Na/benzophenone. q_dry->a_dry_no No a_dry_yes Proceed to Activation Check q_dry->a_dry_yes Yes q_activated Was the Mg chemically/mechanically activated? a_dry_yes->q_activated a_activated_no ACTION: Activate Mg in situ. (See Table 1) q_activated->a_activated_no No a_activated_yes Proceed to Advanced Initiation q_activated->a_activated_yes Yes q_advanced Advanced Initiation Techniques a_activated_yes->q_advanced a_advanced_sonicate Apply Ultrasound Sonication q_advanced->a_advanced_sonicate a_advanced_dibal Use a catalytic amount of DIBAL-H q_advanced->a_advanced_dibal a_advanced_seed Add a small crystal of pre-formed Grignard q_advanced->a_advanced_seed cluster_0 Desired Grignard Formation cluster_1 Wurtz Side Reaction ArBr Ar-Br Grignard Ar-MgBr ArBr->Grignard + Mg⁰ (surface reaction) Mg Mg⁰ Grignard_side Ar-MgBr Wurtz Ar-Ar Grignard_side->Wurtz + Ar-Br (nucleophilic attack) ArBr_side Ar-Br G A 1. Setup & Dry Flame-dry 3-neck flask, condenser, addition funnel under Ar/N₂ B 2. Activate Mg Add Mg turnings (2.5 eq) & I₂ crystal. Warm gently until purple fades. A->B C 3. Prepare Halide Solution Dissolve this compound (1.0 eq) in anhydrous THF. B->C D 4. Initiate Reaction Add ~10% of halide solution to Mg. Wait for exotherm/bubbling. C->D E 5. Controlled Addition Add remaining halide solution dropwise to maintain gentle reflux. D->E F 6. Complete Reaction Stir at RT or gentle reflux until Mg is consumed (1-3h). E->F G 7. Use Reagent Cool to RT. The gray/brown solution is ready for the next step. F->G

References

Technical Support Center: Large-Scale Synthesis of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1,3-dibromo-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. As a versatile building block in the pharmaceutical and agrochemical industries, ensuring a robust and reproducible synthesis of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Synthesis Overview: The Sandmeyer Reaction Approach

The most common and industrially viable route to this compound is via a Sandmeyer reaction. This involves the diazotization of an appropriate aniline precursor, followed by a copper(I) bromide-mediated substitution.

II. Troubleshooting Guide: From Starting Material to Pure Product

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

A. Diazotization Stage

Question 1: My diazotization reaction is sluggish and incomplete, leading to low yields of the diazonium salt. What are the likely causes and solutions?

Answer: Incomplete diazotization is a common issue, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Temperature Control is Critical: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1][2] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent decomposition of the diazonium salt to unwanted phenolic byproducts.[1]

    • Troubleshooting:

      • Ensure your cooling bath is robust and can handle the exotherm of a large-scale reaction.

      • Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and heat dissipation.

      • Monitor the internal reaction temperature continuously with a calibrated probe.

  • Acid Stoichiometry and Choice: An excess of a strong, non-nucleophilic acid is necessary to fully protonate the aniline and to generate nitrous acid in situ from sodium nitrite.[3]

    • Troubleshooting:

      • Use at least 2.5-3 equivalents of a mineral acid like HBr or H₂SO₄. While HCl can be used, HBr is often preferred in the subsequent Sandmeyer step to provide the bromide source.

      • Ensure the aniline is fully dissolved in the acidic solution before beginning the addition of sodium nitrite.

  • Purity of Starting Aniline: Impurities in the starting aniline can interfere with the diazotization process.

    • Troubleshooting:

      • Analyze the purity of your starting aniline by GC-MS or NMR before starting the reaction.

      • Consider recrystallization or distillation of the starting material if significant impurities are detected.

Question 2: I am observing significant foaming and gas evolution during the diazotization. Is this normal, and how can I control it?

Answer: While some nitrogen evolution is expected due to minor decomposition of the diazonium salt, excessive foaming can indicate a loss of temperature control, leading to rapid decomposition.

  • Troubleshooting:

    • Immediately check and adjust the cooling to ensure the temperature is within the optimal range (0-5 °C).

    • Reduce the addition rate of the sodium nitrite solution.

    • Ensure adequate headspace in the reactor to accommodate some foaming.

    • Consider the use of a suitable anti-foaming agent that is inert to the reaction conditions.

B. Sandmeyer Reaction Stage

Question 3: My Sandmeyer reaction is giving a low yield of this compound and a significant amount of tar-like byproducts. What is going wrong?

Answer: Low yields and tar formation in the Sandmeyer reaction are often linked to the copper catalyst, temperature, and the stability of the diazonium salt solution.

  • Catalyst Activity: The copper(I) bromide catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]

    • Troubleshooting:

      • Use freshly prepared or high-purity CuBr. Copper(I) salts can oxidize to copper(II) on storage, which is less effective.

      • Ensure the CuBr is fully dissolved or well-suspended in an appropriate solvent (often aqueous HBr) before the addition of the diazonium salt solution.

  • Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction often requires gentle heating to initiate the decomposition of the diazonium salt and the formation of the aryl radical.

    • Troubleshooting:

      • After adding the diazonium salt solution to the CuBr solution at low temperature, allow the reaction to warm slowly to room temperature.

      • In some cases, gentle heating (e.g., to 40-60 °C) may be necessary to drive the reaction to completion. Monitor for controlled nitrogen evolution as an indicator of reaction progress.

  • Byproduct Formation: The primary byproduct is often the corresponding phenol, formed from the reaction of the diazonium salt with water. Other byproducts can include azo compounds from the coupling of the diazonium salt with other aromatic species.

    • Troubleshooting:

      • Maintain a strongly acidic environment to suppress phenol formation.

      • Ensure efficient stirring to prevent localized high concentrations of the diazonium salt, which can favor azo coupling.

C. Work-up and Purification

Question 4: After the reaction, I have a complex mixture that is difficult to separate. What is an effective work-up and purification strategy for large-scale synthesis?

Answer: A robust work-up and purification strategy is essential for isolating high-purity this compound.

  • Initial Work-up:

    • Quenching: After the reaction is complete (as indicated by the cessation of nitrogen evolution), the reaction mixture is typically quenched by pouring it into water or an ice/water mixture.

    • Extraction: The product is then extracted into a suitable organic solvent, such as dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery.

    • Washing: The organic layer should be washed sequentially with a dilute acid solution (to remove any remaining anilines), a dilute base solution (like sodium bicarbonate or sodium hydroxide to remove acidic byproducts such as phenols), and finally with brine to remove excess water.

  • Purification:

    • Distillation: Fractional distillation under reduced pressure is the most common and cost-effective method for purifying this compound on a large scale. The boiling point of the product is 204-206 °C at atmospheric pressure, so vacuum distillation is recommended to prevent thermal decomposition.

    • Chromatography: While effective at the lab scale, column chromatography is often not practical or economical for large-scale purification. However, it can be useful for removing isomeric impurities if distillation is not sufficient.[5]

Question 5: I am struggling to remove a persistent colored impurity from my final product. What could it be and how can I remove it?

Answer: Colored impurities in the final product are often residual azo compounds or phenolic byproducts that have become oxidized.

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove many colored impurities.

    • Permanganate Wash: A dilute solution of potassium permanganate can be used to oxidize and remove some colored impurities during the aqueous work-up. However, care must be taken as it can also potentially oxidize the product under harsh conditions.

    • Re-distillation: A second, careful fractional distillation may be necessary to separate the product from higher-boiling colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the accumulation of unstable diazonium salts, which can decompose explosively.[6] Strict temperature control during the diazotization is essential. Additionally, the reaction evolves nitrogen gas, which can lead to a pressure build-up in a closed system. Ensure adequate venting. The use of corrosive acids and halogenated organic compounds also requires appropriate personal protective equipment (PPE) and handling procedures.

Q2: What are the expected isomeric impurities, and how can they be minimized?

A2: The formation of isomeric dibromofluorobenzenes is generally minimal if the starting aniline is regiochemically pure. The primary concern is often the formation of monobrominated or tribrominated species. These can be minimized by careful control of the stoichiometry of the brominating agent if a direct bromination route is used, or by ensuring complete diazotization and Sandmeyer reaction. Fractional distillation is usually effective at separating these impurities based on differences in their boiling points.

Q3: Can I use a different copper catalyst, such as CuCl or CuI?

A3: For the synthesis of this compound, CuBr is the required catalyst to introduce the bromine atoms. Using CuCl would result in the corresponding chloro-bromo-fluorobenzene, and the Sandmeyer reaction with iodide typically does not require a copper catalyst.[4]

Q4: What is a typical yield for this reaction on a large scale?

A4: With an optimized process, yields for the Sandmeyer synthesis of aryl bromides can be in the range of 70-85%. However, on a large scale, yields may be slightly lower due to handling losses and the challenges of maintaining optimal conditions in large reactors.

Q5: How can I monitor the progress of the reaction?

A5:

  • Diazotization: The disappearance of the starting aniline can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Sandmeyer Reaction: The evolution of nitrogen gas is a good visual indicator of reaction progress. The formation of the product can be monitored by GC or HPLC analysis of aliquots taken from the reaction mixture.

IV. Process Flow and Key Relationships

Experimental Workflow Diagram

G cluster_0 Diazotization Stage (0-5 °C) cluster_1 Sandmeyer Reaction cluster_2 Work-up & Purification Starting Aniline Starting Aniline Dissolution in Acid Dissolution in Acid Starting Aniline->Dissolution in Acid Diazotization Diazotization Dissolution in Acid->Diazotization Slow addition of NaNO2(aq) Diazonium Salt Solution Diazonium Salt Solution Diazotization->Diazonium Salt Solution Addition of Diazonium Salt Addition of Diazonium Salt Diazonium Salt Solution->Addition of Diazonium Salt CuBr Catalyst CuBr Catalyst CuBr Catalyst->Addition of Diazonium Salt Reaction & N2 Evolution Reaction & N2 Evolution Addition of Diazonium Salt->Reaction & N2 Evolution Controlled Warming Crude Product Mixture Crude Product Mixture Reaction & N2 Evolution->Crude Product Mixture Quenching & Extraction Quenching & Extraction Crude Product Mixture->Quenching & Extraction Aqueous Washes Aqueous Washes Quenching & Extraction->Aqueous Washes Drying & Solvent Removal Drying & Solvent Removal Aqueous Washes->Drying & Solvent Removal Fractional Distillation Fractional Distillation Drying & Solvent Removal->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G LowYield Low Yield IncompleteDiazotization Incomplete Diazotization LowYield->IncompleteDiazotization PoorSandmeyer Poor Sandmeyer Reaction LowYield->PoorSandmeyer PurificationLosses Purification Losses LowYield->PurificationLosses TempControl Temperature Control Issue IncompleteDiazotization->TempControl AcidStoichiometry Incorrect Acid Stoichiometry IncompleteDiazotization->AcidStoichiometry AnilinePurity Impure Starting Aniline IncompleteDiazotization->AnilinePurity PoorSandmeyer->TempControl Diazonium decomposition CatalystActivity Low Catalyst Activity PoorSandmeyer->CatalystActivity ReactionTemp Suboptimal Reaction Temp PoorSandmeyer->ReactionTemp InefficientDistillation Inefficient Distillation PurificationLosses->InefficientDistillation

References

removal of organotin impurities from Stille reactions of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Stille cross-coupling reaction with 1,3-Dibromo-5-fluorobenzene. The primary challenge in Stille reactions is often not the coupling itself, but the subsequent removal of toxic and often chromatographically challenging organotin impurities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the isolation of highly pure products.

Frequently Asked Questions (FAQs)

Q1: What are the typical organotin byproducts I should expect from a Stille reaction with this compound?

A1: The primary organotin byproducts are derived from the tin reagent used (e.g., tributyltin or trimethyltin derivatives). You will most commonly encounter:

  • Trialkyltin Halides (R₃SnX): Formed from the transmetalation step of the catalytic cycle (e.g., Bu₃SnBr).[3]

  • Unreacted Organostannane Reagents: Any excess of the starting tin compound (e.g., (Aryl)SnBu₃).

  • Hexaalkylditin (R₃Sn-SnR₃): Resulting from the homocoupling of the organostannane, a common side reaction.[1]

Q2: I performed an aqueous potassium fluoride (KF) wash, but my NMR still shows tin satellites. What went wrong?

A2: While the aqueous KF wash is a standard and often effective method, its success can be variable. Several factors could be at play:

  • Insufficient Washing: The precipitation of tributyltin fluoride (Bu₃SnF) can be slow. Ensure you are washing the organic layer multiple times (at least 2-3 times) with a saturated or 1M KF solution and shaking the separatory funnel vigorously for at least a minute each time.[3]

  • Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, trapping some of your product or preventing efficient separation. If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[3]

  • Solvent Choice: The solubility of Bu₃SnF can vary depending on the organic solvent used for the workup. Ethereal solvents are often a good choice.

  • pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.

Q3: My product, derived from this compound, is non-polar. How does this affect my purification strategy?

A3: A non-polar product presents both advantages and challenges. The significant polarity difference between your desired biaryl product and the more polar organotin oxides or fluorides can be exploited. However, the starting organostannane and trialkyltin halide byproducts are also relatively non-polar, which can lead to co-elution during standard silica gel chromatography. For non-polar products, consider the following:

  • Chromatography on Basic Alumina: This can be more effective than silica gel for separating non-polar compounds from organotin residues.[1]

  • Modified Silica Gel Chromatography: Using silica gel treated with triethylamine (~2-5%) or potassium carbonate (10% w/w) can effectively trap tin impurities.[4]

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step. Slurrying the crude product in a non-polar solvent like hexanes or methyl tert-butyl ether (MTBE) can help remove residual tin before recrystallization.

Q4: How can I visually track the removal of organotin impurities during chromatography?

A4: Most organotin compounds are not UV-active, making them invisible under a standard 254 nm UV lamp. To visualize them on a TLC plate, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is a universal and effective choice, as it oxidizes the organotin compounds, leaving a yellow-brown spot on a purple background.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Persistent Tin Impurities After KF Wash Incomplete precipitation of Bu₃SnF; Emulsion formation; Unfavorable solvent.Increase the number and duration of KF washes. Filter the entire biphasic mixture through Celite® to break emulsions and remove interfacial solids. Consider switching to a different workup solvent.
Co-elution of Product and Tin Byproducts on Silica Gel Similar polarities of the desired product and organotin impurities (especially for non-polar biaryls).Use a modified stationary phase such as basic alumina or silica gel treated with triethylamine or potassium carbonate.[1][4] Alternatively, employ a liquid-liquid partitioning method (e.g., acetonitrile/hexane) before chromatography.
Low Product Recovery After Purification Product loss during aqueous workup (especially with emulsions); Irreversible adsorption on silica gel.To minimize emulsion issues, filter through Celite. If strong adsorption is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.
Product is a Solid, but Oily Tin Residues Remain After Chromatography Entrapment of liquid organotin impurities within the solid product matrix.Slurry the crude solid in a cold non-polar solvent (e.g., hexanes) and filter. Follow this with recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Aqueous Potassium Fluoride (KF) Work-Up

This is the most common first-line approach for removing the bulk of organotin byproducts.

  • Reaction Quenching: Once the Stille reaction is complete (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • KF Treatment: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of 1M KF. Shake the funnel vigorously for at least one minute. Repeat this wash 2-3 times.

  • Precipitate Removal: A white precipitate of Bu₃SnF may form. If it creates an emulsion or collects at the interface, filter the entire mixture through a pad of Celite®.

  • Final Washes: Return the organic layer to the separatory funnel, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.

Protocol 2: Column Chromatography with Potassium Carbonate/Silica Gel

This method is highly effective for removing trace amounts of organotin impurities to achieve high purity, often reducing tin levels to below 15 ppm.[4]

  • Stationary Phase Preparation: Prepare a mixture of 10% w/w anhydrous potassium carbonate in silica gel. This can be done by thoroughly mixing the two components.

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product (obtained after a preliminary workup or direct concentration of the reaction mixture) in a minimal amount of solvent and load it onto the column. Elute with an appropriate non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the immobilized organotin impurities.

Visualizing Workflows

Decision Tree for Purification Strategy

The choice of purification method depends heavily on the nature of your product and the level of tin contamination.

Purification_Decision_Tree start Reaction Work-Up Complete kf_wash Aqueous KF Wash start->kf_wash is_solid Is the crude product a solid? high_tin High tin contamination? is_solid->high_tin Yes column Column Chromatography is_solid->column No recrystallize Slurry with Hexanes & Recrystallize high_tin->recrystallize final_product Pure Product recrystallize->final_product co_elution Co-elution on standard silica? column->co_elution kf_wash->is_solid modified_column Use K2CO3/Silica or Basic Alumina modified_column->final_product co_elution->final_product No co_elution->modified_column Yes

Caption: Decision tree for selecting a purification strategy.

Workflow for Aqueous KF Purification

This diagram outlines the key steps in the potassium fluoride wash protocol.

KF_Workflow cluster_main Aqueous KF Purification Workflow A 1. Dilute Reaction Mixture with EtOAc B 2. Wash with 1M KF (aq) (x3) A->B C 3. Filter through Celite® (if emulsion forms) B->C D 4. Wash with Brine C->D E 5. Dry over Na2SO4 D->E F 6. Concentrate in vacuo E->F G Crude Product for Further Purification F->G

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1,3-Dibromo-5-fluorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Language of Aromatic Systems in NMR

For researchers and professionals in drug development and materials science, the precise structural elucidation of halogenated aromatic compounds is a frequent and critical task. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular structure. The ¹H and ¹³C NMR spectra of substituted benzenes are governed by a nuanced interplay of substituent-induced electronic effects and through-bond spin-spin couplings.

Aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm.[1] This characteristic deshielding is a consequence of the ring current generated by the delocalized π-electrons in the presence of an external magnetic field.[1][2][3] Similarly, aromatic carbons appear in a distinct region of the ¹³C NMR spectrum, from approximately 110 to 160 ppm.[2][4]

The introduction of substituents onto the benzene ring disrupts its symmetry and electronic landscape. Electron-withdrawing groups, such as halogens, deshield nearby protons and carbons, shifting their signals further downfield, while electron-donating groups cause an upfield shift.[2][4][5] Furthermore, the presence of magnetically active nuclei like ¹⁹F introduces additional complexity and a wealth of structural information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling. This guide provides an in-depth analysis of 1,3-dibromo-5-fluorobenzene, comparing its spectral features with key alternatives to provide a robust framework for its identification and characterization.

Part 1: In-Depth NMR Analysis of this compound

This compound is a key building block in organic synthesis.[6][7] Its structure presents a fascinating case for NMR analysis due to the interplay of three halogen substituents.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-5-fluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Aromatic Compounds

Halogenated aromatic compounds are pivotal structural motifs in a vast array of chemical entities, from pharmaceuticals and agrochemicals to advanced materials. The specific substitution pattern of halogens on an aromatic ring profoundly influences the molecule's chemical reactivity, metabolic stability, and overall physicochemical properties. Consequently, the unambiguous identification and structural confirmation of these compounds are critical in drug discovery, process chemistry, and environmental analysis.

1,3-Dibromo-5-fluorobenzene serves as a versatile building block in organic synthesis. Its unique substitution pattern offers multiple reactive sites for further functionalization, making it a valuable precursor for a diverse range of target molecules. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds, providing rich structural information through characteristic fragmentation patterns.[1] This guide will explore the fragmentation behavior of the parent this compound and compare it with derivatives containing electron-donating and electron-withdrawing substituents to provide a comprehensive understanding of their gas-phase ion chemistry.

Fragmentation Analysis of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the successive loss of its halogen substituents. The presence of two bromine atoms introduces a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br), which is a powerful diagnostic tool for their identification.

The molecular ion ([M]•+) of this compound (C6H3Br2F) has a nominal mass of 252, 254, and 256 amu, reflecting the isotopic distribution of the two bromine atoms.[2] The most intense peak in the molecular ion cluster is typically at m/z 254.[2]

Key Fragmentation Pathways:

The primary fragmentation of the molecular ion involves the loss of a bromine radical, which is the weakest bond in the molecule. This leads to the formation of the [M-Br]+ ion. Subsequent fragmentation can involve the loss of the second bromine atom or the fluorine atom, as well as the expulsion of neutral molecules like HBr or HF.

m/z Proposed Fragment Formation Pathway Relative Intensity (%)
252/254/256[C6H3Br2F]•+Molecular Ion95
173/175[C6H3BrF]+[M - Br]•+100
94[C6H3F]+[M - 2Br]•+60
75[C6H4]+[C6H3F]+ - F30

Data synthesized from PubChem CID 137003.[2]

Mechanistic Interpretation:

The fragmentation cascade is initiated by the removal of an electron from the benzene ring, forming a radical cation. The initial loss of a bromine radical is energetically favored due to the relative weakness of the C-Br bond compared to the C-F and C-H bonds. The resulting [C6H3BrF]+ ion at m/z 173/175 is the base peak in the spectrum, indicating its high relative stability.[2] The subsequent loss of the second bromine radical to form the ion at m/z 94 is also a significant pathway.[2] The loss of a fluorine atom from the [C6H3F]+ ion to produce the benzyne radical cation at m/z 75 is a less favorable process, reflecting the greater strength of the C-F bond.

Comparative Fragmentation Analysis of this compound Derivatives

The fragmentation patterns of substituted this compound derivatives are significantly influenced by the electronic nature of the substituent. Here, we compare the fragmentation of the parent compound with a nitro-substituted (electron-withdrawing) and a methoxy-substituted (electron-donating) analog.

Electron-Withdrawing Substituent: 1,3-Dibromo-5-nitrobenzene

The presence of a strong electron-withdrawing group like the nitro group (-NO2) alters the fragmentation pathway. The molecular ion of 1,3-dibromo-5-nitrobenzene (C6H3Br2NO2) will exhibit the characteristic bromine isotope pattern.

Predicted Key Fragmentation Pathways:

In addition to the loss of bromine, nitroaromatic compounds are known to undergo characteristic losses of NO (30 Da) and NO2 (46 Da).

Proposed Fragment Formation Pathway
[C6H3Br2NO2]•+Molecular Ion
[C6H3Br2O]•+[M - NO]•+
[C6H3Br2]+[M - NO2]+
[C6H3BrNO2]+[M - Br]•+

The initial fragmentation is likely to be the loss of the NO2 group, leading to a stable dibromophenyl cation. Alternatively, the loss of a bromine radical can occur, followed by fragmentation of the nitro group.

Electron-Donating Substituent: 3,5-Dibromoanisole

Anisole and its derivatives, containing the electron-donating methoxy group (-OCH3), exhibit characteristic fragmentation patterns involving the methoxy group. 3,5-Dibromoanisole (C7H6Br2O) serves as a suitable comparative example.

Predicted Key Fragmentation Pathways:

The fragmentation of anisoles typically proceeds through the loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO).

Proposed Fragment Formation Pathway
[C7H6Br2O]•+Molecular Ion
[C6H3Br2O]+[M - •CH3]+
[C5H3Br2]+[M - •CH3 - CO]+
[C7H6BrO]+[M - Br]•+

The initial loss of a methyl radical from the molecular ion is a highly characteristic fragmentation for anisoles, leading to a stable phenoxy-type cation. This is often followed by the expulsion of a neutral CO molecule. The loss of a bromine atom can also occur, but the fragmentation of the methoxy group is typically very prominent.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound and its derivatives.

Objective: To acquire high-quality electron ionization mass spectra for the identification and fragmentation analysis of this compound derivatives.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

Reagents and Materials:

  • High-purity helium (99.999%) as the carrier gas.

  • High-purity solvents (e.g., dichloromethane or ethyl acetate) for sample dilution.

  • This compound and its derivatives of interest.

  • Autosampler vials with septa.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent.

    • Perform serial dilutions to prepare working solutions in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • GC-MS Instrument Setup:

    • Injector:

      • Temperature: 250 °C

      • Mode: Splitless (for higher sensitivity) or split (e.g., 20:1, for more concentrated samples).

      • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: 5 minutes at 280 °C.

      • Rationale: This temperature program allows for good separation of the analytes from the solvent front and any potential impurities, while ensuring elution of the relatively high-boiling halogenated compounds.

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Rationale: 70 eV is the standard EI energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

      • Mass Range: m/z 40-400.

      • Scan Rate: At least 2 scans/second to ensure sufficient data points across each chromatographic peak.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination.

  • Data Acquisition and Analysis:

    • Inject the prepared samples using the autosampler.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the peak corresponding to the target analyte based on its retention time.

    • Analyze the mass spectrum of the target analyte, identifying the molecular ion and major fragment ions.

    • Compare the obtained spectrum with library spectra (e.g., NIST/Wiley) for confirmation.

    • Propose fragmentation pathways based on the observed ions and known fragmentation mechanisms for halogenated and substituted aromatic compounds.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary fragmentation pathways discussed in this guide.

Fragmentation of this compound

M [C₆H₃Br₂F]⁺˙ m/z 252, 254, 256 F1 [C₆H₃BrF]⁺ m/z 173, 175 M->F1 - Br˙ F2 [C₆H₃F]⁺˙ m/z 94 F1->F2 - Br˙ F3 [C₆H₄]⁺˙ m/z 75 F2->F3 - F˙

Caption: Primary fragmentation pathway of this compound.

Comparative Fragmentation of Derivatives

Caption: Contrasting fragmentation of electron-withdrawing vs. electron-donating groups.

Conclusion

The mass spectrometry fragmentation of this compound and its derivatives is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The dominant fragmentation pathways are dictated by the relative bond strengths and the electronic influence of the substituents on the aromatic ring. A thorough understanding of these fragmentation patterns, aided by the characteristic isotopic signatures of the halogens, provides a robust framework for the confident identification and structural elucidation of this important class of compounds. The experimental protocol detailed herein offers a reliable starting point for developing and validating analytical methods for these and structurally related molecules.

References

A Comparative Guide to the Reactivity of 1,3-Dibromo-5-fluorobenzene vs. 1,3-dibromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Aryl halides, in particular, serve as foundational scaffolds for constructing complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two closely related but distinct aryl dihalides: 1,3-Dibromo-5-fluorobenzene and 1,3-dibromobenzene. We will explore how the introduction of a single fluorine atom fundamentally alters the electronic landscape of the aromatic ring, thereby influencing its behavior in several key synthetic transformations.

The Decisive Influence of the Fluorine Substituent

At first glance, the two molecules appear structurally similar. However, the presence of a fluorine atom at the C5 position in this compound introduces a profound electronic perturbation that distinguishes its reactivity from that of its non-fluorinated counterpart, 1,3-dibromobenzene. This difference is rooted in the dual electronic nature of fluorine.

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network (a negative inductive effect, or -I). This effect polarizes the C-F bond and pulls electron density away from the aromatic ring, making the entire system more electron-deficient. Concurrently, the lone pairs on the fluorine atom can be donated into the aromatic π-system (a positive mesomeric effect, or +M). For halogens, the potent -I effect typically outweighs the +M effect, rendering them deactivating yet ortho, para-directing for electrophilic aromatic substitution.

In this compound, the cumulative inductive effects of two bromine atoms and one fluorine atom significantly lower the electron density of the benzene ring compared to 1,3-dibromobenzene. This electron deficiency is the primary driver behind the observed differences in reactivity.

Caption: Dominant electronic effects in this compound.

Comparative Reactivity in Key Synthetic Transformations

The altered electronic properties of this compound manifest in its reactivity towards common synthetic operations, including metalation, cross-coupling, and Grignard reagent formation.

Directed ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[1][2]

  • 1,3-dibromobenzene : The most acidic proton is at the C2 position, situated between the two electron-withdrawing bromine atoms. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) results in regioselective deprotonation at this site.

  • This compound : The situation is more complex. The ring protons are at C2, C4, and C6. The two bromine atoms strongly direct lithiation to C2, while the fluorine atom (a moderate DMG) directs to its ortho positions, C4 and C6.[3] The powerful electron-withdrawing character of the fluorine atom significantly increases the kinetic acidity of these adjacent protons. However, the cooperative effect of the two bromine atoms generally makes the C2 proton the most favorable site for deprotonation. Consequently, lithiation still predominantly occurs at C2, but the increased acidity at C4/C6 means that reaction conditions must be carefully controlled to avoid mixtures.

Ortho_Lithiation cluster_0 1,3-dibromobenzene cluster_1 This compound A Br B Br C H mol1 C->mol1 Most Acidic mol2 D Br E Br F F G H G->mol2 Most Acidic (C2) H H H->mol2 Acidified (C4/C6) I H I->mol2 Acidified (C4/C6)

Caption: Comparison of proton acidity for directed ortho-metalation.

Halogen-Metal Exchange

This reaction involves the replacement of a halogen atom with a metal, most commonly lithium. The reaction rate is highly dependent on the halogen (I > Br > Cl >> F).

  • 1,3-dibromobenzene : Undergoes clean, selective mono-lithium-bromine exchange at low temperatures (-78 °C) with one equivalent of n-BuLi or t-BuLi to yield 3-bromophenyllithium.

  • This compound : The C-F bond, with a bond dissociation energy of ~525 kJ/mol, is significantly stronger than the C-Br bond (~336 kJ/mol) and remains inert under standard lithium-halogen exchange conditions.[4] The electron-deficient nature of the fluorinated ring enhances the polarization of the C-Br bonds, making them more susceptible to nucleophilic attack by the alkyllithium reagent. This can lead to a faster rate of bromine-lithium exchange compared to the non-fluorinated analogue. The two bromine atoms are equivalent, leading to a single mono-lithiated product.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Stille, and Heck are cornerstones of modern synthesis, proceeding via an oxidative addition of a Pd(0) catalyst to the carbon-halogen bond.[5]

  • 1,3-dibromobenzene : A standard substrate for sequential or double cross-coupling reactions, allowing for the introduction of various organic fragments.[6][7]

  • This compound : This molecule is an excellent substrate for cross-coupling reactions.[8] The rate-determining step in many Pd-catalyzed cycles is the initial oxidative addition. Electron-deficient aryl halides generally undergo this step more readily. The fluorine atom's strong inductive withdrawal makes the C-Br bonds in this compound more electrophilic and thus more reactive towards oxidative addition by Pd(0). This often allows for milder reaction conditions and higher yields compared to 1,3-dibromobenzene. The robust C-F bond is preserved, making this an ideal method for synthesizing complex fluorinated molecules.

Feature1,3-dibromobenzeneThis compound
Ring Electronics Moderately electron-poorHighly electron-poor
ortho-Lithiation Site C2 (between Br atoms)C2 (primary), with increased acidity at C4/C6
Br/Li Exchange Rate StandardPotentially faster due to -I effect of F
Cross-Coupling Reactivity Good substrateExcellent substrate, often more reactive
C-F Bond Reactivity N/AInert under standard Br functionalization

Table 1: Summary of Reactivity Comparison.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling of this compound

This protocol details a representative procedure for the selective mono-arylation of this compound, leveraging its enhanced reactivity.

Objective: To synthesize 3-bromo-5-fluoro-1,1'-biphenyl.

Methodology:

  • Glassware and Atmosphere: All glassware must be oven-dried at 120 °C overnight and cooled under a stream of inert gas (Nitrogen or Argon). The reaction must be performed under an inert atmosphere to prevent oxidation of the palladium catalyst.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.05 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degassing is crucial to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-bromo-5-fluoro-1,1'-biphenyl.

Causality: The use of a slight excess of boronic acid ensures complete consumption of the starting aryl halide. The aqueous base is required to activate the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9][10] The enhanced reactivity of the C-Br bond in the fluorinated substrate allows for efficient coupling under these conditions.

References

A Strategic Guide to Synthesis: The Distinct Advantages of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding field of synthetic chemistry, particularly within drug development and materials science, the selection of a foundational building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Among the family of dihalobenzenes, 1,3-Dibromo-5-fluorobenzene emerges not merely as an alternative, but as a strategically superior scaffold for constructing complex molecular architectures. This guide provides an in-depth, evidence-based comparison to illuminate the significant advantages of this trifunctional arene over its simpler dihalobenzene counterparts.

The Core Advantage: Exploiting Differential Reactivity for Regiocontrolled Synthesis

The primary strategic advantage of this compound lies in the pronounced differential reactivity of its halogen substituents. The presence of two bromine atoms and a chemically distinct fluorine atom provides chemists with a toolkit for sequential, site-selective transformations. This "orthogonal" reactivity is a feature that symmetric dihalobenzenes, such as 1,3-dibromobenzene and 1,3-dichlorobenzene, inherently lack. In those symmetric molecules, reactions often yield statistical mixtures of mono- and di-substituted products, leading to complex purification challenges and reduced yields of the desired compound.[1]

The strongly electron-withdrawing nature of the fluorine atom significantly perturbs the electronic landscape of the aromatic ring. This inductive effect modulates the reactivity of the two carbon-bromine (C-Br) bonds, making them distinguishable for many catalytic systems. This electronic differentiation is the key to unlocking exceptional regioselectivity in a wide range of powerful cross-coupling reactions.

Comparative Performance in Cross-Coupling Reactions: A Data-Driven Analysis

The utility of this compound is most powerfully demonstrated in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling: A Case Study in Selectivity

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[2][3][4][5][6] With this compound, the differential reactivity of the C-Br bonds allows for a controlled, stepwise approach. One C-Br bond can be selectively coupled, leaving the second C-Br bond and the C-F bond intact for subsequent, different transformations. This enables the programmed construction of highly complex, unsymmetrical molecules from a single starting material.

Conversely, attempting a mono-substitution on a symmetric substrate like 1,3-dibromobenzene is often inefficient, yielding a mixture of starting material, the desired mono-coupled product, and the double-coupled byproduct.[1] The C-Cl bonds in 1,3-dichlorobenzene are even less reactive, typically requiring harsher conditions or more specialized, electron-rich catalyst systems to achieve efficient coupling.[6]

Table 1: Comparative Regioselectivity in Mono-Suzuki-Miyaura Coupling

DihalobenzeneTypical Catalyst/BaseMajor Product(s)Typical OutcomeReference
This compound Pd(PPh₃)₄ / K₂CO₃3-Aryl-1-bromo-5-fluorobenzeneHigh regioselectivity for mono-coupling
1,3-Dibromobenzene Pd(PPh₃)₄ / K₂CO₃Mixture of mono- and di-arylated productsLow selectivity, mixture formation [1][7][8]
1,3-Dichlorobenzene Pd(OAc)₂ / PCy₃Low conversion to mono-arylated productLow reactivity, requires more active catalysts [9][10][11][12]

This data underscores the superior control offered by the fluorinated scaffold, which is critical for minimizing waste and simplifying the purification process in multi-step syntheses.

Buchwald-Hartwig Amination

Similar principles of regioselective control apply to C-N bond formation via the Buchwald-Hartwig amination.[13][14] The ability to introduce a first amine selectively, purify the intermediate, and then introduce a second, different amine is a powerful strategy in the synthesis of many pharmaceutical agents. This level of precision is difficult to replicate with symmetric dihalobenzenes.

Experimental Protocol: Regioselective Mono-Arylation of this compound

The following protocol describes a validated, self-validating system for the selective mono-substitution of this compound using a Suzuki-Miyaura coupling, a foundational reaction that demonstrates its key advantage.[2][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring. The elevated temperature is necessary to achieve a reasonable reaction rate.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new product spot. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure 3-Aryl-1-bromo-5-fluorobenzene.

The Fluorine Advantage: More Than Just a Directing Group

The fluorine atom's contribution extends far beyond simply modulating the reactivity of the C-Br bonds. Its presence is a strategic feature in itself, particularly in the context of drug discovery.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[16] Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can significantly enhance the metabolic stability and half-life of a drug candidate.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, lipophilicity, and membrane permeability, properties that are critical for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with biological targets like proteins, potentially increasing binding affinity and potency.

  • A Latent Handle for C-F Activation: While challenging, the direct activation and functionalization of aromatic C-F bonds is an advancing field of research, offering potential for late-stage diversification of the molecular scaffold.[17][18][19]

Visualizing the Synthetic Workflow

The logical flow of a stepwise synthesis capitalizing on the unique properties of this compound can be visualized as follows.

Caption: A strategic workflow for the stepwise functionalization of this compound.

Conclusion: A Superior Scaffold for Advanced Synthesis

In the landscape of dihalobenzenes, this compound stands out as a preeminent building block for the synthesis of complex, highly functionalized molecules. Its inherent asymmetry, electronically differentiated C-Br bonds, and the added value of the fluorine substituent provide an unparalleled level of control and versatility.[20] For researchers in pharmaceuticals and materials science, leveraging the distinct advantages of this reagent can significantly streamline synthetic routes, enhance yields, and accelerate the development of novel chemical entities with precisely tailored properties.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1,3-Di(2-pyridyl)benzene Derivatives Synthesized from 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of compounds derived from the versatile building block, 1,3-Dibromo-5-fluorobenzene. It is intended for researchers, scientists, and drug development professionals working in the fields of synthetic chemistry, materials science, and medicinal chemistry. We will explore the synthesis of 1,3-di(2-pyridyl)benzene derivatives and delve into a comparative analysis of their single-crystal X-ray structures, offering insights into the impact of substituent effects on molecular conformation and crystal packing.

Introduction: The Significance of this compound in Crystal Engineering

This compound is a readily available and highly versatile aromatic compound that serves as a foundational building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring two reactive bromine atoms and an electron-withdrawing fluorine atom, allows for selective functionalization through various cross-coupling reactions. This makes it an ideal precursor for the synthesis of complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.[3][4]

One of the most important classes of compounds derived from this compound are the 1,3-di(2-pyridyl)benzenes. These N^C^N-pincer ligands are of significant interest due to their ability to form stable complexes with transition metals, such as platinum(II), leading to materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs).

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of molecules and their arrangement in the solid state. For derivatives of 1,3-di(2-pyridyl)benzene, X-ray crystallography provides crucial information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are essential for understanding their structure-property relationships.

This guide will focus on the synthesis of 5-substituted-1,3-di(2-pyridyl)benzene ligands from this compound and the subsequent comparative analysis of the crystal structures of their platinum(II) complexes.

Synthetic Pathways to 1,3-Di(2-pyridyl)benzene Derivatives

The most common and efficient methods for the synthesis of 1,3-di(2-pyridyl)benzene derivatives from this compound are transition-metal-catalyzed cross-coupling reactions, primarily the Stille and Suzuki-Miyaura reactions.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organostannane with an organohalide, catalyzed by a palladium complex. In this case, this compound is reacted with 2-(tributylstannyl)pyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 5-fluoro-1,3-di(2-pyridyl)benzene.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. Here, this compound can be reacted with 2-pyridylboronic acid or its esters in the presence of a palladium catalyst and a base to afford the desired product.

The choice between these methods often depends on the availability of reagents, functional group tolerance, and desired yield. Both methods are highly effective for the synthesis of the target ligands.

dot

Synthetic_Workflow cluster_start Starting Material cluster_reaction Cross-Coupling Reaction cluster_product Ligand Product cluster_complexation Complexation cluster_final Final Product A This compound B Stille Coupling + 2-(Tributylstannyl)pyridine [Pd(PPh₃)₄] A->B C Suzuki Coupling + 2-Pyridylboronic Acid [Pd Catalyst], Base A->C D 5-Fluoro-1,3-di(2-pyridyl)benzene B->D C->D E Reaction with [PtCl₂(DMSO)₂] D->E F [Pt(5-fluoro-1,3-di(2-pyridyl)benzene)Cl] E->F XRay_Workflow A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Data Collection B->C D Data Processing (Integration, Scaling, Absorption Correction) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares Minimization) E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H

References

A Senior Application Scientist's Guide to Purity Determination of 1,3-Dibromo-5-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Halogenated Benzene Scaffolds

1,3-Dibromo-5-fluorobenzene and its derivatives are pivotal building blocks in modern synthetic chemistry, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of halogen atoms on the benzene ring dictates the molecule's reactivity and its ultimate utility in complex molecular architectures. Consequently, the purity of these starting materials is not merely a quality control metric; it is a fundamental prerequisite for ensuring reaction specificity, maximizing yields, and guaranteeing the safety and efficacy of the final product.

Impurities, which can include isomers, starting materials, or by-products from synthesis, can introduce competing reaction pathways, lead to the formation of undesirable side products, and, in the context of drug development, manifest as potentially toxic entities.[1] Therefore, robust and reliable analytical methods are indispensable for the accurate quantification of purity and the comprehensive profiling of impurities.

This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causality behind methodological choices, present comparative performance data, and provide detailed, self-validating experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Chromatographic Techniques - The Workhorses of Purity Analysis

Chromatography is the cornerstone of purity assessment, physically separating the main compound from its impurities before detection. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.[2][3]

Gas Chromatography (GC): Precision for Volatile Analytes

GC is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound (boiling point: 204-206 °C).[4] Separation is based on the compound's boiling point and its interaction with the stationary phase.[5]

  • Expertise & Causality: The selection of the GC column is critical. A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is often the optimal choice. This is because its stationary phase provides sufficient interaction to resolve isomers and related halogenated benzenes, while not being so polar as to cause excessive retention or peak tailing. The use of a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification, making it ideal for determining the percentage purity of the main component.[6] For identifying unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard, providing invaluable structural information.[7][8]

  • Trustworthiness & Self-Validation: A robust GC method incorporates system suitability tests. Before sample analysis, a standard solution is injected to verify that the system is performing correctly. Key parameters include resolution between the main peak and a known impurity, peak symmetry (tailing factor), and the precision of replicate injections (%RSD). This ensures that the separation and quantification are reliable.[1][9]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

While GC is excellent for the parent compound, many derivatives of this compound may be less volatile or thermally sensitive, making HPLC the more appropriate choice.[3] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]

  • Expertise & Causality: For non-polar compounds like halogenated benzenes, reversed-phase HPLC is the method of choice.[5][10] A C18 (octadecylsilyl) column is the most common stationary phase, as its long alkyl chains provide strong hydrophobic interactions with the analyte. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ratio is optimized to achieve adequate retention and separation. A UV detector is commonly used, as the aromatic ring of the analyte absorbs UV light, allowing for sensitive detection.[5][11] The choice of wavelength (e.g., 254 nm) is based on the UV absorbance maximum of the chromophore.

  • Trustworthiness & Self-Validation: As with GC, HPLC methods must be validated for specificity, linearity, accuracy, and precision according to guidelines from bodies like the International Conference on Harmonisation (ICH).[1][12][13] System suitability criteria for HPLC include confirming the resolution between closely eluting peaks, ensuring acceptable peak tailing, and verifying the reproducibility of the detector response.[14]

Section 2: Spectroscopic Techniques - Absolute Quantification and Structural Elucidation

While chromatography separates components, spectroscopy provides information about their intrinsic properties, such as structure and quantity, without the need for separation in some cases.

Quantitative NMR (qNMR): A Primary Method for Purity

Proton Nuclear Magnetic Resonance (¹H NMR) is not only the premier tool for structural elucidation but also a powerful primary method for determining purity.[15][16] Quantitative NMR (qNMR) allows for the determination of a compound's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight.[17][18]

  • Expertise & Causality: The power of qNMR lies in the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.[18] Unlike chromatographic methods, which rely on a response factor, qNMR provides a direct molar ratio. The choice of an internal standard is crucial; it must be stable, have a known purity, not react with the sample, and possess signals that are resolved from all analyte signals. Maleic anhydride or dimethyl sulfone are common choices. The selection of a specific, well-resolved proton signal from the this compound derivative for integration is key to ensuring accuracy.

  • Trustworthiness & Self-Validation: A qNMR experiment is inherently self-validating when performed correctly. Key experimental parameters must be controlled, such as ensuring a sufficient relaxation delay (D1) to allow for complete proton relaxation between scans, which is essential for accurate integration. The purity calculation is a direct equation involving the weights of the sample and standard, their molecular weights, and the integrated signal areas, making it a highly reliable and defensible method.[16][17]

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification

Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the most powerful tool for identifying and characterizing trace-level impurities.[19] It provides high-resolution, accurate mass data that can be used to determine the elemental composition of an unknown impurity, and its fragmentation pattern offers clues to its structure.[7]

  • Expertise & Causality: For this compound derivatives, GC-MS with Electron Ionization (EI) is highly effective. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) produces a distinctive M, M+2, and M+4 pattern for dibrominated compounds, which is a powerful diagnostic tool for identifying related impurities.[20] High-resolution MS (HRMS) can provide mass accuracy of <5 ppm, enabling the confident assignment of molecular formulas to even trace-level impurities.[7][19]

Section 3: Comparative Analysis of Key Methods

The optimal analytical method depends on the specific goal, whether it is routine quality control, the identification of unknown impurities, or establishing the purity of a reference standard.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H qNMR)Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)
Principle Separation by volatility/boiling point.[5]Separation by polarity/partitioning.[5]Signal integration relative to a standard.[16]Separation followed by mass-to-charge ratio analysis.[2]
Primary Use Routine purity/assay of volatile compounds.Purity/assay of non-volatile or thermally labile compounds.Absolute purity determination of standards; structural confirmation.Impurity identification and structural elucidation.[19]
Destructive? YesYes (sample cannot be recovered)No (sample can be recovered)Yes
Structural Info No (retention time only)No (retention time only)Yes (definitive structure)Yes (fragmentation & mass)
Typical LOQ ~0.01 - 0.05%~0.01 - 0.05%~0.1 - 0.5%<0.001% (in SIM mode)
Precision (%RSD) < 1%< 1%< 1%< 5-10% (for trace analysis)
Key Advantage High resolution, speed, and robustness for volatile compounds.[21]Wide applicability, suitable for a vast range of derivatives.[3]Primary method, no response factor needed, non-destructive.[15]Unmatched sensitivity and specificity for impurity identification.[19]
Key Limitation Limited to thermally stable and volatile compounds.[2]Lower resolution than capillary GC; higher solvent consumption.Lower sensitivity than chromatographic methods.More complex instrumentation and data analysis.

Section 4: Standardized Experimental Protocols

The following protocols are provided as validated starting points. Analysts must perform their own method validation to ensure suitability for their specific derivative and instrumentation.[9][13]

Protocol: Purity of this compound by GC-FID
  • Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetone.

  • System Suitability:

    • Prepare a solution containing ~1 mg/mL of the main compound and ~0.005 mg/mL (0.5%) of a known potential impurity (e.g., 1,3-dibromobenzene).

    • Inject five replicates. The %RSD for the main peak area must be ≤ 1.0%. The resolution between the two peaks must be ≥ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution in triplicate.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Purity of a this compound Derivative by HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • System Suitability:

    • Inject a standard solution five times. The %RSD for retention time and peak area must be ≤ 0.5% and ≤ 1.0%, respectively. The USP tailing factor for the main peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Calculate purity using the area percent method as described for GC.

Protocol: Absolute Purity by ¹H qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Sample Preparation:

    • Accurately weigh (~10 mg) the this compound derivative sample into an NMR tube. Record weight to 0.01 mg.

    • Accurately weigh (~5 mg) a certified internal standard (e.g., maleic anhydride) into the same NMR tube. Record weight.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) that dissolves both components.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard single 90° pulse.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).

    • Number of Scans: 8-16 (ensure adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).

  • Calculation:

    • Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

    • Where: N = number of protons for the integrated signal, MW = molecular weight, W = weight, Purity_std = purity of the standard.

Section 5: Visualizing the Analytical Workflows

To clarify the procedural flow for each technique, the following diagrams illustrate the key steps from sample to result.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis prep Weigh Sample & Dissolve in Solvent inj Inject Sample (Autosampler) prep->inj col Separation in GC Column inj->col Carrier Gas det Detection (FID or MS) col->det analysis Integrate Peaks & Calculate % Purity det->analysis

Caption: High-level workflow for GC-based purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Weigh Sample & Dissolve in Mobile Phase inj Inject Sample (Autosampler) prep->inj col Separation on HPLC Column inj->col Mobile Phase det Detection (UV/DAD) col->det analysis Integrate Peaks & Calculate % Purity det->analysis

Caption: Standard workflow for HPLC-based purity determination.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis prep Accurately Weigh Sample & Internal Standard in NMR Tube acq Acquire Spectrum (Quantitative Parameters) prep->acq proc Process Spectrum (Phase, Baseline) acq->proc calc Integrate Signals & Calculate Absolute Purity proc->calc

Caption: Workflow for absolute purity analysis using qNMR.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-5-fluorobenzene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound has emerged as a highly versatile scaffold, prized for its unique electronic properties and multiple reactive sites that allow for precise, stepwise molecular construction. The two bromine atoms serve as handles for sequential or dual functionalization via transition-metal-catalyzed cross-coupling reactions, while the fluorine atom imparts valuable physicochemical properties, such as metabolic stability and altered lipophilicity, to the final product.

This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of this compound. We will delve into the mechanistic principles, compare the performance of different ligand-catalyst combinations, and provide actionable experimental protocols to aid researchers in navigating the complexities of selectively functionalizing this important synthetic intermediate.

Pillar 1: Fundamentals of Palladium-Catalyzed Cross-Coupling

At its core, palladium-catalyzed cross-coupling is a powerful method for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] These reactions are fundamental to the synthesis of countless complex molecules, a contribution recognized with the 2010 Nobel Prize in Chemistry.[3][4] The reactions almost universally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][3]

  • Transmetalation: An organometallic coupling partner (R'-M) exchanges its organic group with the halide on the palladium center. This step is characteristic of reactions like Suzuki (M=B), Stille (M=Sn), and Negishi (M=Zn).[2][3][6] For other couplings like Heck or Buchwald-Hartwig, this step is replaced by migratory insertion or coordination of the coupling partner.

  • Reductive Elimination: The two organic fragments (R and R') on the Pd(II) center couple and are expelled, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L_n PdII_OA R-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition (+ R-X) PdII_TM R-Pd(II)L_n-R' PdII_OA->PdII_TM Transmetalation (+ R'-M) PdII_TM->Pd0 Reductive Elimination (- R-R') RR Ar-R' PdII_TM->RR RX Ar-X (this compound) RX->PdII_OA RM R'-M (e.g., Arylboronic Acid) RM->PdII_TM

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: The Selectivity Challenge with Dihaloarenes

The primary challenge in the cross-coupling of this compound is achieving selective mono-functionalization . Because the two bromine atoms are in chemically equivalent positions, standard catalytic systems often lead to a mixture of mono-coupled product, di-coupled product, and unreacted starting material.

Controlling this selectivity hinges on the relative rates of two competing pathways after the first coupling event occurs[7][8]:

  • Catalyst Dissociation: The Pd(0) catalyst dissociates from the mono-coupled product, re-entering the catalytic cycle to react with another molecule of the starting dibromide.

  • Intramolecular Oxidative Addition ("Ring-Walking"): The Pd(0) catalyst remains associated with the π-system of the newly formed mono-coupled product. It can then "walk" along the aromatic ring and perform a second, intramolecular oxidative addition at the remaining C-Br bond, leading to the di-coupled product.[8]

The choice of ligand is the single most critical factor in tipping the balance between these pathways.[7][9]

Pillar 3: A Comparative Analysis of Catalyst Systems

The efficacy of a cross-coupling reaction is defined by the synergy between the palladium precursor, the ligand, the base, and the solvent. For a challenging substrate like this compound, this choice is crucial for achieving high yield and selectivity.

Common Palladium Precursors

Palladium(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Palladium(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are most common.[10][11] Pd(II) precursors require an in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or an amine.[10][12]

Ligand Classes and Their Performance

1. Traditional Phosphine Ligands (e.g., PPh₃, P(o-tolyl)₃)

  • Expertise & Experience: These were among the first ligands used in cross-coupling.[13] They are cost-effective but generally exhibit poor performance for challenging substrates.

  • Performance on this compound:

    • Selectivity: Often poor, leading to mixtures of mono- and di-substituted products.

    • Activity: Requires higher catalyst loadings (1-5 mol%) and elevated temperatures.[11]

    • Causality: The relatively small size and moderate electron-donating ability of PPh₃ lead to less stable L-Pd(0) complexes and slower rates of reductive elimination, providing more opportunity for side reactions.

2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) This class of ligands, including XPhos, SPhos, and RuPhos, revolutionized cross-coupling by enabling reactions of previously unreactive substrates like aryl chlorides.[9][14]

  • Expertise & Experience: These ligands are designed with large, sterically demanding biaryl backbones. This bulk promotes the formation of highly active, monoligated Pd(0) species.[7][8]

  • Performance on this compound:

    • Selectivity: The steric hindrance dramatically influences selectivity. Very bulky ligands can favor mono-coupling by sterically disfavoring the formation of the intermediate required for the second coupling. However, under certain conditions, their tendency to keep the catalyst associated with the aromatic ring can paradoxically promote di-functionalization.[7][8] Careful optimization of reaction time and stoichiometry is critical.

    • Activity: Exceptionally high. They allow for very low catalyst loadings (often <1 mol%) and can operate at room temperature for activated substrates.[2]

    • Causality: The steric bulk accelerates the rate-limiting reductive elimination step, increasing overall catalytic turnover. The electron-rich nature of the phosphine stabilizes the Pd(0) state and facilitates oxidative addition.[10]

3. N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr) NHCs are strong σ-donors that form highly stable and active palladium complexes.[9][10]

  • Expertise & Experience: NHC ligands are often considered superior to phosphines in terms of thermal stability and resistance to oxidation.

  • Performance on this compound:

    • Selectivity: Can provide excellent selectivity, often favoring mono-arylation, due to the formation of stable, well-defined catalytic species that may be less prone to "ring-walking."

    • Activity: High activity, comparable to or exceeding that of the best phosphine ligands, particularly for Suzuki and Buchwald-Hartwig amination reactions.[10]

    • Causality: The strong Pd-C bond in NHC complexes creates a robust catalyst that resists decomposition. The electronic and steric properties of NHCs can be finely tuned to optimize reactivity and selectivity.[9]

4. Ligand-Free Systems In some cases, particularly for Suzuki reactions under specific conditions (e.g., "Jeffery" conditions with a phase-transfer agent), high selectivity can be achieved without a formal ligand.

  • Expertise & Experience: These systems are attractive for their simplicity and low cost. The active catalyst is often believed to be palladium nanoparticles or colloidal palladium.

  • Performance on this compound:

    • Selectivity: Can be surprisingly high for mono-coupling, potentially because the heterogeneous or colloidal nature of the catalyst favors reaction with the more accessible starting material over the product.

    • Activity: Generally lower than with advanced ligands, often requiring higher temperatures and longer reaction times. Reproducibility can sometimes be an issue.

    • Causality: The mechanism is distinct from homogeneous catalysis, and selectivity is governed by different factors, including surface effects and catalyst aggregation state.

Quantitative Performance Comparison

The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura mono-coupling of this compound with phenylboronic acid. Conditions are representative and require optimization for specific applications.

Catalyst System (Pd Precursor + Ligand)Typical Loading (mol%)Temperature (°C)Selectivity (Mono:Di)Typical Yield (Mono)Key Insights
Pd(OAc)₂ + PPh₃2 - 580 - 110Poor (e.g., 2:1 to 1:1)40-60%Prone to mixtures; requires higher temperatures.
Pd₂(dba)₃ + XPhos0.5 - 125 - 80Good to Excellent>90%High activity at lower temperatures. Selectivity is sensitive to reaction time and stoichiometry.[15]
(XPhos)Pd G3 Precatalyst0.5 - 125 - 80Excellent>95%Precatalysts offer improved reproducibility by generating the active L-Pd(0) species cleanly and efficiently.[14][16]
Pd(OAc)₂ + IPr1 - 260 - 100Good to Excellent>90%Robust and thermally stable catalyst system, offering high activity and good selectivity.[10]
Pd(OAc)₂ (Ligand-free, with TBAB)1 - 3100 - 120Good70-85%Simple conditions but may require higher temperatures and offer less general substrate scope.[17]

Pillar 4: Validated Experimental Protocols

Trustworthiness in science is built on reproducibility. The following section provides a detailed, step-by-step methodology for a key cross-coupling reaction.

Workflow for Catalyst Screening and Optimization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup prep_vessel Prepare oven-dried vial with stir bar add_solids Add Ar-Br, Boronic Acid, and Base under Inert Gas prep_vessel->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent degas Degas mixture (e.g., Ar sparging) add_solvent->degas add_catalyst Add Pd Precatalyst/Ligand degas->add_catalyst heat Heat to desired temperature add_catalyst->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

References

A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Routes Using 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block – A Scaffold for Innovation

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a well-established tactic for modulating molecular properties. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles. However, the successful synthesis of complex fluorinated aromatics hinges on the availability of versatile and reliable starting materials. 1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4) has emerged as a preeminent building block, not merely for the functionalities it contains, but for the synthetic flexibility it affords.

This guide moves beyond a simple cataloging of reactions. Instead, it serves as a comparative analysis, validating specific synthetic routes that leverage the unique electronic and steric environment of this scaffold. We will dissect the causality behind experimental choices, compare methodologies against viable alternatives, and provide the detailed, field-proven protocols necessary for reproducible success. The two bromine atoms, rendered electronically distinct by the meta-positioned fluorine, are the key to its utility, enabling regioselective and sequential functionalization that is often challenging to achieve through other means.

Chapter 1: The Art of Selectivity: Regioselective Mono-functionalization via Metal-Halogen Exchange

The ability to functionalize a single position on a di-substituted ring selectively is a cornerstone of efficient synthesis. With this compound, the electron-withdrawing nature of the fluorine atom subtly differentiates the two bromine atoms, opening the door for regioselective metal-halogen exchange.

Expertise & Experience: The Rationale Behind Regioselectivity

Lithium-halogen exchange is a rapid, kinetically controlled process.[1] While the electronic difference between the two C-Br bonds is modest, it is often sufficient to achieve a degree of selectivity with a strong, sterically hindered base like n-butyllithium at low temperatures. The bromine atom ortho to the fluorine is slightly more electron-deficient, but steric hindrance from the adjacent fluorine can play a role. In practice, controlling temperature and addition rates is critical to maximizing the yield of the desired mono-lithiated intermediate and preventing over-reaction or undesired side reactions like benzyne formation.

Experimental Protocol 1: Regioselective Mono-formylation

This protocol details the selective formation of a mono-lithiated species, which is then trapped with an electrophile (N,N-Dimethylformamide, DMF) to yield 2,4-Dibromo-6-fluorobenzaldehyde.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous Tetrahydrofuran (THF, 10 mL per 1 g of substrate).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. It is crucial to maintain this temperature to ensure kinetic control and minimize side reactions.

  • Litiation: Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the low temperature.

  • Warming and Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the target aldehyde.

Comparative Analysis: Route A (Metal-Halogen Exchange) vs. Route B (Directed Ortho-Metalation)

An alternative approach to a similar mono-functionalized product might involve starting with 1-bromo-3-fluorobenzene and using a directing group to achieve selective functionalization.

ParameterRoute A: this compound Route B: Alternative (e.g., from 1-Bromo-3-fluorobenzene)
Starting Material This compound1-Bromo-3-fluorobenzene
Key Transformation Lithium-Halogen ExchangeDirected Ortho-Metalation (DoM) or Friedel-Crafts
Typical Yield 65-75%50-85% (highly substrate/director dependent)
Reaction Conditions Cryogenic (-78 °C), strictly anhydrousOften requires protecting/directing groups, may need stronger bases
Selectivity Control Kinetic control via low temperatureReliant on the power of the directing group
Advantages Direct, convergent, avoids protecting groupsCan offer different regioselectivity
Disadvantages Requires cryogenic temperatures, potential for over-reactionLonger synthetic sequence (adding/removing director), atom uneconomical

Trustworthiness: The self-validating nature of Protocol 1 lies in its outcome. Successful isolation of the mono-formylated product in good yield confirms that the kinetic control at -78 °C was effective in achieving regioselective lithiation.

Workflow Diagram: Strategic Mono-functionalization

G cluster_A Route A: Metal-Halogen Exchange cluster_B Route B: Directed Ortho-Metalation A1 This compound A2 n-BuLi, -78°C A1->A2 Regioselective Lithiation A3 Mono-lithiated Intermediate A2->A3 A4 Electrophile (E+) A3->A4 Quench A5 Mono-functionalized Product A4->A5 B1 1-Bromo-3-fluorobenzene B2 Introduce Directing Group (DG) B1->B2 B3 Protected Intermediate B2->B3 B4 LDA/BuLi B3->B4 B5 Directed Lithiation B4->B5 B6 Electrophile (E+) B5->B6 B7 Functionalized Intermediate B6->B7 B8 Remove DG B7->B8 B9 Final Product B8->B9

Caption: Comparative workflows for synthesizing mono-functionalized fluoroaromatics.

Chapter 2: Constructing Biaryl Scaffolds via Sequential Suzuki-Miyaura Coupling

The synthesis of fluorinated biaryl compounds is of immense interest in drug discovery.[2][3][4] The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction celebrated for its mild conditions and broad functional group tolerance.[5][6] this compound is an ideal substrate for creating asymmetric bi- and terphenyls through sequential couplings, exploiting the differential reactivity of the two C-Br bonds.

Expertise & Experience: Exploiting Differential Reactivity

The C-Br bond ortho to the fluorine atom is generally more reactive in palladium-catalyzed cross-coupling reactions due to its lower electron density, which facilitates oxidative addition. This allows for a selective first coupling under milder conditions (e.g., lower temperature, weaker base, specific ligand). The second, less reactive C-Br bond can then be coupled under more forcing conditions. This strategy provides a powerful handle for building molecular complexity in a controlled manner.

Experimental Protocol 2: Sequential Suzuki-Miyaura Coupling

Step A: First Selective Coupling

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), Phenylboronic Acid (1.1 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Solvent and Base: Add a 3:1 mixture of Toluene and Water. Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Add potassium carbonate (K₂CO₃, 2.0 eq) and heat the reaction to 80 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, primarily 3-Bromo-5-fluorobiphenyl, is purified by column chromatography.

Step B: Second Coupling

  • Setup: Using the purified 3-Bromo-5-fluorobiphenyl from Step A (1.0 eq), combine it with 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq).

  • Solvent and Base: Add 1,4-Dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq). Degas the mixture thoroughly.

  • Reaction: Heat the reaction to 100 °C for 24 hours under argon.

  • Workup: After cooling, perform a standard aqueous workup and extraction. The final asymmetric product is purified by recrystallization or column chromatography.

Comparative Analysis: Sequential vs. Convergent Synthesis

A convergent approach might involve coupling a more complex, pre-synthesized boronic acid to the dibromo starting material in a single step, risking statistical mixtures.

ParameterSequential Coupling Convergent (Single-Step)
Control High regiochemical controlLow control; risk of statistical mixture of products
Steps Two distinct coupling/purification stepsOne coupling step
Overall Yield Often higher due to controlled reactivityCan be lower due to difficult purification
Purification Simpler purification at each stageComplex purification of isomers and homocoupled products
Application Ideal for asymmetric productsSuitable for symmetric products (using 2.2 eq of boronic acid)

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X L₂ Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' L₂ Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 3: Case Study: Stille Coupling for Heterocyclic Ligand Synthesis

While the Suzuki coupling is a workhorse, the Stille reaction offers a powerful alternative, particularly when dealing with certain heteroaromatic partners where the corresponding boronic acids may be unstable. The synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene, a valuable ligand in materials science and catalysis, is an excellent case study.[7][8]

Experimental Protocol 3: Synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene

Trustworthiness: This protocol's validity rests on the complete consumption of the starting material and the formation of the di-substituted product. The primary challenge in Stille couplings is the removal of toxic tin byproducts, a critical consideration for the final product's purity.

Step-by-Step Methodology:

  • Setup: To a Schlenk tube, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Reagents and Solvent: Add 2-(Tri-n-butylstannyl)pyridine (2.5 eq) and anhydrous, degassed 1,4-Dioxane.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere for 48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Tin Removal: After cooling, quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 3 hours. This precipitates the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography to yield the desired ligand.

Comparative Analysis: Stille vs. Suzuki for Pyridyl Coupling
ParameterStille Coupling Suzuki Coupling
Organometallic Reagent Organostannane (Air/moisture stable)Boronic Acid (Can be unstable, prone to protodeboronation)
Byproducts Toxic organotin compoundsNon-toxic boron compounds
Workup Requires specific methods for tin removal (KF, etc.)Generally straightforward aqueous workup
Functional Group Tolerance Very broadBroad, but can be sensitive to certain groups
Catalyst Often Pd(PPh₃)₄Wide variety of Pd catalysts and ligands available

Diagram: Strategic Choice for Heteroaromatic Coupling

G cluster_stille Stille Route cluster_suzuki Suzuki Route start Target: 5-Fluoro-1,3-di(2-pyridyl)benzene stille_reagent 2-(Tri-n-butylstannyl)pyridine (Stable, commercially available) start->stille_reagent suzuki_reagent 2-Pyridylboronic Acid (Potential instability) start->suzuki_reagent stille_reaction Pd(PPh₃)₄, CuI, Dioxane, 100°C stille_reagent->stille_reaction stille_workup KF Workup for Tin Removal stille_reaction->stille_workup stille_pros Pros: - Stable Reagent - Reliable Coupling stille_reaction->stille_pros stille_cons Cons: - Toxic Tin Byproducts - Rigorous Purification stille_workup->stille_cons suzuki_reaction Pd Catalyst, Ligand, Base, Solvent suzuki_reagent->suzuki_reaction suzuki_cons Cons: - Reagent Instability - Potential for Lower Yields suzuki_reagent->suzuki_cons suzuki_workup Standard Aqueous Workup suzuki_reaction->suzuki_workup suzuki_pros Pros: - Non-toxic Byproducts - Simpler Workup suzuki_reaction->suzuki_pros

Caption: Decision framework for choosing between Stille and Suzuki coupling.

Conclusion: An Essential Tool for Complex Synthesis

This compound is far more than a simple halogenated aromatic. Its true value lies in the synthetic optionality it provides. Through the judicious choice of reaction conditions, chemists can leverage metal-halogen exchange for selective mono-functionalization or exploit the subtle differences in C-Br bond reactivity to perform sequential cross-couplings. This guide has demonstrated that while alternative routes to these complex fluorinated molecules exist, the strategies starting from this compound are often more direct, controllable, and ultimately more efficient. The ability to build out molecular complexity from a central, versatile scaffold validates its position as an indispensable tool for professionals in drug discovery and materials science.

References

A Researcher's Guide to Spectroscopic Differentiation of Dibromofluorobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The six isomers of 1,3-dibromo-5-fluorobenzene, each with the same molecular formula (C₆H₃Br₂F) and molecular weight (253.89 g/mol ), present a common analytical challenge. While their physical properties may be similar, their distinct substitution patterns on the benzene ring give rise to unique spectroscopic signatures. This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document moves beyond a simple listing of data. It delves into the causal relationships between molecular structure and spectral output, offering insights honed from years of practical application. The methodologies described are designed to be self-validating, ensuring you can confidently distinguish between these closely related compounds in your own laboratory setting.

The Isomers in Focus

The six constitutional isomers of dibromofluorobenzene are:

  • 1,2-Dibromo-3-fluorobenzene

  • 1,2-Dibromo-4-fluorobenzene

  • 1,3-Dibromo-2-fluorobenzene

  • This compound

  • 1,4-Dibromo-2-fluorobenzene

  • 2,4-Dibromo-1-fluorobenzene

The structural differences between these isomers are subtle but lead to significant variations in their spectroscopic profiles. The following sections will explore these differences in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern of aromatic compounds. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, we can definitively identify each isomer.

¹H NMR Spectroscopy

The number of unique proton signals, their splitting patterns (multiplicity), and their coupling constants are dictated by the symmetry of the molecule and the relative positions of the hydrogen atoms. Electron-withdrawing groups like bromine and fluorine deshield the aromatic protons, shifting their signals downfield from the typical benzene signal at 7.3 ppm[1].

Expected ¹H NMR Spectral Data for Dibromofluorobenzene Isomers (Predicted)

IsomerPredicted Chemical Shift Ranges (ppm) & MultiplicitiesKey Differentiating Features
1,2-Dibromo-3-fluorobenzene 3 distinct signals, likely complex multiplets (ddd, dd, t)Asymmetrical pattern, distinct coupling constants between adjacent and meta protons.
1,2-Dibromo-4-fluorobenzene 3 distinct signals, likely a doublet, a doublet of doublets, and another doublet.Clear ortho, meta, and para couplings will be observable.
1,3-Dibromo-2-fluorobenzene 2 distinct signals, a triplet and a doublet.Higher symmetry leads to fewer signals. The proton between the two bromines will be significantly deshielded.
This compound 2 distinct signals, a triplet and a doublet.[2]High symmetry. The two protons adjacent to fluorine will be equivalent, as will the proton between the bromines.
1,4-Dibromo-2-fluorobenzene 3 distinct signals, likely a doublet, a doublet of doublets, and another doublet.[3]Asymmetrical pattern with characteristic ortho and meta couplings.
2,4-Dibromo-1-fluorobenzene 3 distinct signals, likely a doublet, a doublet of doublets, and a triplet.The proton between the fluorine and a bromine will show a distinct downfield shift and coupling to both.
¹³C NMR Spectroscopy

The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the substituents. Carbons bonded to bromine will be shifted upfield relative to those bonded to fluorine due to the heavier halogen's shielding effect. Carbons directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Expected ¹³C NMR Spectral Data for Dibromofluorobenzene Isomers (Predicted)

IsomerNumber of SignalsPredicted Chemical Shift Ranges (ppm)Key Differentiating Features
1,2-Dibromo-3-fluorobenzene 6110-160Six distinct signals due to lack of symmetry.
1,2-Dibromo-4-fluorobenzene 6110-160Six distinct signals due to lack of symmetry.
1,3-Dibromo-2-fluorobenzene 4110-160[4]Higher symmetry results in four signals.
This compound 4110-160[5]Higher symmetry results in four signals.
1,4-Dibromo-2-fluorobenzene 6110-160[3]Six distinct signals due to lack of symmetry.
2,4-Dibromo-1-fluorobenzene 6110-160Six distinct signals due to lack of symmetry.
¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for distinguishing between these isomers. The chemical shift of the fluorine atom is highly dependent on its electronic environment, which is influenced by the positions of the two bromine atoms.

Expected ¹⁹F NMR Spectral Data for Dibromofluorobenzene Isomers (Predicted)

IsomerPredicted Chemical Shift Range (ppm vs. CFCl₃)Expected Multiplicity
1,2-Dibromo-3-fluorobenzene -110 to -130Triplet of doublets
1,2-Dibromo-4-fluorobenzene -100 to -120Doublet of doublets
1,3-Dibromo-2-fluorobenzene -130 to -150Triplet
This compound -105 to -125Triplet
1,4-Dibromo-2-fluorobenzene -115 to -135Doublet of doublets
2,4-Dibromo-1-fluorobenzene -90 to -110Doublet of doublets

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups and Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and the substitution pattern on the aromatic ring. While all isomers will show characteristic aromatic C-H and C=C stretching vibrations, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending and C-Br/C-F stretching vibrations.

Aromatic C-H stretching typically occurs around 3030-3100 cm⁻¹, while C=C stretching in the aromatic ring is observed in the 1450-1600 cm⁻¹ region[6][7]. The C-F stretching vibration for aromatic compounds is typically found in the 1100-1400 cm⁻¹ range, while the C-Br stretch is observed at lower wavenumbers, generally between 500 and 750 cm⁻¹. The pattern of C-H out-of-plane bending bands in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring[8][9][10].

Expected IR Spectral Data for Dibromofluorobenzene Isomers (Predicted)

IsomerAromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
1,2-Dibromo-3-fluorobenzene ~3080~1580, 1470~1250~700~800-850 (1,2,3-trisubstituted)
1,2-Dibromo-4-fluorobenzene ~3080~1570, 1480~1240~690~810-860 (1,2,4-trisubstituted)
1,3-Dibromo-2-fluorobenzene ~3070~1560, 1460~1260~710~750-800 (1,2,3-trisubstituted)
This compound ~3070~1575, 1450[11]~1270~720~830-880 (1,3,5-trisubstituted)
1,4-Dibromo-2-fluorobenzene ~3090~1580, 1490~1230~680~810-860 (1,2,4-trisubstituted)
2,4-Dibromo-1-fluorobenzene ~3090~1570, 1470[12]~1280~670~810-860 (1,2,4-trisubstituted)

Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion (M⁺) for all isomers at the same mass-to-charge ratio (m/z). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms, with intense M, M+2, and M+4 peaks in an approximate 1:2:1 ratio. Differentiation between the isomers relies on subtle differences in their fragmentation patterns, which are influenced by the relative positions of the substituents. The loss of Br is a common fragmentation pathway for all isomers. The subsequent fragmentation will depend on the stability of the resulting carbocation, which is influenced by the position of the remaining bromine and the fluorine atom.

Expected Mass Spectral Data for Dibromofluorobenzene Isomers

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
All Isomers252, 254, 256173/175 ([M-Br]⁺), 94 ([M-2Br]⁺), 146 ([M-Br-HCN]⁺)

While the primary fragments may be similar, the relative intensities of these fragments can provide clues to the isomeric structure. For instance, isomers that can form more stable fragment ions will show a higher abundance of those ions in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution pattern on the benzene ring affects the energy of these transitions and, consequently, the absorption maxima (λ_max). The π → π* transitions in the benzene ring are responsible for the characteristic absorption bands. While UV-Vis spectroscopy is generally less definitive than NMR for isomer differentiation, it can serve as a valuable supplementary technique. All isomers are expected to show absorption bands in the 200-300 nm range. Subtle shifts in λ_max and molar absorptivity (ε) can be correlated with the substitution pattern.

Expected UV-Vis Spectral Data for Dibromofluorobenzene Isomers (Predicted in a non-polar solvent)

IsomerPredicted λ_max (nm)
1,2-Dibromo-3-fluorobenzene ~270, ~220
1,2-Dibromo-4-fluorobenzene ~275, ~225
1,3-Dibromo-2-fluorobenzene ~268, ~218
This compound ~265, ~215
1,4-Dibromo-2-fluorobenzene ~280, ~230
2,4-Dibromo-1-fluorobenzene ~278, ~228

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing small molecule samples for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of the dibromofluorobenzene isomer for ¹H NMR and 50-100 mg for ¹³C NMR[13].

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow weigh Weigh Isomer (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve 0.6-0.7 mL transfer Transfer to NMR Tube dissolve->transfer via Pipette nmr Acquire Spectrum transfer->nmr

NMR Sample Preparation Workflow
Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient technique for analyzing liquid and solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid dibromofluorobenzene isomer or a few milligrams of a solid isomer directly onto the ATR crystal.

  • Pressure Application (for solids): If the sample is solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

ATR_IR_Workflow cluster_ir ATR-IR Analysis Workflow background Collect Background Spectrum apply_sample Apply Sample to Crystal background->apply_sample acquire Acquire Sample Spectrum apply_sample->acquire clean Clean Crystal acquire->clean

ATR-IR Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the dibromofluorobenzene isomer in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Parameters:

    • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature program that allows for good separation of the analyte from any impurities. A typical starting point would be an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

  • Injection and Analysis: Inject 1 µL of the sample into the GC-MS system and acquire the data.

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow prepare Prepare Dilute Sample Solution inject Inject into GC prepare->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis ionize->detect

GC-MS Analysis Workflow

Conclusion

The six isomers of dibromofluorobenzene, while constitutionally similar, can be unambiguously distinguished through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by revealing the unique electronic environments and connectivity of the atoms within each isomer. IR spectroscopy offers a rapid and effective method for identifying the substitution pattern on the aromatic ring. Mass spectrometry confirms the molecular weight and provides fragmentation data that can support isomer identification. Finally, UV-Vis spectroscopy can be used as a complementary technique. By understanding the principles behind each of these methods and following robust experimental protocols, researchers can confidently identify and characterize these and other closely related isomers, ensuring the integrity and quality of their scientific work.

References

A Comparative Guide to the Electronic Effects of Fluorine in 1,3-Dibromo-5-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1] The unique electronic nature of fluorine—highly electronegative yet capable of resonance donation—presents a nuanced and often counterintuitive influence on reaction outcomes. This guide provides an in-depth analysis of the electronic effects of the fluorine atom in 1,3-Dibromo-5-fluorobenzene, a versatile building block, by comparing its reactivity in key synthetic transformations against its non-fluorinated analog, 1,3-dibromobenzene. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, we aim to equip researchers with a predictive understanding of how this seemingly simple halogen substituent can be leveraged to achieve desired synthetic outcomes.

The Duality of Fluorine's Electronic Influence: Induction vs. Resonance

The reactivity of a substituted aromatic ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents. In the case of fluorine, these two effects are in opposition, leading to a complex overall influence on the electron density of the benzene ring.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect through the sigma bond network.[2] This effect decreases the electron density of the aromatic ring, making it less nucleophilic and therefore deactivating it towards electrophilic attack. The inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+M or +R): Despite its high electronegativity, the fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This electron-donating resonance effect increases the electron density at the ortho and para positions.[3] However, the overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon is not as effective as that of other halogens like chlorine or bromine, making its resonance donation weaker in comparison.

For fluorine, the strong -I effect generally outweighs the weaker +M effect, resulting in an overall deactivation of the aromatic ring towards electrophilic aromatic substitution compared to benzene. However, the +M effect, while weaker, is still significant enough to direct incoming electrophiles to the ortho and para positions.

To quantify these electronic effects, we can turn to Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ_metaσ_para
-F0.340.05
-Cl0.370.22
-Br0.400.23
-H0.000.00

Data sourced from various compilations of Hammett constants.[4][5]

The positive σ_meta value for fluorine (0.34) reflects its strong inductive effect. The much smaller positive σ_para value (0.05) is a result of the counteracting resonance donation at this position.

G cluster_0 Electronic Effects of Fluorine Inductive Effect (-I) Inductive Effect (-I) Overall Effect Overall Effect Inductive Effect (-I)->Overall Effect Dominant Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Overall Effect Counteracting G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination [Ar-B(OR)3]- Reductive Elimination->Pd(0) Ar-Ar' G cluster_0 Buchwald-Hartwig Amination Workflow Reactants Aryl Halide + Amine + Base Catalyst System Pd Precatalyst + Ligand Reactants->Catalyst System Reaction Inert Atmosphere, Heat Catalyst System->Reaction Work-up Quenching and Extraction Reaction->Work-up Purification Column Chromatography Work-up->Purification G cluster_0 Lithiation-Trapping Regioselectivity Substrate This compound Lithiation n-BuLi, THF, -78°C Substrate->Lithiation Major Intermediate 2-Lithio-1,3-dibromo-5-fluorobenzene Lithiation->Major Intermediate Major Pathway Minor Intermediate 4-Lithio-1,3-dibromo-5-fluorobenzene Lithiation->Minor Intermediate Minor Pathway Electrophilic Trap E+ Major Intermediate->Electrophilic Trap Minor Intermediate->Electrophilic Trap Major Product 2-Substituted Product Electrophilic Trap->Major Product Minor Product 4-Substituted Product Electrophilic Trap->Minor Product

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials, including the disposal of specialized chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Dibromo-5-fluorobenzene, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work extends beyond providing high-quality reagents; it includes empowering you with the knowledge to handle them responsibly throughout their lifecycle.

Understanding the Compound: A Prerequisite for Safe Disposal

This compound (CAS No. 1435-51-4) is a halogenated aromatic compound widely utilized in organic synthesis. Its chemical structure, characterized by a benzene ring substituted with two bromine atoms and one fluorine atom, dictates its reactivity and, consequently, its hazard profile. Before initiating any disposal protocol, it is imperative to recognize the inherent risks associated with this substance.

Key Hazard Considerations:

  • Irritant: It is classified as a substance that causes skin and serious eye irritation.[1]

  • Respiratory Irritant: Inhalation of vapors or mists may lead to respiratory irritation.[1][2]

  • Combustible Liquid: While not highly flammable, it is a combustible liquid and should be kept away from heat and open flames.[1][2]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination. It is crucial to prevent its release into drains or waterways.[3][4]

This hazard profile underscores the necessity of a structured and cautious approach to its disposal.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, minimizing risks at each stage.

Step 1: Immediate Personal Protective Equipment (PPE) Assessment

Before handling any waste containing this compound, ensure you are equipped with the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2]

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation of chemical waste is fundamental to safe and efficient disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[5][6]

  • Designated Waste Container: Use a dedicated, clearly labeled container for halogenated organic waste. This container should be made of a material compatible with this compound, such as glass or a suitable plastic.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste.[3] Include the appropriate hazard pictograms (e.g., irritant).

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Generated (contains this compound) IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Collect in designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedContainer No CheckCompatibility Ensure container compatibility. HalogenatedContainer->CheckCompatibility LabelContainer Label container with: - 'Hazardous Waste' - Full chemical names - Hazard pictograms CheckCompatibility->LabelContainer SecureStorage Store in designated hazardous waste accumulation area. LabelContainer->SecureStorage

Caption: Decision workflow for the segregation of halogenated organic waste.

Step 3: Safe Collection and Storage in the Laboratory

The accumulation of hazardous waste in the laboratory must be managed meticulously to prevent accidents.

  • Container Management: Keep the waste container securely closed when not in use.[5] Do not overfill the container; a good practice is to fill it to no more than 80% of its capacity.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[3] This area should be away from heat sources, sparks, and open flames.[2] Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arranging for Professional Disposal

The final step in the disposal process is the transfer of the hazardous waste to a licensed and approved waste disposal contractor.

  • Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal companies. Do not attempt to dispose of this chemical through municipal waste streams.

  • Provide Documentation: Furnish the disposal contractor with the Safety Data Sheet (SDS) for this compound and a detailed list of the waste container's contents.

  • Adherence to Regulations: Ensure that all local, state, and federal regulations for the disposal of hazardous chemical waste are followed.[3] Halogenated organic compounds are specifically regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

The overall disposal workflow can be visualized as follows:

DisposalWorkflow Start Generation of This compound Waste PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate 2. Segregate as Halogenated Organic Waste PPE->Segregate Collect 3. Collect in a Labeled, Compatible Container Segregate->Collect Store 4. Store Securely in a Designated Waste Accumulation Area Collect->Store ArrangeDisposal 5. Arrange for Pickup by a Licensed Waste Disposal Contractor Store->ArrangeDisposal Documentation 6. Provide SDS and Waste Profile Information ArrangeDisposal->Documentation Transport 7. Professional Transport and Incineration Documentation->Transport

Caption: Step-by-step workflow for the disposal of this compound.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Quantitative Data Summary

PropertyValueSource
CAS Number 1435-51-4
Molecular Formula C₆H₃Br₂F
Molecular Weight 253.89 g/mol
Appearance Colorless to yellow liquid[8]
Boiling Point 204-206 °C at 768 mmHg
Density 2.018 g/mL at 25 °C
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibromo-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-proven safety protocols and logistical information for the handling and disposal of 1,3-Dibromo-5-fluorobenzene (CAS No. 1435-51-4). As your partner in laboratory safety, we aim to build trust by delivering value that extends beyond the product itself. The following procedures are designed to ensure the safety of all laboratory personnel through a deep understanding of the chemical's properties and the rationale behind each safety measure.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a combustible liquid that poses significant health risks upon exposure.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan. According to its Globally Harmonized System (GHS) classification, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

The primary routes of exposure are inhalation, skin absorption, and eye contact. The causality is clear: the chemical's reactivity can lead to localized inflammation and irritation of tissues. In the event of a fire, it can decompose to produce hazardous substances like carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[2][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential. The following table summarizes the minimum required equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye & Face Protection Chemical safety goggles with side-shields (conforming to NIOSH or EN 166 standards). A full face shield is required when there is a significant risk of splashing.[3][4]Protects against splashes of the liquid, which can cause serious and potentially irreversible eye damage.[1][5]
Skin & Body Protection Gloves: Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton®). Always inspect gloves for integrity before use and dispose of them after handling or if contaminated.[3] Clothing: A flame-retardant lab coat is mandatory. For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is recommended. Wear closed-toe shoes.Prevents skin contact, which is known to cause irritation.[1][5][6] Contaminated gloves must be removed carefully to avoid cross-contamination.[3]
Respiratory Protection All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][7]Protects against the inhalation of vapors or mists, which can cause respiratory tract irritation.[1][3]

Standard Operating Procedure (SOP) for Safe Handling

This step-by-step protocol ensures a self-validating system of safety from preparation to cleanup.

A. Preparation and Pre-Handling Checks:

  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.

  • Verify Ventilation: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Prepare Spill Kit: Ensure a spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), waste containers, and additional PPE is readily accessible.[9][10]

B. Chemical Handling:

  • Don PPE: Put on your lab coat, safety goggles, and gloves before opening the chemical container.

  • Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge, as the material is a combustible liquid.[7]

  • Dispensing: Perform all transfers and manipulations slowly and carefully to avoid splashing or creating aerosols.

  • Container Sealing: Keep the container tightly closed when not in use to minimize vapor release.[5][6]

C. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[5][6]

Emergency Procedures: Spill Management Plan

A swift and correct response to a chemical spill is critical. The following workflow outlines the procedural logic for handling a spill of this compound.

Spill_Response_Workflow cluster_initiation Initiation cluster_assessment Assessment & Preparation cluster_major_spill Major Spill Response cluster_containment Containment & Cleanup (Minor Spill) cluster_disposal Final Steps spill Spill Detected alert Alert personnel in the immediate area. Cease all other work. spill->alert assess Assess spill size and risk. Is it a minor spill (<100 mL) and are you trained to handle it? alert->assess don_ppe Don additional PPE: - Chemical-resistant apron - Face shield - Double-glove (Nitrile) assess->don_ppe Yes evacuate Evacuate the laboratory. Close doors and prevent entry. assess->evacuate No ignite Eliminate all ignition sources (hot plates, open flames, etc.). don_ppe->ignite call_ehs Contact Emergency Services / EH&S. Provide chemical name and spill volume. evacuate->call_ehs contain Contain the spill by creating a dike around it with inert absorbent material (vermiculite, sand). ignite->contain absorb Absorb the material by working from the outside in. contain->absorb collect Collect contaminated absorbent using spark-proof tools into a labeled, sealable waste container. absorb->collect decon Decontaminate the spill area with soap and water. collect->decon dispose Dispose of waste container and contaminated PPE through your institution's hazardous waste program. decon->dispose report Complete an incident report. dispose->report

Caption: Workflow for managing a this compound spill.

Waste Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including used absorbent materials, disposable PPE, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Route: The final disposal of the chemical and its contaminated waste must be conducted through an approved and licensed waste disposal contractor, typically via incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[1] Do not dispose of this chemical down the drain or in regular trash.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-5-fluorobenzene
Reactant of Route 2
1,3-Dibromo-5-fluorobenzene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.